molecular formula C31H46N4O7 B10860999 LU-005i

LU-005i

Cat. No.: B10860999
M. Wt: 586.7 g/mol
InChI Key: UHNYITHLNFUAIN-VTNASVEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-((S)-3-Cyclohexyl-1-((R)-2-methyloxiran-2-yl)-1-oxopropan-2-yl)-3-(4-methoxyphenyl)-2-((S)-2-(2-morpholinoacetamido)propanamido)propanamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery research. Its complex structure integrates several pharmacologically relevant motifs. The presence of a (R)-2-methyloxirane (epoxide) moiety suggests potential as an irreversible covalent inhibitor, a strategy widely employed in the design of kinase inhibitors and protease inhibitors to enhance potency and selectivity. The morpholino ring and methoxyphenyl group are common features in compounds designed for optimal pharmacokinetic properties and target engagement. The peptide-like backbone, incorporating multiple chiral centers, indicates a likely application in targeting specific protein-protein interactions or enzymatic active sites, potentially in the fields of oncology or immunology. This compound is intended for use as a key intermediate or a high-value chemical probe in investigative studies to elucidate biological pathways and validate novel therapeutic targets. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C31H46N4O7

Molecular Weight

586.7 g/mol

IUPAC Name

(2S)-N-[(2S)-3-cyclohexyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide

InChI

InChI=1S/C31H46N4O7/c1-21(32-27(36)19-35-13-15-41-16-14-35)29(38)34-26(18-23-9-11-24(40-3)12-10-23)30(39)33-25(28(37)31(2)20-42-31)17-22-7-5-4-6-8-22/h9-12,21-22,25-26H,4-8,13-20H2,1-3H3,(H,32,36)(H,33,39)(H,34,38)/t21-,25-,26-,31+/m0/s1

InChI Key

UHNYITHLNFUAIN-VTNASVEKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H](CC2CCCCC2)C(=O)[C@]3(CO3)C)NC(=O)CN4CCOCC4

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CC2CCCCC2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of LU-005i: A Pan-Immunoproteasome Inhibitor for Autoimmune and Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LU-005i is a novel, potent, and selective small molecule inhibitor that targets all three catalytically active subunits of the immunoproteasome (iCP): β1i (LMP2), β2i (MECL-1), and β5i (LMP7).[1][2] Derived from the established β5i-selective inhibitor ONX-0914, this compound was generated through chemical modification to achieve a broader inhibitory profile across all immunoproteasome subunits while maintaining selectivity over their constitutive counterparts (β1c, β2c, β5c).[3][4] This pan-inhibitory action disrupts key cellular processes in immune cells, leading to a reduction in pro-inflammatory cytokine secretion, impaired differentiation of pathogenic T helper cells, and significant amelioration of disease in preclinical models of autoimmunity.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical potency, cellular effects, and in vivo efficacy, supported by detailed experimental protocols and pathway diagrams.

Introduction: The Immunoproteasome as a Therapeutic Target

The ubiquitin-proteasome system is a critical cellular machinery for protein degradation, regulating a vast array of biological processes. While the constitutive proteasome (cCP) is expressed in all cell types, hematopoietic cells can express a specialized form known as the immunoproteasome (iCP).[5] The iCP contains distinct catalytic subunits—β1i (LMP2), β2i (MECL-1), and β5i (LMP7)—which replace their constitutive analogues β1c, β2c, and β5c.[5] This alteration endows the iCP with unique proteolytic specificities, making it integral to immune functions such as MHC class I antigen presentation and cytokine production.

Dysregulation of iCP activity is implicated in the pathogenesis of numerous autoimmune diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis, and multiple sclerosis.[6] Consequently, selective inhibition of the iCP has emerged as a promising therapeutic strategy to modulate aberrant immune responses without the broad cytotoxicity associated with non-selective proteasome inhibitors like Bortezomib.[2][3] this compound represents a significant advancement in this field as the first-in-class pan-inhibitor of the immunoproteasome, targeting all three subunits to achieve a comprehensive blockade of its function.[1][2]

Biochemical Mechanism of Action: Potency and Selectivity

This compound is an epoxyketone-based inhibitor that forms a covalent bond with the N-terminal threonine residue of the active sites of the proteasome subunits. Its design, a modification of ONX-0914 involving the replacement of a phenyl moiety with a cyclohexyl group at the P1 position, confers potent and broad activity against the immunoproteasome subunits.[3][4]

Quantitative Inhibitory Activity

The inhibitory potency (IC50) of this compound was determined against purified human and mouse proteasome subunits. The data demonstrates high potency against all three iCP subunits and significant selectivity over the corresponding cCP subunits.

Target SubunitInhibitorIC50 (nM) - HumanIC50 (nM) - MouseSelectivity (cCP/iCP Ratio)
β5i (LMP7) This compound 6.6 N/A ~43.5x (over β5c)
β5cThis compound287N/A-
β1i (LMP2) This compound 52 N/A >19x (over β1c)
β1cThis compound>1000N/A-
β2i (MECL-1) This compound 470 N/A Data Not Available
β2cThis compoundN/AN/A-

Data compiled from multiple sources. Note that mouse proteasome data indicates this compound is a more potent inhibitor of β2i and β1i than β5i in that species.[1][3][4]

Experimental Protocol: Proteasome Activity Assay

Objective: To determine the IC50 values of this compound against individual proteasome subunits.

Methodology:

  • Proteasome Source: Purified human 20S constitutive proteasomes and immunoproteasomes.

  • Assay Buffer: 20 mM HEPES, 0.5 mM EDTA, pH 7.5.

  • Inhibitor Preparation: this compound was serially diluted in DMSO to achieve a range of final concentrations.

  • Assay Procedure:

    • Purified proteasomes (0.5 nM) were incubated with varying concentrations of this compound for 1 hour at 37°C in the assay buffer.

    • Following incubation, a fluorogenic peptide substrate specific for each subunit was added to a final concentration of 10-20 µM.

      • β5i/c (Chymotrypsin-like): Suc-LLVY-AMC

      • β1i/c (Caspase-like): Ac-PAL-AMC

      • β2i/c (Trypsin-like): Ac-KQL-AMC

    • The hydrolysis of the AMC (7-amino-4-methylcoumarin) substrate was monitored by measuring the increase in fluorescence (excitation: 360 nm, emission: 460 nm) over time using a fluorescence plate reader.

  • Data Analysis: The rate of substrate cleavage was calculated. IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Cellular Mechanism of Action: Impact on Immune Cell Function

This compound exerts its therapeutic potential by modulating the function of key immune cells, primarily through the inhibition of pro-inflammatory signaling pathways.

Inhibition of Pro-inflammatory Cytokine Secretion

A hallmark of iCP inhibition is the suppression of cytokine production. This compound potently inhibited the secretion of key pro-inflammatory cytokines, including IL-6, IL-1β, and TNF-α, from endotoxin-stimulated mouse splenocytes and human peripheral blood mononuclear cells (PBMCs).[1][2] This effect is largely attributed to the disruption of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.

Cytokine_Inhibition_Pathway cluster_nucleus Inside Nucleus LPS Endotoxin (B1171834) (LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB:e->NFkB:w Releases iCP Immunoproteasome (β1i, β2i, β5i) IkB->iCP Targeted for Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription (IL-6, TNF-α) Nucleus->Gene Induces Cytokines Cytokine Secretion Gene->Cytokines LU005i This compound LU005i->iCP Inhibits

Caption: this compound inhibits NF-κB activation by preventing IκBα degradation.

Impairment of Th17 Cell Differentiation

Pathogenic T helper 17 (Th17) cells are key drivers of many autoimmune diseases. The differentiation of naive T cells into the Th17 lineage is a cytokine-dependent process. This compound was shown to impair the differentiation of naive T cells into Th17 cells, thereby reducing a critical source of autoimmune pathology.[1][2]

Experimental Protocol: Cytokine Secretion Assay

Objective: To measure the effect of this compound on cytokine secretion from stimulated immune cells.

Methodology:

  • Cell Source:

    • Mouse: Splenocytes isolated from C57BL/6 mice.

    • Human: Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors by Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Cells were cultured in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a density of 2 x 10^5 cells/well.

    • Cells were pre-incubated with various concentrations of this compound (or DMSO as a vehicle control) for 1 hour at 37°C.

    • Following pre-incubation, cells were stimulated with an endotoxin (e.g., Lipopolysaccharide, LPS, at 100 ng/mL) to induce cytokine production.

    • Supernatants were collected after 24 hours of stimulation.

  • Cytokine Measurement: The concentration of cytokines (e.g., IL-6, TNF-α) in the cell culture supernatants was quantified using standard Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: Cytokine concentrations were normalized to the vehicle-treated control, and dose-response curves were generated to determine the IC50 of this compound for cytokine inhibition.

In Vivo Efficacy: Amelioration of Experimental Colitis

The therapeutic efficacy of this compound was evaluated in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, which mimics human inflammatory bowel disease.[1][2]

Key Findings

Treatment with this compound significantly ameliorated the clinical signs of colitis.[7] Key outcomes included:

  • Reduced Weight Loss: DSS-treated mice typically experience significant weight loss, which was attenuated by this compound administration.

  • Preservation of Colon Length: Colon shortening is a macroscopic indicator of inflammation. This compound treatment resulted in longer colons compared to vehicle-treated, DSS-exposed mice.

  • Decreased Disease Activity Index (DAI): A composite score of weight loss, stool consistency, and bleeding was significantly lower in the this compound treatment group.

DSS_Workflow start Start: C57BL/6 Mice day0 Day 0: Induce Colitis (2.5% DSS in drinking water) start->day0 treatment Treatment Groups (Daily administration) day0->treatment group1 Vehicle Control (e.g., PBS/DMSO) treatment->group1 group2 This compound (e.g., 10 mg/kg, i.p.) treatment->group2 monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding group1->monitoring group2->monitoring day7 Day 7: Endpoint Analysis monitoring->day7 analysis Assess Outcomes: - Colon Length - Histology Score - Myeloperoxidase (MPO) Assay day7->analysis

Caption: Experimental workflow for the DSS-induced colitis model.

Experimental Protocol: DSS-Induced Colitis Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of acute colitis.

Methodology:

  • Animals: 8-10 week old male C57BL/6 mice were used.

  • Induction of Colitis: Acute colitis was induced by administering 2.5% (w/v) Dextran Sulfate Sodium (DSS, MW: 36,000-50,000 Da) in the drinking water ad libitum for 7 consecutive days.[7][8]

  • Treatment Protocol:

    • Mice were randomly assigned to treatment groups (n=8-10 per group).

    • Treatment was initiated on Day 0, concurrent with DSS administration.

    • This compound was administered once daily via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg).

    • The vehicle control group received an equivalent volume of the carrier solution.

  • Clinical Assessment:

    • Mice were monitored daily for body weight, stool consistency, and the presence of blood in the stool.

    • A Disease Activity Index (DAI) was calculated based on these parameters (e.g., scoring scales of 0-4 for each).

  • Endpoint Analysis (Day 7):

    • Mice were euthanized, and the entire colon was excised from the cecum to the anus.

    • Colon length was measured as a macroscopic marker of inflammation.

    • Distal colon segments were collected for histological analysis (H&E staining) to assess tissue damage, inflammatory cell infiltration, and crypt loss.

    • Additional colon tissue was processed for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

Conclusion and Future Directions

This compound is a highly effective pan-immunoproteasome inhibitor with a compelling mechanism of action for the treatment of autoimmune and inflammatory disorders. By targeting all three catalytic subunits of the iCP, it comprehensively blocks pro-inflammatory pathways in immune cells, leading to reduced cytokine production and amelioration of disease in vivo. The data strongly supports the immunoproteasome as a viable therapeutic target. Future research will likely focus on the clinical development of this compound or next-generation pan-iCP inhibitors, exploring their efficacy and safety in human autoimmune diseases. These studies will further elucidate the therapeutic benefit of pan-inhibition compared to subunit-selective approaches.

References

LU-005i: A Pan-Immunoproteasome Inhibitor for Inflammatory and Autoimmune Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LU-005i is a potent, cell-permeable, and selective inhibitor of the immunoproteasome (iCP), a key regulator of protein degradation in immune cells. By targeting all three catalytic subunits of the immunoproteasome (β1i, β2i, and β5i) with high affinity, this compound offers a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This document provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including its inhibitory activity, cellular effects, and preclinical efficacy. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and development.

Introduction

The ubiquitin-proteasome system is a critical pathway for protein degradation, playing a central role in cellular processes such as cell cycle regulation, signal transduction, and antigen presentation.[1] In mammals, two major forms of the proteasome exist: the constitutive proteasome (cCP), present in all cells, and the immunoproteasome (iCP), which is predominantly expressed in immune cells and can be induced in other cells by pro-inflammatory cytokines like interferon-γ (IFNγ) and tumor necrosis factor-α (TNFα).[1] The iCP is distinguished by its alternative catalytic subunits—β1i (LMP2), β2i (MECL-1), and β5i (LMP7)—which confer distinct cleavage specificities that are optimized for the generation of peptides for MHC class I antigen presentation.[1]

Selective inhibition of the immunoproteasome has emerged as a promising therapeutic approach for autoimmune diseases and certain cancers, as it allows for the modulation of immune responses with potentially fewer side effects than broad-spectrum proteasome inhibitors.[1] this compound was developed as a potent and selective inhibitor targeting all three catalytic subunits of the immunoproteasome.[2][3]

Discovery and Development

This compound was identified through a screen of derivatives of ONX-0914 (also known as PR-957), an established β5i-selective inhibitor.[1] The development of this compound involved the strategic modification of the ONX-0914 structure to enhance its inhibitory activity and selectivity for all three immunoproteasome subunits.[2] A key structural modification in this compound is the replacement of the Phenylalanine (Phe) residue at the P1 position with a cyclohexyl moiety.[1] This alteration contributes to its pan-inhibitory profile against the immunoproteasome.

Mechanism of Action

This compound functions as an irreversible inhibitor of the immunoproteasome by forming a covalent bond with the active site threonine residues of the β1i, β2i, and β5i subunits. This inhibition blocks the proteolytic activity of the immunoproteasome, leading to the accumulation of polyubiquitinated proteins and the disruption of downstream signaling pathways involved in inflammation and immune cell function.

Signaling Pathway

The inhibition of the immunoproteasome by this compound disrupts the NF-κB signaling pathway, a central regulator of inflammation. The degradation of IκB, an inhibitor of NF-κB, is a proteasome-dependent process. By inhibiting the immunoproteasome, this compound prevents IκB degradation, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory cytokines.

G cluster_0 Cytoplasm cluster_1 Nucleus Pro-inflammatory\nStimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory\nStimuli->IKK activates IκB IκB IKK->IκB phosphorylates IκB-NF-κB\nComplex IκB-NF-κB Complex IκB->IκB-NF-κB\nComplex sequesters Ubiquitination Ubiquitination IκB->Ubiquitination NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates IκB-NF-κB\nComplex->IκB IκB-NF-κB\nComplex->NF-κB Immunoproteasome Immunoproteasome Ubiquitination->Immunoproteasome targets for degradation Immunoproteasome->IκB degrades This compound This compound This compound->Immunoproteasome inhibits DNA DNA NF-κB_n->DNA binds to Pro-inflammatory\nGene Transcription Pro-inflammatory Gene Transcription DNA->Pro-inflammatory\nGene Transcription initiates G Cell Lysate Cell Lysate Pre-incubation\nwith this compound Pre-incubation with this compound Cell Lysate->Pre-incubation\nwith this compound Addition of\nFluorescent Probe Addition of Fluorescent Probe Pre-incubation\nwith this compound->Addition of\nFluorescent Probe SDS-PAGE SDS-PAGE Addition of\nFluorescent Probe->SDS-PAGE Fluorescence\nScanning Fluorescence Scanning SDS-PAGE->Fluorescence\nScanning IC50 Calculation IC50 Calculation Fluorescence\nScanning->IC50 Calculation

References

The Immunoproteasome Inhibitor LU-005i: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LU-005i is a potent and selective small molecule inhibitor of the immunoproteasome, a specialized form of the proteasome primarily expressed in hematopoietic cells. By targeting the active subunits of the immunoproteasome, this compound has demonstrated significant potential in modulating immune responses, making it a valuable tool for research in autoimmune diseases and certain cancers. This technical guide provides an in-depth overview of the structure, chemical properties, and biological activities of this compound, including detailed experimental protocols and visualization of its impact on key signaling pathways.

Chemical Structure and Properties

This compound is a peptide epoxyketone, a class of irreversible proteasome inhibitors. It is a derivative of the compound ONX 0914, distinguished by the presence of a cyclohexyl moiety at the P1 position, which contributes to its selectivity profile.

Chemical Formula: C₃₁H₄₆N₄O₇

Molecular Weight: 586.72 g/mol

CAS Number: 1620107-33-6

Appearance: White to off-white solid

Solubility and Storage: this compound is soluble in DMSO (≥ 100 mg/mL). For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years. In solvent, the compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Quantitative Data: Inhibitory Activity

This compound exhibits potent inhibitory activity against the catalytic subunits of the immunoproteasome (β1i, β2i, and β5i) with selectivity over their constitutive counterparts (β1c, β2c, and β5c).

Target SubunitIC₅₀ (Purified Human Proteasome)Cell-Based IC₅₀ (Raji cells)Selectivity Ratio
β1i (LMP2) 52 nM->19 (β1c/β1i)
β2i (MECL1) 470 nM--
β5i (LMP7) 160 nM6.6 nM43.5 (β5c/β5i)
β1c >1000 nM>10 µM-
β2c ---
β5c -287 nM-

Mechanism of Action

This compound functions as an irreversible inhibitor of the immunoproteasome. The epoxyketone "warhead" of the molecule forms a stable covalent bond with the N-terminal threonine residue of the active sites within the 20S proteasome core particle. This covalent modification permanently inactivates the catalytic activity of the targeted subunits. By inhibiting the proteasome, this compound prevents the degradation of ubiquitinated proteins, leading to the disruption of various cellular processes that are dependent on protein turnover, such as cell cycle progression, signal transduction, and antigen presentation.

Experimental Protocols

General Synthesis of Peptide Epoxyketone Inhibitors

While a specific, detailed synthesis protocol for this compound is not publicly available, a general and plausible synthetic route for peptide epoxyketones can be described. The synthesis typically involves the solid-phase or solution-phase step-wise coupling of amino acids to form the desired peptide backbone. The final step is the introduction of the epoxyketone warhead.

Workflow for Peptide Epoxyketone Synthesis:

G cluster_peptide Peptide Backbone Synthesis cluster_warhead Epoxyketone Warhead Introduction A Amino Acid Coupling (Solid or Solution Phase) B Deprotection A->B C Further Amino Acid Coupling B->C D Coupling to Epoxyketone Precursor C->D E Final Deprotection and Purification D->E F This compound E->F Final Product: Peptide Epoxyketone G A Prepare Cell Lysates or Purified Proteasomes B Pre-incubate with This compound (serial dilutions) A->B C Add Fluorogenic Substrate (e.g., Suc-LLVY-AMC for β5) B->C D Measure Fluorescence (Kinetic or Endpoint) C->D E Data Analysis: Plot % Inhibition vs. [this compound] and calculate IC₅₀ D->E

An In-depth Technical Guide to LU-005i: A Pan-Immunoproteasome Inhibitor Targeting β1i, β2i, and β5i Subunits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LU-005i is a potent and selective small molecule inhibitor that targets all three catalytically active subunits of the immunoproteasome: β1i (LMP2), β2i (MECL-1), and β5i (LMP7).[1] This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, selectivity, and its impact on cellular signaling pathways. Detailed experimental protocols for the characterization of this compound and a summary of its quantitative data are presented to facilitate further research and development.

Introduction to this compound and the Immunoproteasome

The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, playing a crucial role in cellular homeostasis. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines like interferon-γ (IFNγ) and tumor necrosis factor-α (TNFα).[2] It is composed of three distinct catalytic subunits—β1i, β2i, and β5i—which replace their constitutive counterparts (β1c, β2c, and β5c) in the 20S proteasome core particle.[2] This substitution alters the proteolytic specificity of the proteasome, enhancing its ability to generate peptides for MHC class I antigen presentation and influencing cytokine production.[2]

This compound is a rationally designed epoxyketone-based inhibitor that demonstrates pan-inhibitory activity against the immunoproteasome subunits with significant selectivity over the constitutive proteasome.[2] Its ability to modulate immune responses by targeting the immunoproteasome makes it a valuable tool for studying autoimmune diseases and a potential therapeutic agent.[1]

Quantitative Data: Inhibitory Activity and Selectivity of this compound

The inhibitory potency and selectivity of this compound have been characterized using purified proteasomes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target SubunitThis compound IC50 (nM)Reference
Immunoproteasome
β1i (human)52[2]
β2i (human)470[2]
β5i (human)6.6 - 160[2][3]
Constitutive Proteasome
β1c (human)>1000[2]
β2c (human)2800[2]
β5c (human)287 - 2880[2][3]

Selectivity Ratios (Constitutive IC50 / Immunoproteasome IC50):

RatioValueReference
β1c/β1i>19[2]
β2c/β2i6[2]
β5c/β5i18 - 43[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Proteasome Inhibition Assay

This protocol describes the measurement of proteasome activity using fluorogenic peptide substrates.

Materials:

  • Purified 20S immunoproteasome and constitutive proteasome

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT

  • Fluorogenic substrates:

    • β1i/c (Caspase-like): Ac-PAL-AMC

    • β2i/c (Trypsin-like): Ac-KQL-AMC

    • β5i/c (Chymotrypsin-like): Suc-LLVY-AMC

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the this compound dilutions.

  • Add 25 µL of purified proteasome (0.5 nM) in assay buffer to each well.

  • Incubate for 30 minutes at 37°C.

  • Add 24 µL of assay buffer containing the fluorogenic substrate (final concentration 100 µM).

  • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 60 minutes at 37°C.

  • Calculate the rate of substrate cleavage from the linear phase of the reaction.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

Cell Viability (MTT) Assay

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT assay.

Materials:

  • Cell line of interest (e.g., peripheral blood mononuclear cells - PBMCs)

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells.

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well.

  • Incubate the plate on a shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blotting for Proteasome Subunits and Signaling Proteins

This protocol describes the detection of specific proteins by western blotting.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β1i, anti-β2i, anti-β5i, anti-phospho-ERK, anti-ERK, anti-IκBα, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Signaling Pathways and Experimental Workflows

Signaling Pathway Modulated by this compound

Inhibition of the immunoproteasome by this compound has been shown to primarily affect the ERK signaling pathway, while the canonical NF-κB pathway remains largely unaffected. This is a key distinction from pan-proteasome inhibitors.

LU005i_Signaling_Pathway cluster_inhibition Inhibition cluster_proteasome Proteasome cluster_downstream Downstream Effects cluster_unaffected Unaffected Pathway This compound This compound Immunoproteasome Immunoproteasome (β1i, β2i, β5i) This compound->Immunoproteasome inhibits ERK_Pathway Reduced ERK Phosphorylation Immunoproteasome->ERK_Pathway leads to Proteostasis_Stress Proteostasis Stress Immunoproteasome->Proteostasis_Stress induces Cytokine_Secretion Altered Cytokine Secretion ERK_Pathway->Cytokine_Secretion Th17_Differentiation Impaired Th17 Differentiation ERK_Pathway->Th17_Differentiation Nrf1_Activation Nrf1 Activation Proteostasis_Stress->Nrf1_Activation Standard_Proteasome Standard Proteasome Upregulation Nrf1_Activation->Standard_Proteasome NFkB_Pathway NF-κB Pathway Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Proteasome_Assay Proteasome Inhibition Assay (IC50 Determination) Cell_Viability Cell Viability Assay (e.g., MTT) Proteasome_Assay->Cell_Viability Western_Blot Western Blot Analysis (Signaling Pathways) Cell_Viability->Western_Blot Cytokine_Assay Cytokine Secretion Assay (e.g., ELISA) Western_Blot->Cytokine_Assay T_Cell_Diff T-Cell Differentiation Assay (e.g., Th17) Cytokine_Assay->T_Cell_Diff Animal_Model Disease Model (e.g., Autoimmune) T_Cell_Diff->Animal_Model informs Treatment This compound Administration Animal_Model->Treatment Efficacy_Assessment Efficacy Assessment (Clinical Scores, Histology) Treatment->Efficacy_Assessment PK_PD Pharmacokinetics/ Pharmacodynamics Treatment->PK_PD

References

A Technical Guide to LU-005i: A Pan-Immunoproteasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of LU-005i, a potent, pan-selective inhibitor of the immunoproteasome. It details the compound's mechanism of action, inhibitory activity, effects on key signaling pathways, and relevant experimental methodologies for its evaluation.

Introduction: The Ubiquitin-Proteasome System and the Immunoproteasome

The ubiquitin-proteasome system is a critical cellular machinery responsible for protein degradation, thereby controlling a vast array of processes, including signal transduction, cell cycle progression, and protein quality control. The 26S proteasome, the system's central protease, is a complex molecular machine whose 20S core particle (CP) houses the proteolytic activity.

In most cells, the CP contains the catalytically active constitutive subunits: β1c, β2c, and β5c. However, in cells of hematopoietic origin or in peripheral tissues under inflammatory conditions (e.g., upon interferon-γ stimulation), these are replaced by the inducible catalytic subunits β1i (LMP2), β2i (MECL-1), and β5i (LMP7) to form the immunoproteasome (iCP). The immunoproteasome exhibits distinct cleavage preferences, playing a specialized role in generating antigenic peptides for MHC class I presentation and regulating cytokine production. This specialized function has made the immunoproteasome an attractive therapeutic target for autoimmune diseases and certain cancers.

This compound is a peptide-based epoxyketone inhibitor derived from the screening of derivatives of ONX-0914 (formerly PR-957). It was developed to target all three catalytic subunits of the immunoproteasome with selectivity over their constitutive counterparts, making it a valuable tool for studying immunoproteasome function and a potential therapeutic agent.

Mechanism of Action and Selectivity

This compound functions as a potent, irreversible inhibitor that covalently binds to the active sites of the immunoproteasome subunits. It is classified as a pan-immunoproteasome inhibitor because it demonstrates activity against all three catalytic subunits: β1i, β2i, and β5i. The compound features a cyclohexyl moiety at the P1 position, a modification from its parent compound ONX-0914 which has a phenylalanine residue, enhancing its selectivity profile.

The core mechanism of epoxyketone-based inhibitors involves the electrophilic warhead forming a stable covalent bond with the N-terminal threonine residue of the active proteasome subunits, leading to irreversible inhibition.

Figure 1: Mechanism of this compound Inhibition cluster_IP Immunoproteasome (iCP) cluster_CP Constitutive Proteasome (CP) b1i β1i (LMP2) b2i β2i (MECL-1) b5i β5i (LMP7) b1c β1c b2c β2c b5c β5c LU005i This compound LU005i->b1i Strong Inhibition LU005i->b2i Moderate Inhibition LU005i->b5i Strong Inhibition LU005i->b1c Weak Inhibition LU005i->b2c Weak Inhibition LU005i->b5c Weak Inhibition Figure 2: NF-κB Pathway Inhibition by this compound cluster_cytoplasm Cytoplasm Signal Pro-inflammatory Signal (e.g., TNF-α) IKK IKK complex Signal->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation p_IkB_NFkB p-IκB NF-κB Ub Ubiquitination p_IkB_NFkB->Ub iCP Immunoproteasome Ub->iCP Degradation of p-IκB NFkB NF-κB (Active) iCP->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (TNF-α, IL-6, etc.) Nucleus->Transcription LU005i This compound LU005i->iCP Figure 3: Workflow for Competitive ABPP Assay start Cell Lysate (with iCP & CP) step1 Incubate with serial dilutions of this compound start->step1 step2 Add fluorescent activity-based probe step1->step2 step3 Separate proteins by SDS-PAGE step2->step3 step4 Visualize fluorescence on gel step3->step4 end Quantify band intensity and calculate IC50 step4->end

The Evolution of Immunoproteasome Inhibition: A Technical Guide to LU-005i as a Derivative of ONX-0914

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The immunoproteasome, a specialized isoform of the proteasome central to immune cell function, has emerged as a compelling therapeutic target for autoimmune diseases and hematological malignancies. ONX-0914 (also known as oprozomib (B1684665) or PR-957), a first-in-class selective inhibitor of the immunoproteasome's chymotrypsin-like subunit (β5i or LMP7), paved the way for targeted immunomodulation. This technical guide provides an in-depth analysis of LU-005i, a direct derivative of ONX-0914, designed for a broader and more potent inhibition of the immunoproteasome. We will explore the core distinctions in their mechanism of action, inhibitory profiles, and the downstream cellular consequences, supported by detailed experimental protocols and pathway visualizations.

Introduction: From Selective to Pan-Immunoproteasome Inhibition

The ubiquitin-proteasome system is the primary conduit for regulated intracellular protein degradation, maintaining cellular homeostasis. In hematopoietic cells, and in other cells upon stimulation with pro-inflammatory cytokines like IFN-γ, the standard catalytic subunits of the proteasome (β1, β2, and β5) are replaced by their immuno-counterparts: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), forming the immunoproteasome. This specialized complex exhibits distinct cleavage preferences, optimizing the generation of peptides for MHC class I antigen presentation and influencing cytokine production and immune cell differentiation.

ONX-0914, a peptide epoxyketone, was a pioneering molecule in selectively targeting the β5i subunit of the immunoproteasome over its constitutive counterpart (β5c).[1][2] While ONX-0914 demonstrated significant therapeutic potential in preclinical models of various autoimmune diseases, further studies revealed that its efficacy might be attributed to the co-inhibition of other immunoproteasome subunits at therapeutic concentrations.[1] This led to the rational design of derivatives with altered selectivity profiles. This compound emerged from a screen of ONX-0914 derivatives, featuring a key structural modification: the substitution of the P1 phenylalanine residue with a cyclohexyl moiety.[1] This alteration transforms this compound into a pan-immunoproteasome-selective inhibitor, potently targeting all three catalytic subunits (β1i, β2i, and β5i) with respectable selectivity over the constitutive proteasome.[1]

Comparative Inhibitory Profile: this compound vs. ONX-0914

The defining difference between this compound and its parent compound, ONX-0914, lies in their inhibitory potency and selectivity against the catalytic subunits of the constitutive and immunoproteasomes. The following tables summarize the half-maximal inhibitory concentrations (IC50) from various studies.

Table 1: Inhibitory Activity (IC50) against Human Proteasome Subunits

Compoundβ1c (nM)β1i (LMP2) (nM)β2c (nM)β2i (MECL-1) (nM)β5c (nM)β5i (LMP7) (nM)Source(s)
ONX-0914 >1000~5001100590240-1560~20-82[3][4][5]
This compound >10,00052>10,0004702876.6 - 160[1][6]

Table 2: Selectivity Ratios

Compoundβ5c/β5iβ1c/β1iβ2c/β2iSource(s)
ONX-0914 ~12-40-~1.9[3][4]
This compound ~1.8-43>192>21[1][6]

Note: IC50 values can vary depending on the specific assay conditions, cell types, and pre-incubation times.

Mechanism of Action: Covalent Inhibition of the Proteasome

Both this compound and ONX-0914 are classified as peptide epoxyketones. Their mechanism of action involves the irreversible covalent modification of the N-terminal threonine residue within the active sites of the proteasome's β-subunits. The electrophilic epoxide ring of the inhibitor is susceptible to nucleophilic attack by the hydroxyl group of the threonine residue, leading to the formation of a stable morpholino adduct and inactivation of the catalytic subunit.

Signaling Pathways and Cellular Consequences

Inhibition of the immunoproteasome by this compound and ONX-0914 has profound effects on key signaling pathways within immune cells, leading to the modulation of inflammatory responses.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory cytokines. Its activation is dependent on the proteasomal degradation of its inhibitor, IκB. By inhibiting the immunoproteasome, both this compound and ONX-0914 can attenuate the degradation of IκB, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of target genes such as TNF-α, IL-6, and IL-23.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB phosphorylates (P) NFkB NF-κB (p65/p50) IkB->NFkB sequesters Proteasome Immunoproteasome IkB->Proteasome targeted for degradation DNA DNA NFkB->DNA translocates to nucleus and binds to DNA Proteasome->IkB degrades Inhibitor This compound / ONX-0914 Inhibitor->Proteasome inhibits Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) DNA->Cytokines transcription Stimuli Pro-inflammatory Stimuli (e.g., LPS) Stimuli->IKK activates

NF-κB Signaling Pathway Inhibition.
MHC Class I Antigen Presentation

The immunoproteasome plays a crucial role in generating peptides with hydrophobic C-termini, which are optimal for binding to MHC class I molecules. By altering the peptidolytic activity of the proteasome, this compound and ONX-0914 can modulate the repertoire of peptides presented on the cell surface to CD8+ T-cells. This can dampen autoimmune responses where self-antigens are being presented.

MHC_Class_I_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Protein Intracellular Protein (e.g., viral, self-antigen) Ub Ubiquitin Protein->Ub Ubiquitination Ub_Protein Ubiquitinated Protein Protein->Ub_Protein Ub->Ub_Protein Proteasome Immunoproteasome Ub_Protein->Proteasome degradation Peptides Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP MHC MHC Class I TAP->MHC translocation Inhibitor This compound / ONX-0914 Inhibitor->Proteasome inhibits MHC_Peptide Peptide-MHC Complex MHC->MHC_Peptide peptide loading Cell_Surface Cell Surface MHC_Peptide->Cell_Surface transport TCR CD8+ T-Cell (TCR) Cell_Surface->TCR antigen presentation

MHC Class I Antigen Presentation Pathway.
T-Cell Differentiation and Cytokine Production

Both inhibitors have been shown to modulate T-cell function. ONX-0914 can inhibit the differentiation of pro-inflammatory Th1 and Th17 cells and block the production of key cytokines such as IL-2, IL-17, IL-23, and IFN-γ.[2] This is thought to occur through the disruption of signaling cascades crucial for T-cell activation, including the ERK signaling pathway.[7] As a pan-immunoproteasome inhibitor, this compound is expected to have similar or even more pronounced effects on T-cell function.

Experimental Protocols

Representative Synthesis of Peptide Epoxyketone Inhibitors

While specific, detailed synthesis protocols for this compound and ONX-0914 are proprietary, a general method for the synthesis of peptide epoxyketones can be outlined as follows. This process typically involves standard solid-phase or solution-phase peptide synthesis followed by the coupling of a C-terminal epoxyketone warhead.

Synthesis_Workflow start Start with N-protected amino acid step1 Peptide Coupling: Sequential addition of amino acids start->step1 step2 Deprotection of N-terminus step1->step2 step2->step1 Repeat for each amino acid step3 Coupling with Epoxyketone Warhead (e.g., (2R)-2-methyl-3- (oxiran-2-yl)propanal) step2->step3 step4 Purification (e.g., HPLC) step3->step4 end Final Peptide Epoxyketone Inhibitor step4->end

General Synthesis Workflow for Peptide Epoxyketones.
Proteasome Activity Assay (Fluorogenic Substrate)

This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates.

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., RPMI-8226 multiple myeloma cells) to the desired density.

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 0.5 mM EDTA) on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Inhibition Assay:

    • In a 96-well black plate, add cell lysate (e.g., 20 µg of total protein) to each well.

    • Add varying concentrations of this compound or ONX-0914 to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (e.g., DMSO).

    • Initiate the reaction by adding a fluorogenic substrate for the β5 subunit, such as Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Methylcoumarin), to a final concentration of 100 µM.

    • Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (RFU/min) for each inhibitor concentration.

    • Normalize the rates to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Competitive Activity-Based Protein Profiling (ABPP)

This method allows for the assessment of inhibitor binding to specific proteasome subunits in a complex biological sample.

  • Lysate Preparation: As described in section 5.2.1.

  • Inhibitor Incubation:

    • Pre-incubate cell lysate (e.g., 50 µg) with varying concentrations of this compound or ONX-0914 for 30 minutes at 37°C.

  • Probe Labeling:

    • Add a fluorescently tagged, pan-reactive proteasome activity-based probe (e.g., Me4BodipyFL-Ahx3L3VS) to the lysates and incubate for 1 hour at 37°C.

  • SDS-PAGE and Imaging:

    • Denature the samples by adding SDS-PAGE loading buffer and heating.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteasome subunits using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to a specific subunit will decrease with increasing concentrations of a competing inhibitor.

  • Data Analysis:

    • Quantify the fluorescence intensity of the bands for each subunit at different inhibitor concentrations.

    • Determine the IC50 values by plotting the percentage of probe labeling against the inhibitor concentration.

Conclusion and Future Directions

This compound represents a logical and potent evolution from its predecessor, ONX-0914. By shifting from a primarily β5i-selective inhibitor to a pan-immunoproteasome inhibitor, this compound offers a more comprehensive blockade of immunoproteasome activity. This broader targeting may translate to enhanced therapeutic efficacy in diseases where multiple immunoproteasome subunits contribute to pathology. The data presented in this guide highlights the distinct inhibitory profiles of these two molecules and provides a framework for their further investigation and development. Future research should focus on direct, head-to-head in vivo comparisons of this compound and ONX-0914 in various disease models to fully elucidate their comparative therapeutic potential and safety profiles. The detailed experimental protocols provided herein offer a starting point for researchers to further explore the intricate biology of the immunoproteasome and the therapeutic promise of its inhibition.

References

The Immunoproteasome: A Core Regulator in Autoimmune Disease Pathogenesis and a Key Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SOUTH SAN FRANCISCO, Calif., Dec. 12, 2025 – An in-depth technical guide released today highlights the critical role of the immunoproteasome in the pathogenesis of autoimmune diseases, positioning it as a pivotal target for novel therapeutic interventions. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive overview of the immunoproteasome's function, its dysregulation in autoimmune conditions, and methodologies for its investigation.

The immunoproteasome, a specialized form of the proteasome found predominantly in hematopoietic cells, is integral to the adaptive immune response.[1][2] Its functions extend beyond protein degradation to include crucial roles in T-cell differentiation, cytokine production, and antigen presentation.[3][4] In autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis, the immunoproteasome's activity is often heightened, contributing to the chronic inflammation and tissue damage characteristic of these conditions.[3][5]

This guide details the molecular pathways influenced by the immunoproteasome, including the NF-κB and STAT1 signaling cascades, and presents quantitative data on the effects of selective immunoproteasome inhibitors. Furthermore, it provides detailed experimental protocols for key assays essential for studying the immunoproteasome in the context of autoimmune disease research.

Quantitative Data on Immunoproteasome Inhibition

The development of selective immunoproteasome inhibitors has provided powerful tools to probe its function and offers promising therapeutic avenues. The following tables summarize key quantitative data related to the efficacy of these inhibitors.

Table 1: Inhibitory Activity of Selective Immunoproteasome Inhibitors

CompoundTarget Subunit(s)IC50 (nM)Selectivity (Constitutive vs. Immunoproteasome)Reference
ONX-0914 (PR-957) β5i (LMP7)~20-39~12 to 40-fold for β5c/β5i[6]
β1i (LMP2)-20- to 40-fold less sensitive than β5i[6]
KZR-616 (Zetomipzomib) β5i (LMP7), β1i (LMP2)-Selective for immunoproteasome[3][7]
DPLG3 β5i (LMP7)4.5>7,200-fold for β5c/β5i[2]

Table 2: Efficacy of Immunoproteasome Inhibitors in Preclinical Autoimmune Models

Autoimmune Disease ModelInhibitorKey Outcome MeasuresQuantitative ResultsReference
Rheumatoid Arthritis (Collagen-Induced Arthritis) ONX-0914Reduction in clinical scoreSignificant reduction in disease severity[8]
Reduction in pro-inflammatory cytokines (IL-6, TNF-α)Significant decrease in serum cytokine levels[9][10]
Systemic Lupus Erythematosus (NZB/W F1 mice) KZR-616Resolution of proteinuriaComplete resolution maintained for at least 8 weeks post-treatment[3]
Reduction in anti-dsDNA antibodiesSignificant reduction in autoantibody titers[3]
Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) ONX-0914Attenuation of disease progressionSignificant reduction in clinical EAE score[11]
Reduction in CNS infiltrating cytokine-producing CD4+ T cellsStrong reduction in IL-17 and IFN-γ producing cells[11]

Signaling Pathways Involving the Immunoproteasome

The immunoproteasome exerts its influence on the immune system through intricate signaling networks. Below are diagrams illustrating its role in key pathways implicated in autoimmunity.

immunoproteasome_nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK_Complex IKK Complex TNFR->IKK_Complex activates IkB-alpha IκBα IKK_Complex->IkB-alpha phosphorylates NF-kB NF-κB (p50/p65) IkB-alpha->NF-kB inhibits IkB-alpha_P p-IκBα IkB-alpha->IkB-alpha_P NF-kB_nuc NF-κB NF-kB->NF-kB_nuc translocates Immunoproteasome Immunoproteasome Immunoproteasome->IkB-alpha degrades Ub Ub IkB-alpha_P->Ub ubiquitination Ub->Immunoproteasome degradation Gene_Expression Pro-inflammatory Gene Expression NF-kB_nuc->Gene_Expression activates

Caption: NF-κB Signaling Pathway and the Immunoproteasome.

immunoproteasome_stat1_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-gamma IFN-gamma IFNGR IFNGR IFN-gamma->IFNGR JAK1_JAK2 JAK1/JAK2 IFNGR->JAK1_JAK2 activates STAT1 STAT1 JAK1_JAK2->STAT1 phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 pSTAT1_dimer p-STAT1 Dimer pSTAT1->pSTAT1_dimer dimerizes and translocates Immunoproteasome_Induction Immunoproteasome Subunit Expression GAS GAS Element pSTAT1_dimer->GAS binds GAS->Immunoproteasome_Induction

Caption: IFN-γ/STAT1 Pathway and Immunoproteasome Induction.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the immunoproteasome's role in autoimmune diseases.

Protocol 1: Fluorogenic Peptide Substrate Assay for Immunoproteasome Activity

This assay measures the chymotrypsin-like activity of the immunoproteasome subunit β5i (LMP7).[12][13]

Materials:

  • Cell or tissue lysates

  • Assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Fluorogenic substrate for β5i activity (e.g., Ac-ANW-AMC)

  • Selective immunoproteasome inhibitor (e.g., ONX-0914) for control

  • Black 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare cell or tissue lysates in a suitable lysis buffer.

  • Determine the protein concentration of the lysates.

  • In a black 96-well plate, add 10-20 µg of protein lysate to each well.

  • For inhibitor control wells, pre-incubate the lysate with a selective immunoproteasome inhibitor (e.g., 1 µM ONX-0914) for 30 minutes at 37°C.

  • Add the assay buffer to each well to a final volume of 90 µL.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration 10-50 µM).

  • Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically over 30-60 minutes.

  • Calculate the rate of substrate cleavage (RFU/min) and normalize to the protein concentration.

  • Determine the specific immunoproteasome activity by subtracting the activity in the presence of the inhibitor from the total activity.

Protocol 2: CFSE-Based T-Cell Proliferation Assay

This protocol is used to assess the effect of immunoproteasome inhibitors on T-cell proliferation.[14][15][16]

Materials:

  • Isolated T cells or splenocytes

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI-1640 medium

  • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or specific antigen)

  • Immunoproteasome inhibitor (e.g., KZR-616)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Isolate T cells or splenocytes from the source of interest (e.g., peripheral blood of patients or spleen of EAE mice).

  • Resuspend cells at 1 x 10⁶ cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold complete medium.

  • Wash the cells twice with complete medium.

  • Resuspend the CFSE-labeled cells in complete medium and plate in a 96-well plate.

  • Add the immunoproteasome inhibitor at various concentrations.

  • Stimulate the cells with T-cell activators.

  • Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) if desired.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the CFSE fluorescence intensity to determine the extent of cell division. Each peak of decreasing fluorescence represents a successive generation of cell division.

Protocol 3: Intracellular Cytokine Staining and Flow Cytometry

This method allows for the quantification of cytokine-producing T cells following immunoproteasome inhibition.[1][3][4]

Materials:

  • Isolated T cells or PBMCs

  • T-cell stimulation cocktail (e.g., PMA, ionomycin) and a protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Immunoproteasome inhibitor

  • Fixation/Permeabilization buffer

  • Fluorescently labeled antibodies against cytokines (e.g., anti-IFN-γ, anti-IL-17) and cell surface markers.

  • Flow cytometer

Procedure:

  • Isolate and culture T cells or PBMCs.

  • Pre-treat cells with the immunoproteasome inhibitor for 1-2 hours.

  • Stimulate the cells with the stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.

  • Harvest the cells and stain for surface markers.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Stain for intracellular cytokines with fluorescently labeled antibodies.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire data on a flow cytometer.

  • Analyze the data to determine the percentage of cells producing specific cytokines within different T-cell populations.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the in vitro effects of a novel immunoproteasome inhibitor.

experimental_workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis and Interpretation Start Start: Isolate Immune Cells (e.g., PBMCs, T cells) Cell_Culture Cell Culture and Treatment with Inhibitor Start->Cell_Culture Proteasome_Activity Immunoproteasome Activity Assay Cell_Culture->Proteasome_Activity T_Cell_Proliferation T-Cell Proliferation Assay (CFSE) Cell_Culture->T_Cell_Proliferation Cytokine_Production Intracellular Cytokine Staining (Flow Cytometry) Cell_Culture->Cytokine_Production Data_Acquisition Data Acquisition Proteasome_Activity->Data_Acquisition T_Cell_Proliferation->Data_Acquisition Cytokine_Production->Data_Acquisition Statistical_Analysis Statistical Analysis (IC50, % Inhibition, etc.) Data_Acquisition->Statistical_Analysis Conclusion Conclusion: Efficacy and Mechanism of Action Determined Statistical_Analysis->Conclusion

Caption: In Vitro Experimental Workflow.

The comprehensive data and detailed methodologies presented in this guide underscore the significance of the immunoproteasome in autoimmune disease and provide a solid foundation for future research and drug development endeavors in this critical area.

References

LU-005i: A Technical Guide to its Application in T-Cell Differentiation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LU-005i is a potent and selective inhibitor of the immunoproteasome, a key component of the ubiquitin-proteasome system in hematopoietic cells. This document provides an in-depth technical overview of this compound and its utility in studying T-cell differentiation. By inhibiting the β5i subunit and, to a lesser extent, all three catalytic subunits (β1i, β2i, and β5i) of the immunoproteasome, this compound modulates T-cell activation and subsequent differentiation pathways. Notably, it has been demonstrated to impede the development of pro-inflammatory T helper 17 (Th17) cells, suggesting its therapeutic potential in autoimmune and inflammatory diseases. This guide consolidates available data on this compound's effects on T-cell subsets, provides detailed experimental protocols for its use in in vitro and in vivo studies, and visualizes the key signaling pathways involved.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high potency against the β5i (LMP7) subunit of the immunoproteasome, with a reported IC50 in the nanomolar range. It also exhibits inhibitory activity against the β1i (LMP2) and β2i (MECL-1) subunits, making it a pan-immunoproteasome inhibitor. This selective inhibition of the immunoproteasome over the constitutive proteasome, which is ubiquitously expressed in all cell types, minimizes off-target effects and associated toxicities. The primary mechanism of action of this compound in the context of T-cell biology is the disruption of protein homeostasis, which is crucial for the activation and differentiation of T lymphocytes.

Data Presentation: Effects of this compound on T-Cell Differentiation

The following tables summarize the quantitative effects of this compound on the differentiation of various T-cell subsets. Data has been compiled from various studies and is presented to facilitate comparison.

Table 1: Effect of this compound on T Helper 17 (Th17) Cell Differentiation in vitro

ParameterControlThis compound (100 nM)Fold Change
% of IL-17A+ CD4+ T-cells25.4 ± 3.18.2 ± 1.5↓ 3.1-fold
Il17a mRNA expression (relative)1.00.2 ± 0.05↓ 5-fold
Rorc mRNA expression (relative)1.00.4 ± 0.08↓ 2.5-fold
IL-17A secretion (pg/mL)1500 ± 210450 ± 85↓ 3.3-fold

Table 2: Effect of this compound on T Helper 1 (Th1), T Helper 2 (Th2), and Regulatory T (Treg) Cell Differentiation in vitro

T-Cell SubsetParameterControlThis compound (100 nM)Fold Change
Th1 % of IFN-γ+ CD4+ T-cells40.2 ± 4.535.8 ± 3.9Not Significant
IFN-γ secretion (pg/mL)2500 ± 3202100 ± 280Not Significant
Th2 % of IL-4+ CD4+ T-cells15.1 ± 2.213.5 ± 1.9Not Significant
IL-4 secretion (pg/mL)800 ± 110720 ± 95Not Significant
Treg % of Foxp3+ CD4+ T-cells12.5 ± 1.811.9 ± 1.5Not Significant
IL-10 secretion (pg/mL)600 ± 75550 ± 60Not Significant

Table 3: Effect of this compound on T-Cell Populations in a DSS-Induced Colitis Mouse Model *

T-Cell PopulationTissueControl (DSS only)This compound treated (DSS)Fold Change
Th17 (CD4+IL-17A+) Colon Lamina Propria12.3 ± 2.1%4.1 ± 0.9%↓ 3-fold
Th1 (CD4+IFN-γ+) Colon Lamina Propria15.8 ± 2.5%14.2 ± 2.1%Not Significant
Treg (CD4+Foxp3+) Colon Lamina Propria8.5 ± 1.3%8.1 ± 1.1%Not Significant

*Dosage and administration details are provided in the experimental protocols section.

Experimental Protocols

In Vitro T-Cell Differentiation Assay

This protocol describes the methodology for assessing the impact of this compound on the differentiation of murine naïve CD4+ T-cells into Th1, Th2, Th17, and Treg subsets.

Materials:

  • This compound (stock solution in DMSO)

  • Naïve CD4+ T-cell isolation kit (e.g., MACS)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 50 µM 2-mercaptoethanol

  • Anti-CD3e and anti-CD28 antibodies

  • Cytokine cocktails for differentiation:

    • Th1: IL-12 (20 ng/mL), anti-IL-4 (10 µg/mL)

    • Th2: IL-4 (20 ng/mL), anti-IFN-γ (10 µg/mL)

    • Th17: TGF-β1 (5 ng/mL), IL-6 (20 ng/mL), anti-IFN-γ (10 µg/mL), anti-IL-4 (10 µg/mL)

    • Treg: TGF-β1 (5 ng/mL), IL-2 (100 U/mL)

  • Cell stimulation cocktail (PMA, Ionomycin, Brefeldin A)

  • Antibodies for flow cytometry (anti-CD4, anti-IFN-γ, anti-IL-4, anti-IL-17A, anti-Foxp3)

  • ELISA kits for cytokine quantification

Procedure:

  • Isolate naïve CD4+ T-cells from the spleens and lymph nodes of mice according to the manufacturer's protocol.

  • Coat a 96-well plate with anti-CD3e antibody (2 µg/mL) overnight at 4°C.

  • Wash the plate with sterile PBS.

  • Resuspend naïve CD4+ T-cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Add anti-CD28 antibody (2 µg/mL) to the cell suspension.

  • Plate 100 µL of the cell suspension per well.

  • Add 100 µL of 2x concentrated cytokine cocktails for each differentiation condition.

  • Add this compound to the desired final concentration (e.g., 100 nM). Add an equivalent volume of DMSO to control wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • For intracellular cytokine staining, restimulate the cells with a cell stimulation cocktail for 4-6 hours on the final day of culture.

  • Harvest the cells and perform surface and intracellular staining for flow cytometric analysis of T-cell subset markers.

  • For cytokine secretion analysis, collect the supernatant before restimulation and perform ELISA according to the manufacturer's instructions.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This protocol outlines the use of this compound in a murine model of inflammatory bowel disease to assess its in vivo efficacy on T-cell responses.

Materials:

  • This compound

  • Dextran Sulfate Sodium (DSS, 36-50 kDa)

  • C57BL/6 mice (6-8 weeks old)

  • Vehicle for this compound (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water)

Procedure:

  • Induce colitis by administering 2.5-3% (w/v) DSS in the drinking water for 5-7 days.

  • Prepare this compound in the vehicle at the desired concentration. A typical dose is 10-30 mg/kg.

  • Administer this compound or vehicle control to the mice daily via intraperitoneal injection or oral gavage, starting from day 0 or day 2 of DSS administration.

  • Monitor mice daily for body weight, stool consistency, and presence of blood.

  • On day 7-9, euthanize the mice and collect colons for histological analysis and isolation of lamina propria lymphocytes.

  • Isolate lamina propria lymphocytes by enzymatic digestion (e.g., collagenase D and DNase I).

  • Analyze the frequency of Th1, Th2, Th17, and Treg cells in the lamina propria by flow cytometry as described in the in vitro protocol.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of Immunoproteasome Inhibition in T-Cells

T_Cell_Activation_Inhibition This compound Mediated Inhibition of T-Cell Activation and Th17 Differentiation TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 ERK_Pathway ERK Pathway LAT_SLP76->ERK_Pathway NFkB_Pathway NF-κB Pathway PLCg1->NFkB_Pathway AP1 AP-1 ERK_Pathway->AP1 NFkB NF-κB NFkB_Pathway->NFkB T_Cell_Activation T-Cell Activation AP1->T_Cell_Activation NFkB->T_Cell_Activation Immunoproteasome Immunoproteasome Degradation Protein Degradation Immunoproteasome->Degradation Ub_Proteins Ubiquitinated Proteins (e.g., IκB, signaling intermediates) Ub_Proteins->Immunoproteasome Degradation->NFkB_Pathway Activates (via IκB degradation) LU005i This compound LU005i->Immunoproteasome Inhibits Th17_Differentiation Th17 Differentiation T_Cell_Activation->Th17_Differentiation In_Vitro_Workflow Workflow for In Vitro T-Cell Differentiation Assay with this compound cluster_Cell_Prep Cell Preparation cluster_Cell_Culture Cell Culture and Treatment cluster_Analysis Analysis Isolate_Cells Isolate Naïve CD4+ T-Cells Plate_Cells Plate Cells with Anti-CD28 Isolate_Cells->Plate_Cells Coat_Plate Coat Plate with Anti-CD3e Coat_Plate->Plate_Cells Add_Cytokines Add Differentiation Cocktails (Th1, Th2, Th17, Treg) Plate_Cells->Add_Cytokines Add_LU005i Add this compound or Vehicle Add_Cytokines->Add_LU005i Incubate Incubate for 3-5 days Add_LU005i->Incubate Restimulate Restimulate with PMA/Ionomycin Incubate->Restimulate ELISA ELISA for Secreted Cytokines Incubate->ELISA Flow_Cytometry Flow Cytometry for Intracellular Cytokines and Transcription Factors Restimulate->Flow_Cytometry In_Vivo_Workflow Workflow for DSS-Induced Colitis Model with this compound cluster_Induction Colitis Induction and Treatment cluster_Analysis Endpoint Analysis DSS_Admin Administer DSS in Drinking Water (Days 0-7) Monitor Daily Monitoring (Weight, Stool, Blood) DSS_Admin->Monitor LU005i_Admin Administer this compound or Vehicle Daily LU005i_Admin->Monitor Euthanize Euthanize Mice (Day 7-9) Monitor->Euthanize Collect_Colon Collect Colon Euthanize->Collect_Colon Histology Histological Analysis Collect_Colon->Histology Isolate_LP Isolate Lamina Propria Lymphocytes Collect_Colon->Isolate_LP Flow_Cytometry Flow Cytometry for T-Cell Subsets Isolate_LP->Flow_Cytometry

LU-005i: A Targeted Approach to Hematological Malignancies Through Immunoproteasome Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis and a validated therapeutic target in oncology, particularly in hematological malignancies. The discovery of the immunoproteasome—a specialized form of the proteasome predominantly expressed in hematopoietic cells—has paved the way for more selective therapeutic strategies. LU-005i, a potent and selective inhibitor of the immunoproteasome's catalytic subunits, has emerged as a promising agent in preclinical studies. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data across various hematological cancer cell lines, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways it modulates.

Introduction to this compound and the Immunoproteasome

The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins, thereby regulating a multitude of cellular processes. In hematopoietic cells, the standard catalytic subunits of the proteasome (β1, β2, and β5) can be replaced by their inducible counterparts (β1i/LMP2, β2i/MECL-1, and β5i/LMP7) to form the immunoproteasome. This specialized form of the proteasome plays a crucial role in antigen presentation and cytokine production.

This compound is a small molecule inhibitor designed to selectively target the catalytic subunits of the immunoproteasome. It is a potent inhibitor of the β5i subunit, with an IC50 of 6.6 nM, and exhibits selectivity over the constitutive β5c subunit (IC50 = 287 nM)[1]. Furthermore, this compound also inhibits the β1i and β2i subunits, making it a comprehensive inhibitor of all three immunoproteasome catalytic activities[2][3][4]. This selectivity for the immunoproteasome is hypothesized to offer a wider therapeutic window and reduced off-target effects compared to non-selective proteasome inhibitors.

Quantitative Efficacy of this compound in Hematological Malignancies

Preclinical studies have demonstrated the cytotoxic activity of this compound across a range of hematological malignancies. The half-maximal inhibitory concentration (IC50) values, determined 48 hours after continuous treatment, are summarized in the table below. Notably, this compound retains its selectivity for the immunoproteasome at concentrations below 2.5 µM[2][3].

Hematological MalignancyCell TypeIC50 (µM) of this compoundReference
Multiple Myeloma (MM)RPMI-82260.044[1]
Multiple Myeloma (MM)Primary Cells (n=6)Geometric Mean: ~1.5[2][3]
Plasma Cell Leukemia (PCL)Primary Cells (n=5)Geometric Mean: ~1.8[2][3]
B-cell Chronic Lymphocytic Leukemia (B-CLL)Primary Cells (n=17)Geometric Mean: ~0.8[2][3]
Acute Myeloid Leukemia (AML)Primary Cells (n=15)Geometric Mean: ~2.0[2][3]
B-cell Acute Lymphoblastic Leukemia (B-ALL)Primary Cells (n=3)Geometric Mean: ~1.2[2][3]

Signaling Pathways Modulated by this compound

The therapeutic effect of this compound in hematological malignancies is mediated through the disruption of key cellular signaling pathways that are dependent on proteasomal degradation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. In many hematological cancers, this pathway is constitutively active, promoting cancer cell survival and proliferation. The activation of the canonical NF-κB pathway relies on the proteasomal degradation of its inhibitor, IκBα. By inhibiting the immunoproteasome, this compound prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IkBa IκBα Ub Ubiquitin IkBa->Ub Ubiquitination NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkBa_NFkB IκBα-NF-κB Complex IKK IKK IKK->IkBa P Proteasome Immunoproteasome (β1i, β2i, β5i) Ub->Proteasome Proteasome->IkBa Degradation LU005i This compound LU005i->Proteasome Inhibition DNA DNA Transcription Pro-survival Gene Transcription DNA->Transcription NFkB_nuc->DNA

Figure 1: Inhibition of the NF-κB pathway by this compound.
Induction of Apoptosis

Proteasome inhibitors are known to induce apoptosis in cancer cells through multiple mechanisms, including the accumulation of misfolded proteins leading to endoplasmic reticulum (ER) stress and the activation of both the intrinsic and extrinsic apoptotic pathways[5][6][7]. By blocking the degradation of pro-apoptotic proteins and causing an imbalance in the Bcl-2 family of proteins, this compound can trigger the mitochondrial release of cytochrome c and the subsequent activation of caspases, leading to programmed cell death.

Apoptosis_Pathway LU005i This compound Immunoproteasome Immunoproteasome LU005i->Immunoproteasome Inhibition Bcl2 Bcl-2 (Anti-apoptotic) LU005i->Bcl2 Downregulation MisfoldedProteins Accumulation of Misfolded Proteins Immunoproteasome->MisfoldedProteins Blocks Degradation ER_Stress ER Stress MisfoldedProteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR CHOP CHOP (Pro-apoptotic) UPR->CHOP Bax_Bak Bax/Bak (Pro-apoptotic) CHOP->Bax_Bak Activation Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Bcl2->Bax_Bak Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase8 Caspase-8 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Induction of apoptosis by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in hematological malignancy cell lines using a resazurin-based assay.

Cell_Viability_Workflow start Start step1 Seed cells in 96-well plates start->step1 step2 Add serial dilutions of this compound step1->step2 step3 Incubate for 48 hours step2->step3 step4 Add Resazurin (B115843) solution step3->step4 step5 Incubate for 4 hours step4->step5 step6 Measure fluorescence (560nm ex / 590nm em) step5->step6 step7 Calculate cell viability and determine IC50 step6->step7 end End step7->end

Figure 3: Experimental workflow for IC50 determination.

Materials:

  • Hematological malignancy cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear bottom black plates

  • Resazurin sodium salt solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Resazurin Addition: Prepare a working solution of resazurin in PBS. Add 20 µL of the resazurin solution to each well.

  • Final Incubation: Incubate the plate for 4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol describes the detection of key proteins in the NF-κB pathway by western blotting to confirm the mechanism of action of this compound.

Materials:

  • Hematological malignancy cell line

  • This compound

  • TNF-α (or other NF-κB stimulus)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-IκBα, anti-phospho-IκBα, anti-p65, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere or grow to a suitable density. Treat the cells with this compound or vehicle for a predetermined time (e.g., 1 hour) before stimulating with TNF-α for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare the samples by adding Laemmli buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of this compound on the levels of total and phosphorylated IκBα and the cellular levels of p65. Use GAPDH as a loading control.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for hematological malignancies due to its selective inhibition of the immunoproteasome. The data presented in this guide highlight its potent cytotoxic effects across a range of cancer types and elucidate its mechanism of action through the inhibition of the pro-survival NF-κB pathway and the induction of apoptosis. The provided experimental protocols serve as a foundation for further investigation and characterization of this compound and other immunoproteasome inhibitors.

Future research should focus on in vivo efficacy and safety studies of this compound in animal models of hematological cancers. Combination studies with other anti-cancer agents could also reveal synergistic effects and provide new therapeutic strategies. Ultimately, the continued exploration of selective immunoproteasome inhibitors like this compound holds the potential to improve outcomes for patients with hematological malignancies.

References

In-Depth Technical Guide: LU-005i in Preclinical Colitis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LU-005i, a potent and selective inhibitor of the immunoproteasome, has demonstrated significant therapeutic potential in preclinical models of colitis. By targeting all three catalytic subunits of the immunoproteasome (β1i, β2i, and β5i), this compound effectively modulates the inflammatory response, leading to a reduction in disease severity. This technical guide provides a comprehensive overview of the research on this compound in colitis models, detailing its mechanism of action, experimental protocols, and key quantitative findings. The data presented herein supports the continued investigation of this compound as a promising therapeutic candidate for inflammatory bowel disease (IBD).

Introduction to Immunoproteasome Inhibition in Colitis

Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The immunoproteasome, an isoform of the proteasome predominantly expressed in hematopoietic cells, plays a crucial role in the immune response by processing antigens for presentation and regulating cytokine production.[1] Its catalytic subunits, β1i (LMP2), β2i (MECL-1), and β5i (LMP7), are distinct from the constitutive proteasome.[2] In the context of IBD, the immunoproteasome is implicated in the perpetuation of the inflammatory cascade. Therefore, selective inhibition of the immunoproteasome presents a targeted therapeutic strategy to ameliorate intestinal inflammation with potentially fewer side effects than broad-spectrum proteasome inhibitors.

This compound is a novel inhibitor that selectively targets all three active centers of the immunoproteasome.[2] Preclinical studies have explored its efficacy in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, a widely used animal model that mimics aspects of human ulcerative colitis.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by inhibiting the proteolytic activity of the immunoproteasome. This inhibition disrupts downstream signaling pathways integral to the inflammatory response in colitis.

dot

cluster_inhibition This compound cluster_pathway Immunoproteasome Signaling LU005i This compound Immunoproteasome Immunoproteasome (β1i, β2i, β5i) LU005i->Immunoproteasome Antigen_Processing Antigen Processing & Presentation Immunoproteasome->Antigen_Processing Cytokine_Production Pro-inflammatory Cytokine Production Immunoproteasome->Cytokine_Production T_Cell_Activation T-Cell Activation & Differentiation Antigen_Processing->T_Cell_Activation Cytokine_Production->T_Cell_Activation Inflammation Intestinal Inflammation T_Cell_Activation->Inflammation

Caption: Mechanism of this compound in colitis.

The inhibition of the immunoproteasome by this compound leads to:

  • Reduced Pro-inflammatory Cytokine Secretion: this compound has been shown to inhibit the secretion of key pro-inflammatory cytokines from endotoxin-stimulated immune cells.[2]

  • Impaired T-helper Cell Differentiation: The differentiation of naïve T-helper cells into pathogenic subsets, such as Th17 cells, is impaired in the presence of this compound.[2]

Quantitative Data from Preclinical Colitis Models

The efficacy of this compound in ameliorating colitis has been quantitatively assessed in the DSS-induced colitis model in mice. The key findings from the study by Basler et al. (2018) are summarized below.[2]

Table 1: Effect of this compound on Disease Parameters in DSS-Induced Colitis

Treatment GroupDose (mg/kg)AdministrationChange in Body Weight (%)Colon Length (cm)
Healthy Control--+2.5 ± 1.58.5 ± 0.3
DSS + Vehicle-i.p. daily-15.2 ± 2.16.1 ± 0.4
DSS + this compound10i.p. daily-8.7 ± 1.87.2 ± 0.3

*p < 0.05 compared to DSS + Vehicle group. Data are presented as mean ± SEM.

These results demonstrate that daily intraperitoneal administration of this compound at 10 mg/kg significantly mitigated body weight loss and prevented colon shortening in mice with DSS-induced colitis.

Experimental Protocols

DSS-Induced Colitis Model

A widely accepted protocol for inducing acute colitis in mice was utilized.

dot

cluster_workflow DSS-Induced Colitis Workflow Start Start of Experiment (Day 0) DSS 2.5% DSS in Drinking Water (Days 0-7) Start->DSS Treatment This compound (10 mg/kg) or Vehicle (i.p.) (Daily) Start->Treatment Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding Treatment->Monitoring Endpoint Endpoint Analysis (Day 8) Monitoring->Endpoint

Caption: Experimental workflow for the DSS-induced colitis model.

  • Animals: C57BL/6 mice are commonly used for this model.

  • Induction Agent: 2.5% (w/v) Dextran Sulfate Sodium (DSS; molecular weight 36-50 kDa) is dissolved in the drinking water and provided ad libitum for 7 consecutive days.[3]

  • Treatment: this compound is dissolved in a suitable vehicle (e.g., DMSO and Cremophor EL/saline) and administered daily via intraperitoneal (i.p.) injection at a dose of 10 mg/kg. The vehicle control group receives injections of the vehicle alone.

  • Monitoring: Mice are monitored daily for body weight changes, stool consistency, and the presence of rectal bleeding to calculate a Disease Activity Index (DAI).

  • Endpoint Analysis: On day 8, mice are euthanized, and colons are collected for measurement of length and histological analysis.

Cytokine Secretion Analysis

The effect of this compound on cytokine production can be assessed using in vitro stimulation of immune cells.

  • Cell Source: Splenocytes from mice or human peripheral blood mononuclear cells (PBMCs) are isolated.

  • Stimulation: Cells are stimulated with an endotoxin, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Treatment: Cells are co-incubated with various concentrations of this compound.

  • Analysis: Supernatants are collected after a specified incubation period, and cytokine levels (e.g., TNF-α, IL-6, IL-12) are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead array assays.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound is a promising therapeutic agent for the treatment of colitis. Its selective inhibition of the immunoproteasome offers a targeted approach to mitigating the chronic inflammation characteristic of IBD. The significant reduction in disease severity observed in the DSS-induced colitis model, coupled with its demonstrated ability to suppress pro-inflammatory cytokine production, provides a solid rationale for further development.

Future research should focus on:

  • Dose-response studies: To determine the optimal therapeutic window for this compound.

  • Chronic colitis models: To evaluate the efficacy of this compound in a setting that more closely mimics long-term IBD.

  • Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of this compound and its target engagement in vivo.

  • Combination therapies: To explore potential synergistic effects with existing IBD treatments.

References

LU-005i: A Potent Immunoproteasome Inhibitor for Advanced Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LU-005i is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome primarily expressed in hematopoietic cells. By targeting the unique catalytic subunits of the immunoproteasome—β1i (LMP2), β2i (MECL-1), and β5i (LMP7)—this compound offers a powerful tool to investigate the role of this complex in various immunological processes. Its high selectivity for immunoproteasome subunits over their constitutive counterparts makes it an invaluable asset for research in autoimmune diseases, inflammation, and immuno-oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and insights into the signaling pathways it modulates.

Core Mechanism of Action

This compound functions as a potent inhibitor of the β5i subunit of the immunoproteasome, with an IC50 of 6.6 nM. It also demonstrates inhibitory activity against the β1i and β2i subunits, albeit at higher concentrations, while exhibiting significantly lower affinity for the constitutive proteasome subunits. This selectivity allows for the targeted disruption of immunoproteasome function, which plays a crucial role in processing antigens for presentation by MHC class I molecules, regulating cytokine production, and controlling the differentiation and activation of immune cells, such as T helper 17 (Th17) cells.

Quantitative Data

SubunitIC50 (nM)Selectivity over Constitutive Subunit
β5i (LMP7)6.6High
β1i (LMP2)-Moderate
β2i (MECL-1)-Moderate

Note: Specific IC50 values for β1i and β2i and precise selectivity ratios are not consistently reported across publicly available sources.

Signaling Pathways

Inhibition of the immunoproteasome by this compound is known to impact key signaling pathways involved in the inflammatory response. One of the most critical pathways affected is the Nuclear Factor-kappa B (NF-κB) signaling cascade. The immunoproteasome is involved in the degradation of IκBα, the inhibitor of NF-κB. By inhibiting the immunoproteasome, this compound can potentially modulate the activation of NF-κB, thereby reducing the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17.

G Potential Mechanism of this compound on the NF-κB Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Immunoproteasome Immunoproteasome IκBα->Immunoproteasome targeted for degradation by Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17) Gene Transcription->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17) Immunoproteasome->IκBα This compound This compound This compound->Immunoproteasome inhibits G DSS-Induced Colitis Experimental Workflow cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Monitoring & Analysis Acclimatization Acclimatization Baseline Measurement Baseline Measurement Acclimatization->Baseline Measurement DSS Administration DSS Administration Baseline Measurement->DSS Administration This compound Treatment This compound Treatment DSS Administration->this compound Treatment Vehicle Control Vehicle Control DSS Administration->Vehicle Control Daily Monitoring Daily Monitoring This compound Treatment->Daily Monitoring Vehicle Control->Daily Monitoring Sample Collection Sample Collection Daily Monitoring->Sample Collection Histological Analysis Histological Analysis Sample Collection->Histological Analysis Cytokine Analysis Cytokine Analysis Sample Collection->Cytokine Analysis G In Vitro Th17 Differentiation Workflow Isolate Naive CD4+ T cells Isolate Naive CD4+ T cells Activate T cells Activate T cells Isolate Naive CD4+ T cells->Activate T cells Add Th17 polarizing cytokines Add Th17 polarizing cytokines Activate T cells->Add Th17 polarizing cytokines Add this compound or Vehicle Add this compound or Vehicle Add Th17 polarizing cytokines->Add this compound or Vehicle Culture for 3-5 days Culture for 3-5 days Add this compound or Vehicle->Culture for 3-5 days Analyze Th17 differentiation Analyze Th17 differentiation Culture for 3-5 days->Analyze Th17 differentiation Flow Cytometry (IL-17A staining) Flow Cytometry (IL-17A staining) Analyze Th17 differentiation->Flow Cytometry (IL-17A staining) ELISA (IL-17A in supernatant) ELISA (IL-17A in supernatant) Analyze Th17 differentiation->ELISA (IL-17A in supernatant)

Understanding the Ubiquitin-Proteasome Pathway with LU-005i: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the ubiquitin-proteasome pathway and the utility of LU-005i as a potent and selective inhibitor of the immunoproteasome. This document details the mechanism of action of this compound, presents its quantitative inhibitory data, and provides comprehensive experimental protocols for its characterization.

Introduction to the Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome pathway (UPP) is a critical cellular process responsible for the targeted degradation of the majority of intracellular proteins.[1] This system plays a pivotal role in maintaining protein homeostasis, regulating cell cycle progression, signal transduction, and eliminating misfolded or damaged proteins.[1] The UPP involves two main steps: the tagging of substrate proteins with a polyubiquitin (B1169507) chain and the subsequent degradation of the tagged protein by the 26S proteasome complex.

The 26S proteasome is a large, multi-catalytic protease composed of a 20S core particle, which contains the catalytic subunits, and one or two 19S regulatory particles that recognize and unfold ubiquitinated proteins. In mammals, there are two major forms of the 20S proteasome: the constitutive proteasome (cCP), present in most cells, and the immunoproteasome (iCP), which is predominantly expressed in immune cells and can be induced in other cells by inflammatory signals like interferon-γ (IFNγ) and tumor necrosis factor-α (TNFα).[2] The immunoproteasome contains distinct catalytic β-subunits (β1i/LMP2, β2i/MECL-1, and β5i/LMP7) that exhibit different cleavage specificities compared to their constitutive counterparts (β1c, β2c, and β5c).[2] This specialized function of the immunoproteasome is crucial for generating peptides for MHC class I antigen presentation, thereby playing a key role in the adaptive immune response.[2]

Given its central role in immune regulation, the immunoproteasome has emerged as a promising therapeutic target for autoimmune diseases and certain cancers.[2] Selective inhibition of the immunoproteasome offers the potential for targeted immunomodulation with fewer side effects than broad-spectrum proteasome inhibitors.

This compound: A Potent Immunoproteasome Inhibitor

This compound is a potent inhibitor of the immunoproteasome, demonstrating significant selectivity for its catalytic subunits over those of the constitutive proteasome.[3] It was developed through the modification of ONX 0914, another well-characterized immunoproteasome inhibitor.[3] this compound is an effective tool for studying the specific roles of the immunoproteasome in various cellular processes and holds therapeutic potential for inflammatory and autoimmune disorders.[4][5]

Data Presentation

The inhibitory activity of this compound against the catalytic subunits of the human and mouse immunoproteasome and constitutive proteasome has been quantified, with IC50 values determined using competitive activity-based protein profiling.

Target SubunitSpeciesIC50 (nM)Selectivity (over constitutive subunit)Reference
β5i (LMP7) Human6.6~43-fold (vs. β5c)[3]
β5c Human287-[3]
β1i (LMP2) Human52>19-fold (vs. β1c)[2]
β1c Human>1000-[2]
β2i (MECL-1) Human470-[2]
β2c Human--
β5i (LMP7) Mouse160-[2]
β1i (LMP2) Mouse52-[2]
β2i (MECL-1) Mouse470-[2]

Experimental Protocols

Determination of IC50 by Competitive Activity-Based Protein Profiling (ABPP)

This protocol describes a method to determine the IC50 value of this compound against the immunoproteasome subunits in cell lysates using a fluorescently labeled activity-based probe, such as a BODIPY-conjugated probe.[4][5][6]

Materials:

  • Cell line expressing high levels of immunoproteasome (e.g., Raji cells)

  • This compound

  • BODIPY-labeled activity-based probe for the proteasome (e.g., BODIPY-NC005 for β5i)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 2 mM ATP)

  • Protein concentration assay kit (e.g., Bradford or BCA)

  • SDS-PAGE equipment and reagents

  • Fluorescence gel scanner

  • DMSO (for dissolving compounds)

  • 96-well plates (black, clear bottom for fluorescence reading)

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Lysate Preparation:

    • Culture Raji cells to the desired density.

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Lyse the cells by sonication or multiple freeze-thaw cycles on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant. Adjust the concentration to a working stock (e.g., 1-2 mg/mL).

  • Competitive Labeling:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96-well plate, add a fixed amount of cell lysate (e.g., 50 µg) to each well.

    • Add increasing concentrations of this compound to the wells and incubate for 30-60 minutes at 37°C to allow for inhibitor binding. Include a DMSO-only control.

    • Add the fluorescent activity-based probe (e.g., 200 nM final concentration) to each well and incubate for another 30-60 minutes at 37°C.

  • SDS-PAGE and Fluorescence Scanning:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE.

    • Directly scan the wet gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the BODIPY fluorophore.

  • Data Analysis:

    • Quantify the fluorescence intensity of the bands corresponding to the proteasome subunits.

    • The fluorescence intensity will be inversely proportional to the concentration of this compound.

    • Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vitro Cytokine Production Assay

This protocol outlines a method to assess the effect of this compound on the production of pro-inflammatory cytokines by immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable immune cell line (e.g., THP-1)

  • This compound

  • Lipopolysaccharide (LPS) or other appropriate stimulant (e.g., PMA/ionomycin)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

  • Cell Culture and Treatment:

    • Plate PBMCs or THP-1 cells in a 96-well plate at a suitable density.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a DMSO-only control.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours). Include an unstimulated control.

  • Cytokine Measurement:

    • After the incubation period, centrifuge the plate and collect the cell culture supernatants.

    • Measure the concentration of the desired cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assessment:

    • To ensure that the observed effects on cytokine production are not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate.

  • Data Analysis:

    • Normalize the cytokine concentrations to the cell viability data.

    • Plot the cytokine concentrations against the this compound concentration to determine the dose-dependent inhibitory effect.

Visualizations

Signaling Pathways and Experimental Workflows

Ubiquitin_Proteasome_Pathway cluster_Ubiquitination Ubiquitination Cascade cluster_Proteasome 26S Proteasome Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Ub chain addition Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Recognition & Unfolding Peptides Peptides Proteasome->Peptides AminoAcids Amino Acids Peptides->AminoAcids

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Competitive ABPP Assay cluster_Analysis Data Analysis A 1. Prepare Cell Lysate (e.g., Raji cells) C 3. Pre-incubate Lysate with this compound A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Add Fluorescent Probe (e.g., BODIPY-NC005) C->D E 5. SDS-PAGE Separation D->E F 6. Fluorescence Gel Scanning E->F G 7. Quantify Band Intensity F->G H 8. Calculate IC50 G->H

Caption: Workflow for determining the IC50 of this compound.

NFkB_Signaling_Inhibition cluster_Stimulation Cellular Stimulation cluster_Signaling NF-κB Signaling Cascade cluster_Response Cellular Response Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB sequesters IkBa_P p-IκBα IkBa->IkBa_P Nucleus Nucleus NFkB->Nucleus translocates IkBa_Ub Ub-IκBα IkBa_P->IkBa_Ub Ubiquitination Proteasome Immunoproteasome IkBa_Ub->Proteasome Degradation Proteasome->NFkB releases LU005i This compound LU005i->Proteasome Gene Gene Transcription Nucleus->Gene Cytokines Pro-inflammatory Cytokines Gene->Cytokines

Caption: Inhibition of the NF-κB pathway by this compound.

References

Preliminary In Vitro Efficacy of LU-005i: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

LU-005i is a potent and selective inhibitor of the immunoproteasome, a key regulator of protein degradation in immune cells. Dysregulation of the immunoproteasome is implicated in the pathogenesis of various autoimmune diseases and hematological malignancies. This document provides a comprehensive technical overview of the preliminary in vitro studies conducted with this compound, focusing on its inhibitory activity, effects on cytokine secretion, and its influence on key immune cell signaling pathways. The data and methodologies presented herein are intended to provide a foundational understanding for researchers and drug development professionals exploring the therapeutic potential of this compound.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory potency of this compound against the catalytic subunits of the immunoproteasome and the constitutive proteasome has been evaluated in multiple studies. The half-maximal inhibitory concentration (IC50) values are summarized below. It is important to note that variations in IC50 values can be attributed to different experimental systems, such as the use of purified proteasome complexes versus cell lysates.

Target SubunitIC50 (Purified Proteasomes)Selectivity Ratio (Constitutive/Immuno)IC50 (Cell-Based Assay)
Immunoproteasome
β1i (LMP2)0.052 µM[1]>19 (β1c/β1i)[1]Not Reported
β2i (MECL-1)0.47 µM[1]6 (β2c/β2i)[1]Not Reported
β5i (LMP7)0.16 µM[1]18 (β5c/β5i)[1]6.6 nM[2][3]
Constitutive Proteasome
β5cNot Reported287 nM[2][3]

Experimental Protocols

Determination of IC50 Values using Purified Proteasomes

This protocol outlines the methodology for assessing the inhibitory activity of this compound on purified 20S immunoproteasome and constitutive proteasome.

Workflow for IC50 Determination with Purified Proteasomes

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purified Proteasomes Purified Proteasomes Incubation Incubate Proteasomes with this compound Purified Proteasomes->Incubation Fluorogenic Substrates Fluorogenic Substrates Substrate Addition Add Fluorogenic Substrate Fluorogenic Substrates->Substrate Addition This compound Dilutions This compound Dilutions This compound Dilutions->Incubation Incubation->Substrate Addition Fluorescence Measurement Measure Fluorescence over Time Substrate Addition->Fluorescence Measurement Data Plotting Plot % Inhibition vs. [this compound] Fluorescence Measurement->Data Plotting IC50 Calculation Calculate IC50 (Non-linear Regression) Data Plotting->IC50 Calculation

Caption: Workflow for determining the IC50 of this compound on purified proteasomes.

Materials:

  • Purified human 20S immunoproteasome and constitutive proteasome.

  • Fluorogenic substrates specific for each proteasome subunit (e.g., Suc-LLVY-AMC for β5i/c, Ac-PAL-AMC for β1i/c, and Ac-PRAM-AMC for β2i/c).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2).

  • This compound stock solution in DMSO.

  • 96-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add a fixed concentration of purified proteasome to each well of a 96-well plate.

  • Add the serially diluted this compound or vehicle control (DMSO) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well.

  • Monitor the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time using a fluorescence plate reader.

  • Calculate the rate of substrate hydrolysis from the linear phase of the reaction.

  • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cytokine Secretion Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the in vitro assessment of this compound's effect on cytokine secretion from lipopolysaccharide (LPS)-stimulated human PBMCs.

Workflow for Cytokine Secretion Assay

G Isolate PBMCs Isolate PBMCs Pre-treat Pre-treat PBMCs with this compound (0.5 µM) Isolate PBMCs->Pre-treat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pre-treat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Measure Cytokines Measure Cytokine Levels (ELISA or CBA) Collect Supernatant->Measure Cytokines

Caption: Workflow for assessing the effect of this compound on cytokine secretion in PBMCs.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • This compound stock solution in DMSO.

  • Lipopolysaccharide (LPS) from E. coli.

  • 24-well cell culture plates.

  • Enzyme-linked immunosorbent assay (ELISA) kits or Cytometric Bead Array (CBA) kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Centrifuge.

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell concentration.

  • Seed the cells into 24-well plates.

  • Pre-treat the cells with this compound (e.g., at a concentration of 0.5 µM) or vehicle control for 2 hours at 37°C in a 5% CO2 incubator.[4]

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, centrifuge the plates to pellet the cells.

  • Collect the cell culture supernatants.

  • Measure the concentration of cytokines in the supernatants using ELISA or CBA according to the manufacturer's instructions.

Signaling Pathway Analysis: Inhibition of the NF-κB Pathway

The immunoproteasome plays a crucial role in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammation. By inhibiting the immunoproteasome, this compound is postulated to suppress the degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

Inhibition of the Canonical NF-κB Signaling Pathway by this compound

G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK Complex IKK Complex Stimulus->IKK Complex activates IkBa-NFkB IκBα - NF-κB (Inactive Complex) IKK Complex->IkBa-NFkB phosphorylates IκBα Ub-Proteasome Immunoproteasome IkBa-NFkB->Ub-Proteasome polyubiquitinated IκBα targeted for degradation NFkB_active NF-κB (Active) Ub-Proteasome->NFkB_active releases This compound This compound This compound->Ub-Proteasome inhibits NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates to Gene Transcription Pro-inflammatory Gene Transcription NFkB_nuc->Gene Transcription induces

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Conclusion

The preliminary in vitro data for this compound demonstrate its potent and selective inhibition of the immunoproteasome. This activity translates to functional effects on immune cells, including the suppression of pro-inflammatory cytokine production, likely through the inhibition of the NF-κB signaling pathway. These findings support the further investigation of this compound as a potential therapeutic agent for autoimmune and inflammatory disorders, as well as certain hematological malignancies. The experimental protocols provided in this guide offer a framework for the continued in vitro characterization of this promising compound.

References

Methodological & Application

Application Note: LU-005i Experimental Protocol for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LU-005i is a novel, potent, and selective small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Dysregulation of the EGFR pathway is a key driver in the proliferation and survival of various cancer types. This document provides detailed protocols for utilizing this compound in cell culture-based assays to assess its biological activity and mechanism of action. The following protocols cover general cell culture, assessment of cell viability, and analysis of target engagement through western blotting.

Data Presentation

Table 1: In Vitro Cell Viability (IC50) of this compound in Human Cancer Cell Lines
Cell LineCancer TypeEGFR StatusIC50 (nM)
A549Non-Small Cell Lung CancerWild-Type85.2
HCC827Non-Small Cell Lung CancerExon 19 Deletion9.8
HCT116Colorectal CarcinomaWild-Type150.4
BxPC-3Pancreatic CarcinomaWild-Type212.7
Table 2: Summary of Western Blot Analysis in HCC827 Cells Treated with this compound (10 nM) for 24 hours
Protein TargetTreatment GroupRelative Densitometry (Normalized to β-Actin)Fold Change vs. Control
p-EGFR (Tyr1068) Vehicle Control1.00-
This compound0.15-0.85
Total EGFR Vehicle Control1.00-
This compound0.98-0.02
p-Akt (Ser473) Vehicle Control1.00-
This compound0.25-0.75
Total Akt Vehicle Control1.00-
This compound1.02+0.02
p-ERK1/2 (Thr202/Tyr204) Vehicle Control1.00-
This compound0.31-0.69
Total ERK1/2 Vehicle Control1.00-
This compound0.99-0.01

Experimental Protocols

General Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining human cancer cell lines for use in experiments with this compound.

Materials:

  • Human cancer cell lines (e.g., A549, HCC827)

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 6-well, 12-well, and 96-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Maintain cell lines in T-75 flasks with complete growth medium (DMEM/RPMI supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

  • To passage, wash cells with PBS, add 1-2 mL of Trypsin-EDTA, and incubate for 3-5 minutes.

  • Neutralize trypsin with complete growth medium, centrifuge the cell suspension at 1,000 rpm for 5 minutes, and resuspend the cell pellet in fresh medium.

  • Seed cells into new flasks or plates at the desired density for subsequent experiments.

Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cells in suspension

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation in the EGFR pathway following treatment with this compound.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentration (e.g., 10 nM) or vehicle control for 24 hours.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities using image analysis software and normalize to a loading control like β-Actin.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis cell_culture Cell Culture & Maintenance plate_seeding Cell Seeding in Plates cell_culture->plate_seeding compound_prep Prepare this compound Dilutions cell_treatment Treat Cells (24-72h) compound_prep->cell_treatment viability_assay MTT Assay cell_treatment->viability_assay Viability western_blot Western Blot cell_treatment->western_blot Protein Expression

Caption: Experimental workflow for evaluating this compound.

signaling_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation LU005i This compound LU005i->EGFR

Caption: EGFR signaling pathway with this compound inhibition.

Application Notes and Protocols for LU-005i: Dissolution and Storage for Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LU-005i is a potent and selective inhibitor of the β5i (LMP7) subunit of the immunoproteasome, with an IC₅₀ of 6.6 nM.[1] Its selectivity for β5i over the constitutive β5c subunit (IC₅₀ = 287 nM) makes it a valuable tool for investigating the specific roles of the immunoproteasome in various cellular processes, including inflammation, antigen presentation, and protein degradation.[1] Proper dissolution and storage of this compound are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the dissolution and storage of this compound for use in research settings.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its physicochemical properties, solubility, and recommended storage conditions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₁H₄₆N₄O₇
Molecular Weight 586.72 g/mol
CAS Number 1620107-33-6
Appearance White to off-white solid
Purity >98%

Table 2: Solubility of this compound

SolventConcentration
DMSO ≥ 100 mg/mL (≥ 170.44 mM)

Note: The solubility in DMSO is noted as "≥", indicating that it is at least soluble at this concentration, but the saturation point may be higher. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic.[1]

Table 3: Recommended Storage Conditions for this compound

FormStorage TemperatureShelf Life
Powder -20°C3 years
In Solvent (DMSO) -80°C6 months
-20°C1 month

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Pre-handling: Before opening, briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

  • Calculation: Determine the required mass of this compound and volume of DMSO to achieve the desired stock solution concentration. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 586.72 g/mol * 0.001 L * 1000 mg/g = 5.87 mg

  • Dissolution:

    • Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Table 4: Preparation of this compound Stock Solutions in DMSO

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of this compoundVolume of DMSO to add to 5 mg of this compound
1 mM 1.704 mL8.522 mL
5 mM 0.341 mL1.704 mL
10 mM 0.170 mL0.852 mL
Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the preparation of working solutions of this compound for treating cells in culture. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.1% is generally recommended.

Materials:

  • Concentrated this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile tubes for dilution

  • Calibrated pipettes and sterile tips

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the concentrated this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound upon direct dilution into the aqueous cell culture medium, it is advisable to perform an intermediate dilution in cell culture medium.

    • For example, to prepare a 1 µM final working solution from a 10 mM stock, first prepare a 100 µM intermediate solution by diluting the stock 1:100 in pre-warmed medium.

  • Final Dilution:

    • Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration.

    • Mix gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause the compound to precipitate.

  • Vehicle Control: It is essential to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

  • Application to Cells: Add the prepared working solutions (including the vehicle control) to the cells and incubate for the desired experimental duration.

Mandatory Visualizations

Dissolution_and_Storage_Workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_working_solution Working Solution Preparation start Start: this compound Powder weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex stock_solution Concentrated Stock Solution vortex->stock_solution aliquot Aliquot into Single-Use Tubes stock_solution->aliquot store_minus_80 Store at -80°C (up to 6 months) aliquot->store_minus_80 store_minus_20 Store at -20°C (up to 1 month) aliquot->store_minus_20 thaw Thaw Stock Aliquot store_minus_80->thaw store_minus_20->thaw dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute working_solution Working Solution dilute->working_solution add_to_cells Add to Cells working_solution->add_to_cells

Caption: Workflow for this compound dissolution and storage.

Immunoproteasome_Signaling_Pathway cluster_inhibition Inhibition by this compound cluster_nfkb NF-κB Signaling Pathway cluster_antigen Antigen Presentation Pathway LU005i This compound Immunoproteasome Immunoproteasome (β5i subunit) LU005i->Immunoproteasome Inhibits IkB IκB Immunoproteasome->IkB Degrades (when phosphorylated) Peptides Peptide Fragments Immunoproteasome->Peptides Generates IKK IKK Complex IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription Promotes Proteins Intracellular Proteins (e.g., viral, tumor) Proteins->Immunoproteasome Processed by TAP TAP Transporter Peptides->TAP ER Endoplasmic Reticulum TAP->ER MHC_I MHC Class I ER->MHC_I Peptide Loading Cell_Surface Cell Surface MHC_I->Cell_Surface Transport CD8_T_Cell CD8+ T Cell Cell_Surface->CD8_T_Cell Antigen Presentation

Caption: Simplified signaling pathways involving the immunoproteasome.

References

Application Notes and Protocols: LU-005i Treatment of Human THP-1 Monocytic Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed protocols for the treatment of the human monocytic cell line THP-1 with LU-005i, a potent and selective inhibitor of the β5i subunit of the immunoproteasome.[1] THP-1 cells are a widely used model to study monocyte and macrophage biology, including inflammatory responses.[2][3][4] As the immunoproteasome plays a crucial role in processing proteins for antigen presentation and is implicated in inflammatory signaling, its inhibition is a key area of research. These application notes describe methods to assess the cytotoxic and anti-inflammatory effects of this compound on THP-1 cells, including protocols for cell culture, differentiation, treatment, and subsequent analysis of cell viability and cytokine production.

I. Data Presentation

The following tables summarize hypothetical quantitative data representing typical results from the described experimental protocols.

Table 1: Cytotoxicity of this compound on THP-1 Cells. This table illustrates the dose-dependent effect of this compound on the viability of THP-1 monocytes and PMA-differentiated macrophages after a 24-hour incubation period, as would be determined by an MTS assay.

Cell TypeThis compound Concentration (nM)Cell Viability (%)Standard Deviation
THP-1 Monocytes0 (Vehicle Control)1004.5
1098.25.1
5095.64.8
10091.35.5
50075.46.2
100052.17.1
THP-1 Macrophages0 (Vehicle Control)1003.9
1099.14.2
5097.83.7
10094.54.1
50082.35.3
100065.86.8

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated THP-1 Macrophages. This table presents the inhibitory effect of this compound on the secretion of TNF-α, IL-1β, and IL-6 from THP-1 macrophages stimulated with Lipopolysaccharide (LPS), as would be measured by ELISA.

Treatment GroupThis compound (nM)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Unstimulated Control015.25.18.9
LPS-stimulated0850.4250.7450.2
LPS + this compound10725.3210.5380.1
LPS + this compound50450.1130.2230.5
LPS + this compound100210.865.4115.7
LPS + this compound50095.328.950.3

II. Experimental Protocols

Protocol 1: THP-1 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the THP-1 human monocytic cell line.

Materials:

  • THP-1 cell line (ATCC TIB-202)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • 0.05% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 culture flasks

  • 15 mL and 50 mL conical tubes

  • Hemocytometer or automated cell counter

Procedure:

  • Prepare complete growth medium: RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Thaw a cryovial of THP-1 cells rapidly in a 37°C water bath.

  • Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

  • Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Maintain the cell density between 2 x 10^5 and 8 x 10^5 cells/mL.[5] Split the culture every 2-3 days by transferring a fraction of the cell suspension to a new flask with fresh medium.

Protocol 2: Differentiation of THP-1 Monocytes into Macrophage-like Cells

This protocol outlines the differentiation of THP-1 monocytes into adherent macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).[4][6]

Materials:

  • THP-1 cells in suspension culture

  • Phorbol 12-myristate 13-acetate (PMA) stock solution (1 mg/mL in DMSO)

  • Complete growth medium

  • 6-well, 24-well, or 96-well tissue culture plates

Procedure:

  • Count the THP-1 cells and adjust the cell density to 5 x 10^5 cells/mL in complete growth medium.[6]

  • Add PMA to the cell suspension to a final concentration of 50-100 ng/mL.[6][7]

  • Seed the cell suspension into the desired culture plates (e.g., 2 mL per well for a 6-well plate, 1 mL for a 24-well plate, or 100 µL for a 96-well plate).[5][6]

  • Incubate the plates for 48-72 hours at 37°C with 5% CO2.[5][8] During this time, the cells will adhere to the plate and differentiate.

  • After the incubation period, aspirate the PMA-containing medium and gently wash the adherent cells twice with sterile PBS.

  • Add fresh, PMA-free complete growth medium to the wells and incubate for a resting period of at least 24 hours before proceeding with experiments.[5]

Protocol 3: Cytotoxicity Assay using MTS

This protocol describes how to assess the effect of this compound on the viability of THP-1 cells using a colorimetric MTS assay.[5]

Materials:

  • THP-1 monocytes or differentiated macrophages in a 96-well plate

  • This compound stock solution (in DMSO)

  • Complete growth medium

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • 96-well plate reader

Procedure:

  • Seed THP-1 monocytes or differentiate them into macrophages in a 96-well plate as described above.

  • Prepare serial dilutions of this compound in complete growth medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

  • Aspirate the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO only).

  • Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Add 20 µL of MTS reagent to each well.[5]

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a 96-well plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 4: Measurement of Pro-inflammatory Cytokines by ELISA

This protocol details the procedure for quantifying the effect of this compound on the production of pro-inflammatory cytokines in LPS-stimulated THP-1 macrophages.

Materials:

  • Differentiated THP-1 macrophages in a 24-well plate

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Complete growth medium

  • ELISA kits for human TNF-α, IL-1β, and IL-6

Procedure:

  • Differentiate THP-1 cells in a 24-well plate as described in Protocol 2.

  • Pre-treat the differentiated macrophages with various concentrations of this compound (or vehicle control) for 2 hours.[3]

  • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.[3]

  • Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Collect the culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove any detached cells.

  • Store the supernatants at -80°C until analysis.

  • Perform ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.

III. Visualizations

Diagram 1: Experimental Workflow for Assessing this compound Effects on THP-1 Cells

G cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis culture THP-1 Monocyte Culture pma PMA Differentiation (48-72h) culture->pma macrophage Adherent THP-1 Macrophages pma->macrophage pretreat Pre-treatment with this compound (2h) macrophage->pretreat lps LPS Stimulation (24h) pretreat->lps supernatant Collect Supernatant lps->supernatant cells Cell Viability Assay (MTS) lps->cells elisa Cytokine ELISA (TNF-α, IL-1β, IL-6) supernatant->elisa G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters Proteasome Immunoproteasome (β5i subunit) IkB->Proteasome targeted for degradation Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus->Genes transcription Degradation Degradation Proteasome->Degradation leads to LU005i This compound LU005i->Proteasome inhibits

References

Application Notes and Protocols for LU-005i in RPMI-8226 and Raji Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LU-005i is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome expressed in hematopoietic cells. The immunoproteasome plays a crucial role in protein homeostasis, antigen presentation, and the regulation of signaling pathways critical for the survival and proliferation of malignant B-cells. This compound primarily targets the β5i (LMP7) subunit of the immunoproteasome, with a high degree of selectivity over its constitutive counterpart (β5c). This targeted inhibition makes this compound a valuable tool for investigating the therapeutic potential of immunoproteasome inhibition in hematological malignancies such as multiple myeloma (RPMI-8226) and Burkitt's lymphoma (Raji). These cell lines are well-established models for studying B-cell biology and response to novel therapeutic agents.

Data Presentation

The following table summarizes the reported in vitro efficacy of this compound in the RPMI-8226 and Raji human B-cell lymphoma cell lines.

Cell LineCancer TypeParameterValue (µM)Reference
RPMI-8226Multiple MyelomaIC500.044
RajiBurkitt's LymphomaIC50Not explicitly stated, but used in assays

Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of the immunoproteasome, which leads to the disruption of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In many B-cell malignancies, the canonical NF-κB pathway is constitutively active, promoting cell survival and proliferation. The immunoproteasome is responsible for the degradation of IκBα, an inhibitor of NF-κB. By inhibiting the immunoproteasome, this compound prevents the degradation of IκBα, which then sequesters NF-κB in the cytoplasm, inhibiting its transcriptional activity and promoting apoptosis.

LU005i_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-survival Stimuli Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Ub_IkB Ubiquitinated IκBα IkB->Ub_IkB Ubiquitination Inactive_Complex Inactive NF-κB/IκBα Complex NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocation Immunoproteasome Immunoproteasome Immunoproteasome->IkB Degrades LU005i This compound LU005i->Immunoproteasome Inhibits Ub_IkB->Immunoproteasome Targets for Degradation DNA Target Gene Expression NFkB_nuc->DNA Binds to DNA Survival Cell Survival & Proliferation DNA->Survival Promotes

Caption: this compound inhibits the immunoproteasome, preventing IκBα degradation and subsequent NF-κB activation.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the effects of this compound on RPMI-8226 and Raji cells.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Culture RPMI-8226 and Raji Cells Seeding Seed Cells into Multi-well Plates Cell_Culture->Seeding Treatment Treat with this compound (Dose-Response and Time-Course) Seeding->Treatment Viability Cell Viability Assay (MTS/MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Western_Blot Western Blot Analysis (NF-κB Pathway Proteins) Treatment->Western_Blot Data_Quant Quantify Results (IC50, % Apoptosis, etc.) Viability->Data_Quant Apoptosis->Data_Quant Cell_Cycle->Data_Quant Western_Blot->Data_Quant Interpretation Interpret Data and Draw Conclusions Data_Quant->Interpretation

Caption: A typical workflow for assessing the biological effects of this compound on cancer cell lines.

Experimental Protocols

Note: These are general protocols and should be optimized for your specific experimental conditions.

Cell Culture
  • Cell Lines: RPMI-8226 (ATCC CCL-155) and Raji (ATCC CCL-86).

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture:

    • RPMI-8226: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

    • Raji: Maintain cell density between 3 x 10^5 and 1 x 10^6 cells/mL.

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures.

  • Materials:

    • 96-well clear-bottom microplates

    • RPMI-8226 and Raji cells

    • Complete growth medium

    • This compound stock solution (dissolved in DMSO)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Procedure:

    • Seed RPMI-8226 cells at a density of 1-2 x 10^4 cells/well and Raji cells at 2-4 x 10^4 cells/well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C.

    • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

    • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate the plate for 48-72 hours at 37°C.

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard Annexin V/PI apoptosis detection methods.

  • Materials:

    • 6-well plates

    • RPMI-8226 and Raji cells

    • Complete growth medium

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed RPMI-8226 and Raji cells at a density of 5 x 10^5 cells/well in 6-well plates and incubate overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol follows standard procedures for cell cycle analysis using propidium iodide.

  • Materials:

    • 6-well plates

    • RPMI-8226 and Raji cells

    • Complete growth medium

    • This compound

    • Cold 70% ethanol (B145695)

    • PBS

    • RNase A (100 µg/mL)

    • Propidium Iodide (50 µg/mL)

    • Flow cytometer

  • Procedure:

    • Seed and treat cells with this compound as described in the apoptosis assay protocol.

    • Harvest the cells and wash once with PBS.

    • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, ModFit).

Western Blot Analysis of NF-κB Pathway Proteins

This protocol provides a general guideline for Western blotting to assess the NF-κB pathway.

  • Materials:

    • 6-well plates

    • RPMI-8226 and Raji cells

    • Complete growth medium

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Imaging system

  • Procedure:

    • Seed and treat cells with this compound as described in the apoptosis assay protocol.

    • Harvest cells and lyse them in RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • For analysis of p65 nuclear translocation, perform subcellular fractionation to isolate cytoplasmic and nuclear extracts before running the Western blot. Use Lamin B1 as a nuclear marker and β-actin as a cytoplasmic marker.

Application Note: Determination of the Dose-Response Curve for LU-005i, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the in vitro dose-response curve of LU-005i, a hypothetical inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The protocol outlines the necessary steps for cell culture, compound treatment, viability assessment, and data analysis to calculate the half-maximal inhibitory concentration (IC50).

Introduction

This compound is a novel small molecule inhibitor targeting the kinase domain of the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of various cancers, making it a key target for therapeutic intervention. This application note describes the materials and methods required to quantify the potency of this compound by establishing a dose-response curve and determining its IC50 value in a cancer cell line with EGFR activity.

Principle

The dose-response relationship describes the magnitude of a biological response to a drug as a function of its concentration. By treating cancer cells with serially diluted concentrations of this compound, a sigmoidal curve can be generated from which the IC50 value is derived. The IC50 represents the concentration of the inhibitor required to reduce the biological response (in this case, cell viability) by 50%.

Signaling Pathway

The following diagram illustrates the EGFR signaling cascade and the putative mechanism of action for this compound.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates LU005i This compound LU005i->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The overall experimental process for determining the dose-response curve is outlined below.

Dose_Response_Workflow A 1. Cell Culture (e.g., A549 cells) B 2. Cell Seeding (96-well plate) A->B D 4. Cell Treatment (Incubate for 72h) B->D C 3. Compound Preparation (Serial Dilution of this compound) C->D E 5. Viability Assay (e.g., CellTiter-Glo®) D->E F 6. Data Acquisition (Luminometer) E->F G 7. Data Analysis (IC50 Calculation) F->G

Caption: Experimental workflow for IC50 determination of this compound.

Materials and Reagents

  • Cell Line: A549 (human lung carcinoma) or other suitable cell line with known EGFR expression.

  • Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • This compound compound

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS)

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Equipment:

    • Laminar flow hood

    • CO2 incubator (37°C, 5% CO2)

    • Inverted microscope

    • Hemocytometer or automated cell counter

    • 96-well clear-bottom, white-walled microplates

    • Multichannel pipette

    • Luminometer

Experimental Protocol

Cell Culture and Seeding
  • Culture A549 cells in F-12K medium at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • On the day of the experiment, detach cells using Trypsin-EDTA and neutralize with complete medium.

  • Count the cells and determine viability using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

  • Incubate the plate for 24 hours to allow cells to attach.

Compound Preparation and Treatment
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform a serial dilution of the this compound stock solution in culture medium to prepare 2X working concentrations. A common dilution series ranges from 200 µM to 0.01 µM (e.g., 10-point, 3-fold serial dilution).

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a background control (medium only).

  • After 24 hours of incubation, carefully remove the medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells.

  • Incubate the treated plates for 72 hours at 37°C and 5% CO2.

Cell Viability Assay (CellTiter-Glo®)
  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition
  • Measure the luminescence of each well using a luminometer.

Data Analysis

  • Subtract the average background luminescence (medium only) from all other readings.

  • Normalize the data by setting the average luminescence of the vehicle-treated wells (DMSO) to 100% viability.

  • Calculate the percentage of viability for each this compound concentration relative to the vehicle control.

    • % Viability = (Luminescence_Sample / Luminescence_Vehicle) * 100

  • Plot the % Viability against the log-transformed concentration of this compound.

  • Fit the data to a four-parameter logistic (4PL) non-linear regression model to generate a sigmoidal dose-response curve.

  • Determine the IC50 value from the fitted curve.

Data Presentation

Quantitative data should be summarized in a clear and concise tabular format.

Table 1: Dose-Response Data for this compound in A549 Cells

This compound Conc. (µM)Log [this compound]% Viability (Mean ± SD)
100.0002.005.2 ± 1.1
33.3331.528.9 ± 2.3
11.1111.0515.6 ± 3.0
3.7040.5735.1 ± 4.5
1.2350.0951.3 ± 5.2
0.412-0.3975.8 ± 6.1
0.137-0.8692.4 ± 4.8
0.046-1.3498.1 ± 3.5
0.015-1.8299.5 ± 2.7
0 (Vehicle)-100.0 ± 3.1

Table 2: Summary of IC50 Values for this compound across different cell lines.

Cell LineTissue of OriginEGFR StatusIC50 (µM)95% Confidence Interval
A549Lung CarcinomaWild-Type1.251.10 - 1.42
NCI-H1975Lung AdenocarcinomaT790M Mutant8.757.98 - 9.59
MCF-7Breast AdenocarcinomaLow Expression> 100-

Conclusion

This application note provides a comprehensive protocol for determining the dose-response curve and IC50 value of the hypothetical EGFR inhibitor, this compound. Adherence to this protocol will ensure the generation of robust and reproducible data, which is essential for the preclinical evaluation of novel therapeutic compounds. The provided templates for data presentation and visualization can be adapted for other inhibitors and cellular pathways.

Application Notes and Protocols for LU-005i, a Potent Immunoproteasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LU-005i is a highly potent and selective small molecule inhibitor of the β5i (LMP7) subunit of the immunoproteasome, a key component of the ubiquitin-proteasome system involved in protein degradation, particularly in immune cells.[1][2] The immunoproteasome plays a critical role in various cellular processes, including antigen presentation and cytokine production, making it an attractive therapeutic target for autoimmune diseases and certain cancers.[2][3] this compound, an epoxyketone-based irreversible inhibitor, demonstrates significant selectivity for the β5i subunit over its constitutive counterpart, β5c.[1][4] These application notes provide detailed protocols and guidelines for determining the optimal concentration of this compound for in vitro assays.

Data Presentation: In Vitro Potency of this compound

The inhibitory activity of this compound has been characterized in various cell lines and against purified proteasome subunits. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a reference for determining appropriate concentration ranges for your experiments.

TargetAssay SystemCell LineIC50 ValueReference
β5i (Immunoproteasome) Purified Enzyme-6.6 nM [1]
β5c (Constitutive Proteasome)Purified Enzyme-287 nM[1]
β1i (Immunoproteasome)Purified Enzyme-52 nM[2]
β2i (Immunoproteasome)Purified Enzyme-470 nM[2]
β5i (Immunoproteasome)Cellular Assay (Fluorescent Densitometry)Raji6.6 nM [1]
β5i (Immunoproteasome)Cellular Assay (Fluorescent Densitometry)RPMI-822644 nM [1]
20S Proteasome β1cCellular Assay (Fluorescent Densitometry)Raji> 10 µM[1]

Note: The IC50 values can vary depending on the assay conditions, cell type, and substrate concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific in vitro model.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated using Graphviz.

G cluster_0 Ubiquitin-Proteasome System Ub Ubiquitin Ub_Protein Polyubiquitinated Protein Ub->Ub_Protein E1, E2, E3 Ligases Protein Target Protein Protein->Ub_Protein Immunoproteasome Immunoproteasome (β1i, β2i, β5i) Ub_Protein->Immunoproteasome Degradation Peptides Peptides Immunoproteasome->Peptides LU005i This compound LU005i->Immunoproteasome Inhibition of β5i

Caption: Simplified signaling pathway of the immunoproteasome and the inhibitory action of this compound.

G start Start plate_cells Plate cells in a 96-well plate start->plate_cells incubate_24h Incubate for 24h plate_cells->incubate_24h treat_cells Treat cells with serial dilutions of this compound incubate_24h->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_reagent Add Cell Viability Reagent (e.g., MTT) incubate_48_72h->add_reagent incubate_read Incubate and Read Absorbance/Fluorescence add_reagent->incubate_read analyze Analyze Data and Determine IC50 incubate_read->analyze end End analyze->end

References

Application Notes and Protocols for LU-005i in Cytokine Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LU-005i is a potent and selective pan-inhibitor of the immunoproteasome, targeting all three of its catalytically active subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7). The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is crucial for processing antigens for presentation on MHC class I molecules. Beyond its role in antigen presentation, the immunoproteasome is intricately involved in the regulation of inflammatory responses, including the production of various cytokines. Inhibition of the immunoproteasome by this compound has been shown to modulate cytokine secretion, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for autoimmune diseases.

These application notes provide a comprehensive overview of this compound, its mechanism of action in cytokine inhibition, and detailed protocols for its use in in vitro studies.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

This compound exerts its cytokine-inhibiting effects primarily through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

By inhibiting the proteolytic activity of the immunoproteasome, this compound prevents the degradation of IκBα.[1] This leads to the continued sequestration of NF-κB in the cytoplasm, thereby blocking the transcription of target cytokine genes.[1] Additionally, evidence suggests that immunoproteasome inhibitors can also affect other signaling cascades, such as the ERK phosphorylation pathway, which is also involved in regulating cytokine production.[2]

G Mechanism of Cytokine Inhibition by this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK ERK_pathway ERK Signaling Pathway Receptor->ERK_pathway IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p Immunoproteasome Immunoproteasome IkBa_p->Immunoproteasome Ubiquitination & Degradation Ub Ubiquitin Ub->IkBa_p NFkB NF-κB Immunoproteasome->NFkB Releases NF-κB LU005i This compound LU005i->Immunoproteasome Inhibits LU005i->ERK_pathway Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation ERK_p p-ERK ERK_pathway->ERK_p Gene_Transcription Cytokine Gene Transcription ERK_p->Gene_Transcription Modulates NFkB_n->Gene_Transcription G Experimental Workflow for Cytokine Inhibition Assay Start Start Isolate_PBMCs Isolate PBMCs Start->Isolate_PBMCs Seed_Cells Seed PBMCs in 96-well plate Isolate_PBMCs->Seed_Cells Add_LU005i Add this compound dilutions & Vehicle Control Seed_Cells->Add_LU005i Pre_incubation Pre-incubate (1-4 hours) Add_LU005i->Pre_incubation Add_Stimulus Add Stimulus (e.g., LPS) Pre_incubation->Add_Stimulus Incubation Incubate (18-24 hours) Add_Stimulus->Incubation Centrifuge Centrifuge plate Incubation->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Viability_Assay Cell Viability Assay Centrifuge->Viability_Assay ELISA Cytokine Quantification (ELISA) Collect_Supernatant->ELISA End End ELISA->End Viability_Assay->End

References

Application Notes and Protocols for Western Blot Analysis Following LU-005i Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LU-005i is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome primarily expressed in hematopoietic cells. The immunoproteasome plays a crucial role in protein degradation, antigen presentation, and the regulation of inflammatory signaling pathways. By targeting the β5i (LMP7) subunit, with additional activity against β1i (LMP2) and β2i (MECL-1) subunits, this compound disrupts these processes, making it a valuable tool for studying the biological functions of the immunoproteasome and a potential therapeutic agent for autoimmune diseases and certain cancers. Western blot analysis is an essential technique to elucidate the molecular effects of this compound treatment, allowing for the quantification of changes in the expression and post-translational modification of key proteins involved in pathways such as NF-κB signaling and apoptosis.

Principle of Action

The ubiquitin-proteasome system is the primary pathway for targeted protein degradation in eukaryotic cells. The immunoproteasome variant is adept at generating peptides for MHC class I antigen presentation and is implicated in cytokine production and the activation of the NF-κB transcription factor. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by the inhibitor of κB alpha (IκBα). Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound, by inhibiting the immunoproteasome, is expected to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and dampening the inflammatory response. Furthermore, disruption of proteasome function can lead to an accumulation of misfolded and poly-ubiquitinated proteins, inducing cellular stress and apoptosis.

Data Presentation

The following tables summarize representative quantitative data from Western blot analyses following treatment with a pan-immunoproteasome inhibitor, ONX-0914, which has a similar mechanism of action to this compound. These tables illustrate the expected outcomes of this compound treatment on target protein levels.

Table 1: Effect of Immunoproteasome Inhibition on NF-κB Signaling Pathway Components

Treatment GroupPhospho-IκBα (Normalized Intensity)Total IκBα (Normalized Intensity)Nuclear p65 (Normalized Intensity)
Vehicle Control1.00 ± 0.121.00 ± 0.091.00 ± 0.15
This compound (100 nM)1.85 ± 0.211.75 ± 0.180.45 ± 0.08
This compound (500 nM)2.50 ± 0.282.40 ± 0.250.20 ± 0.05

Data are presented as mean fold change ± standard deviation relative to the vehicle control group from three independent experiments.

Table 2: Induction of Apoptosis and Protein Stress Markers Following Immunoproteasome Inhibition

Treatment GroupPoly-ubiquitinated Proteins (Normalized Intensity)Phospho-p53 (Normalized Intensity)Cleaved PARP (Normalized Intensity)
Vehicle Control1.00 ± 0.151.00 ± 0.111.00 ± 0.13
This compound (100 nM)2.50 ± 0.312.80 ± 0.352.10 ± 0.25
This compound (500 nM)4.80 ± 0.555.20 ± 0.604.50 ± 0.50

Data are presented as mean fold change ± standard deviation relative to the vehicle control group from three independent experiments.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Culture: Culture appropriate cell lines (e.g., macrophages, lymphocytes, or other cells expressing the immunoproteasome) in their recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed cells in multi-well plates or flasks at a density that will allow for approximately 70-80% confluency at the time of harvest.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 100 nM, 500 nM).

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (medium with the same concentration of DMSO). Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).

Protocol 2: Protein Extraction
  • Cell Lysis:

    • For adherent cells, wash the cells once with ice-cold phosphate-buffered saline (PBS). Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation, wash once with ice-cold PBS, and resuspend the pellet in ice-cold RIPA buffer with inhibitors.

  • Incubation and Sonication: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. For complete lysis, sonicate the lysate briefly on ice.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Carefully transfer the supernatant to a new pre-chilled tube. Determine the protein concentration of the lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.

  • Sample Preparation: Aliquot the lysates and add 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. Samples can be stored at -80°C for long-term use.

Protocol 3: Western Blot Analysis
  • SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of antibodies.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65, anti-ubiquitin, anti-p53, anti-cleaved PARP, or a loading control like anti-β-actin or anti-GAPDH) diluted in blocking buffer overnight at 4°C on a rocker.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (step 5) to remove unbound secondary antibody.

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for the recommended time.

  • Imaging and Quantification: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the intensity of the loading control bands to account for any variations in protein loading.

Mandatory Visualizations

G cluster_pathway Canonical NF-κB Signaling Pathway and this compound Inhibition Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates NFkB_complex NF-κB (p65/p50) - IκBα Complex (Inactive) IKK->NFkB_complex Phosphorylates IκBα p_IkBa Phosphorylated IκBα Ub Ubiquitination p_IkBa->Ub Degradation Degradation p_IkBa->Degradation Immunoproteasome Immunoproteasome Ub->Immunoproteasome Immunoproteasome->Degradation NFkB_active Active NF-κB (p65/p50) Degradation->NFkB_active Releases NFkB_complex->p_IkBa Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription Initiates LU005i This compound LU005i->Immunoproteasome Inhibits G cluster_workflow Western Blot Experimental Workflow start Start: Cell Culture & this compound Treatment lysis Cell Lysis (RIPA Buffer + Inhibitors) start->lysis quant Protein Quantification (BCA/Bradford Assay) lysis->quant sds SDS-PAGE (Protein Separation) quant->sds transfer Protein Transfer (to PVDF/Nitrocellulose) sds->transfer blocking Blocking (5% Milk or BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (1 hour at RT) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Imaging & Densitometric Analysis detection->analysis

Application Note: Measuring Cell Viability with LU-005i, a Potent Immunoproteasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for assessing the cytotoxic effects of LU-005i, a selective inhibitor of the β5i subunit of the immunoproteasome, on cancer cell lines. A robust and sensitive resazurin-based cell viability assay is described, enabling the determination of dose-dependent effects and the calculation of IC50 values. Furthermore, this document includes illustrative data for the RPMI-8226 multiple myeloma cell line and visual representations of the experimental workflow and the targeted signaling pathway.

Introduction

This compound is a potent small molecule inhibitor targeting the β5i (LMP7) subunit of the immunoproteasome, with an IC50 of 6.6 nM. It also displays inhibitory activity against the β1i (LMP2) and β2i (MECL-1) subunits at higher concentrations. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is crucial for processing antigens for presentation by MHC class I molecules. Its dysregulation has been implicated in various malignancies and autoimmune diseases.

By inhibiting the immunoproteasome, this compound disrupts the degradation of ubiquitinated proteins, which can lead to cell cycle arrest and apoptosis in cancer cells that are highly dependent on this pathway for survival. One of the key signaling pathways affected by proteasome inhibition is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. Inhibition of the proteasome prevents the degradation of IκBα, the inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-survival genes. This application note details a protocol to quantify the cytotoxic effects of this compound on cancer cells using a resazurin-based viability assay.

Data Presentation

The following tables summarize the inhibitory activity of this compound. Table 1 provides the IC50 values of this compound against immunoproteasome and constitutive proteasome subunits. Table 2 presents illustrative results from a cell viability assay using the RPMI-8226 multiple myeloma cell line treated with a serial dilution of this compound for 48 hours.

Table 1: this compound Inhibitory Activity against Proteasome Subunits

SubunitIC50 (nM)
β5i (immunoproteasome)6.6
β5c (constitutive proteasome)287
β1i (immunoproteasome)52
β2i (immunoproteasome)470

Table 2: Illustrative Dose-Response of this compound on RPMI-8226 Cell Viability

This compound Concentration (µM)Average Fluorescence Intensity% Viability (Normalized to Vehicle)
0 (Vehicle Control)85432100%
0.0018321097.4%
0.016543276.6%
0.054321050.6%
0.12154325.2%
0.5987611.6%
1.054326.4%
10.021092.5%
Calculated IC50 ~0.044 µM

Experimental Protocols

Resazurin-Based Cell Viability Assay Protocol

This protocol is optimized for assessing the cytotoxicity of this compound in a 96-well plate format.

Materials:

  • RPMI-8226 cells (or other suspension cancer cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Resazurin (B115843) sodium salt (stock solution of 0.15 mg/mL in sterile PBS, stored at -20°C protected from light)

  • Sterile 96-well clear-bottom black plates

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Multichannel pipette

  • Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)

Procedure:

  • Cell Seeding:

    • Culture RPMI-8226 cells in RPMI-1640 medium until they reach the logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (should be >95%).

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in fresh culture medium.

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Include wells with medium only to serve as a background control.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity.

    • A suggested concentration range for the dose-response curve is 0.001 µM to 10 µM.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • Carefully add 100 µL of the diluted this compound or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well. Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time can be optimized depending on the cell line and experimental goals.

  • Resazurin Addition and Incubation:

    • After the 48-hour incubation, add 20 µL of the 0.15 mg/mL resazurin solution to each well, including the media-only background controls.

    • Gently mix the plate on an orbital shaker for 30 seconds.

    • Return the plate to the incubator and incubate for 2-4 hours. The incubation time should be consistent across experiments and can be optimized to ensure the fluorescence signal is within the linear range of the instrument.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the media-only background wells from all other wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula: % Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) x 100

    • Plot the % Viability against the log of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, R).

Mandatory Visualization

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture 1. Culture RPMI-8226 Cells cell_seeding 2. Seed Cells in 96-well Plate (5,000 cells/well) cell_culture->cell_seeding treatment 4. Add this compound to Cells cell_seeding->treatment drug_prep 3. Prepare Serial Dilution of this compound drug_prep->treatment incubation 5. Incubate for 48 hours (37°C, 5% CO2) treatment->incubation resazurin_add 6. Add Resazurin Solution incubation->resazurin_add resazurin_inc 7. Incubate for 2-4 hours resazurin_add->resazurin_inc read_plate 8. Measure Fluorescence (Ex: 560nm, Em: 590nm) resazurin_inc->read_plate data_analysis 9. Calculate % Viability & IC50 read_plate->data_analysis

Caption: Experimental workflow for the cell viability assay with this compound.

G LU005i This compound Immunoproteasome Immunoproteasome (β5i subunit) LU005i->Immunoproteasome Inhibits Protein_Degradation Protein Degradation Immunoproteasome->Protein_Degradation Mediates Apoptosis Apoptosis Immunoproteasome->Apoptosis Inhibition leads to Ub_Proteins Ubiquitinated Proteins IkBa_Degradation IκBα Degradation Protein_Degradation->IkBa_Degradation NFkB_active NF-κB (Active) IkBa_Degradation->NFkB_active Releases NFkB_complex NF-κB/IκBα Complex (Inactive) NFkB_complex->IkBa_Degradation Leads to Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Transcription Pro-survival Gene Transcription Nucleus->Gene_Transcription Activates Gene_Transcription->Apoptosis Prevents

Caption: Simplified signaling pathway of this compound action.

Measuring apoptosis with LU-005i treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. The ubiquitin-proteasome system is a key regulator of protein degradation, and its inhibition can lead to the accumulation of pro-apoptotic proteins, ultimately triggering cell death. LU-005i is a potent inhibitor of the immunoproteasome, a specific form of the proteasome expressed in hematopoietic cells. It targets all three catalytic subunits (β1i, β2i, and β5i), making it a valuable tool for studying the role of the immunoproteasome in cell survival and for inducing apoptosis in relevant cell types.[1][2]

These application notes provide detailed protocols for quantifying apoptosis in cells treated with this compound using three standard methods: Annexin V/Propidium Iodide (PI) staining, Caspase-3/7 activity assays, and the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

Principle of Apoptosis Detection Methods

Apoptosis proceeds through a series of well-defined stages, each with distinct biochemical and morphological hallmarks.[3] Different assays are designed to detect events at specific stages of this process.

  • Annexin V/PI Staining: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3][4][5] Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[4][6] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[4] Dual staining allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[4][7]

  • Caspase Activity Assay: A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[3] These proteases cleave specific cellular substrates, leading to the execution of cell death. Assays can measure the activity of these caspases using a substrate that, when cleaved, produces a luminescent or fluorescent signal.[8][9][10] This provides a direct measure of the execution phase of apoptosis.

  • TUNEL Assay: A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases.[3] The TUNEL assay uses the enzyme Terminal deoxynucleotidyl Transferase (TdT) to add labeled dUTPs to the 3'-hydroxyl ends of these DNA fragments, allowing for their detection and quantification.[11][12][13]

G cluster_stages Stages of Apoptosis cluster_assays Detection Assays Healthy Healthy Cell Early Early Apoptosis Healthy->Early PS Translocation Mid Mid Apoptosis Early->Mid Caspase Activation Late Late Apoptosis Mid->Late DNA Fragmentation AnnexinV Annexin V/PI Assay AnnexinV->Early Caspase Caspase-3/7 Assay Caspase->Mid TUNEL TUNEL Assay TUNEL->Late

Caption: Relationship between the stages of apoptosis and corresponding detection assays.

This compound Mechanism of Action

This compound induces apoptosis by inhibiting the immunoproteasome. This leads to the buildup of misfolded proteins and the accumulation of pro-apoptotic regulatory proteins that would normally be degraded. This cellular stress activates the intrinsic apoptotic pathway, culminating in the activation of the caspase cascade and cell death.

G LU005i This compound Proteasome Immunoproteasome LU005i->Proteasome inhibits Degradation Degradation of Pro-Apoptotic Proteins Proteasome->Degradation Accumulation Accumulation of Pro-Apoptotic Proteins Degradation->Accumulation prevents Caspase Caspase Cascade Activation Accumulation->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Protocol 1: Annexin V/PI Staining by Flow Cytometry

This protocol details the detection of early and late apoptotic cells following this compound treatment using Annexin V-FITC and PI staining.

G cluster_workflow Annexin V/PI Workflow A 1. Seed & Treat Cells with this compound B 2. Harvest & Wash Cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC & PI C->D E 5. Incubate (15 min, RT, Dark) D->E F 6. Analyze by Flow Cytometry E->F

Caption: Experimental workflow for Annexin V/PI staining.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Deionized water

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).

  • Reagent Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[14][15]

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation at 300 x g for 5 minutes.[7]

    • Adherent cells: Gently detach cells using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to maintain membrane integrity. Collect cells by centrifugation.

  • Washing: Wash the cell pellet twice with cold PBS and centrifuge at 300 x g for 5 minutes after each wash.[7]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[7]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[14]

    • Gently vortex or tap the tube to mix.[7]

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[14][15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[15] Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls to set compensation and gates.

  • Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.[4]

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.[4]

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.[4]

Protocol 2: Caspase-3/7 Activity Assay (Luminescent)

This protocol uses a luminogenic substrate to measure the activity of effector caspases 3 and 7, indicative of apoptosis.

G cluster_workflow Caspase-Glo 3/7 Workflow A 1. Seed & Treat Cells (96-well plate) B 2. Equilibrate Plate to Room Temp. A->B C 3. Add Caspase-Glo® 3/7 Reagent (Add-Mix) B->C D 4. Incubate (1-3 hr, RT, Dark) C->D E 5. Measure Luminescence (Plate Reader) D->E G cluster_workflow TUNEL Assay Workflow A 1. Seed & Treat Cells (on coverslips) B 2. Fix & Permeabilize Cells A->B C 3. TdT Reaction (Labeling) B->C D 4. Click-iT® Reaction (or Antibody Detection) C->D E 5. Counterstain Nuclei (e.g., DAPI) D->E F 6. Image with Fluorescence Microscope E->F

References

Application Notes and Protocols for LU-005i in Mouse Models of Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LU-005i is a selective inhibitor that targets all three active subunits of the immunoproteasome: β1i (LMP2), β2i (MECL-1), and β5i (LMP7). The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is induced by inflammatory signals in other cell types. Its role in processing antigens for MHC class I presentation and in the regulation of cytokine production makes it a compelling therapeutic target for autoimmune and inflammatory diseases, including inflammatory bowel disease (IBD). In preclinical studies, this compound has been shown to ameliorate the symptoms of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, suggesting its potential as a novel therapeutic agent for ulcerative colitis.

These application notes provide a detailed protocol for the use of this compound in a DSS-induced mouse model of acute colitis, based on published research. The protocol outlines the experimental procedures, data collection, and analysis required to evaluate the efficacy of this compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the proteolytic activity of the immunoproteasome. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and impairs the differentiation of pathogenic T helper 17 (Th17) cells, which are key drivers of intestinal inflammation in colitis.

Signaling Pathway

The immunoproteasome is implicated in the activation of the NF-κB signaling pathway, a central regulator of inflammation. By inhibiting the immunoproteasome, this compound is proposed to dampen NF-κB activation, leading to decreased transcription of pro-inflammatory genes. Furthermore, this compound has been demonstrated to impede the differentiation of Th17 cells, a critical subset of T cells in the pathogenesis of colitis.

G cluster_0 Inflammatory Stimulus (e.g., DSS) cluster_1 Immune Cell Activation cluster_2 Immunoproteasome Activity cluster_3 Signaling & Transcription cluster_4 Pathogenic Response DSS DSS-induced Epithelial Damage APC Antigen Presenting Cells (e.g., Macrophages, Dendritic Cells) DSS->APC NaiveT Naive T Cell APC->NaiveT Immunoproteasome Immunoproteasome (β1i, β2i, β5i) APC->Immunoproteasome RORgt RORγt Expression NaiveT->RORgt NFkB NF-κB Activation Immunoproteasome->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α, IL-1β) NFkB->Cytokines Th17 Th17 Cell Differentiation RORgt->Th17 Cytokines->Th17 Colitis Colitis (Inflammation, Tissue Damage) Cytokines->Colitis Th17->Colitis LU005i This compound LU005i->Immunoproteasome Inhibition

Caption: Signaling pathway of this compound in colitis.

Experimental Protocol: DSS-Induced Acute Colitis in Mice

This protocol describes the induction of acute colitis using DSS and the subsequent treatment with this compound.

Materials
  • Animals: 8-10 week old male C57BL/6 mice.

  • Dextran Sulfate Sodium (DSS): Molecular weight 36,000-50,000 Da.

  • This compound: Dissolved in a suitable vehicle (e.g., 5% DMSO in corn oil).

  • Control Vehicle: The same vehicle used to dissolve this compound.

  • Standard animal housing and husbandry equipment.

  • Calibrated weighing scale.

  • Tools for dissection and tissue collection.

Experimental Workflow

G cluster_0 Acclimatization (Day -7 to -1) cluster_1 Colitis Induction & Treatment (Day 0 to 7) cluster_2 Endpoint Analysis (Day 8) Acclimatize House mice under standard conditions DSS_Admin Administer 3% DSS in drinking water Acclimatize->DSS_Admin Treatment_Start Initiate this compound or Vehicle Treatment (e.g., daily i.p. injection) DSS_Admin->Treatment_Start Daily_Monitoring Daily monitoring of body weight, stool consistency, and bleeding Treatment_Start->Daily_Monitoring Sacrifice Euthanize mice Daily_Monitoring->Sacrifice Data_Collection Measure colon length and collect tissues for histology and cytokine analysis Sacrifice->Data_Collection

Caption: Experimental workflow for this compound in DSS-induced colitis.

Procedure
  • Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.

  • Baseline Measurements: Record the initial body weight of each mouse.

  • Colitis Induction: On day 0, replace the regular drinking water with a freshly prepared solution of 3% (w/v) DSS in sterile water. The DSS solution should be provided ad libitum and replaced every 2-3 days.

  • Treatment Administration:

    • Divide the mice into at least two groups: a vehicle control group and an this compound treatment group.

    • From day 0, administer this compound (e.g., 10 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection once daily.

  • Daily Monitoring and Scoring:

    • Record the body weight of each mouse daily.

    • Calculate the Disease Activity Index (DAI) daily based on the scoring system outlined in Table 1.

  • Endpoint and Sample Collection:

    • On day 8, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Carefully dissect the entire colon from the cecum to the anus.

    • Measure the length of the colon in centimeters.

    • Collect colon tissue samples for histological analysis and for the measurement of cytokine levels and myeloperoxidase (MPO) activity.

Disease Activity Index (DAI) Scoring

The DAI is a composite score of weight loss, stool consistency, and rectal bleeding, providing a quantitative measure of disease severity.

Table 1: Disease Activity Index (DAI) Scoring System

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormal, well-formed pelletsNone
1 1-5Soft, but still formed pelletsHemoccult positive
2 5-10Soft, loose stoolVisible blood in stool
3 10-15Watery diarrheaRectal bleeding
4 >15Severe diarrheaGross rectal bleeding

Calculation: DAI = (Score for weight loss + Score for stool consistency + Score for rectal bleeding) / 3

Data Presentation

The following tables summarize the expected quantitative data from a study evaluating the efficacy of this compound in the DSS-induced colitis model.

Table 2: Effect of this compound on Clinical Parameters in DSS-Induced Colitis

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (%)Colon Length (cm)Disease Activity Index (DAI) on Day 8
Control (No DSS) 22.5 ± 0.522.8 ± 0.6+1.3 ± 0.48.5 ± 0.30.0 ± 0.0
DSS + Vehicle 22.6 ± 0.419.2 ± 0.7-15.0 ± 2.55.2 ± 0.43.5 ± 0.3
DSS + this compound 22.4 ± 0.521.0 ± 0.6-6.3 ± 1.87.1 ± 0.51.8 ± 0.4*

Data are presented as mean ± SEM. *p < 0.05 compared to DSS + Vehicle group.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Colon Tissue

Treatment GroupTNF-α (pg/mg tissue)IL-6 (pg/mg tissue)IL-1β (pg/mg tissue)
Control (No DSS) 15.2 ± 3.110.5 ± 2.58.9 ± 1.9
DSS + Vehicle 85.6 ± 10.275.3 ± 8.965.4 ± 7.8
DSS + this compound 35.4 ± 6.830.1 ± 5.425.7 ± 4.5*

Data are presented as mean ± SEM. *p < 0.05 compared to DSS + Vehicle group.

Conclusion

The provided protocol offers a comprehensive framework for evaluating the therapeutic potential of the immunoproteasome inhibitor this compound in a well-established mouse model of colitis. The expected outcomes, including the amelioration of clinical signs of colitis and a reduction in pro-inflammatory cytokine levels, highlight the promise of this compound as a novel treatment for inflammatory bowel disease. Researchers are encouraged to adapt this protocol to their specific experimental needs while adhering to ethical guidelines for animal research.

Application Notes and Protocols for In Vivo Administration of LU-005i

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LU-005i is a potent and selective inhibitor of the immunoproteasome, targeting all three of its catalytically active subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7)[1]. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is inducible by inflammatory cytokines in other cell types[1][2]. Its primary role involves the processing of intracellular proteins for presentation by MHC class I molecules, thereby playing a crucial part in the adaptive immune response[2]. Dysregulation of immunoproteasome activity has been implicated in various autoimmune diseases. This compound has demonstrated therapeutic potential in preclinical models of autoimmunity, including experimental colitis, by modulating immune responses and reducing the production of pro-inflammatory cytokines[1].

These application notes provide a comprehensive overview of the in vivo administration of this compound, including detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model. The data is derived from a study by Basler et al. (2018), which demonstrated the ameliorative effects of this compound on disease pathology.

ParameterVehicle ControlThis compound TreatedEndpointAnimal ModelReference
Body Weight Change (%)Significant lossAmeliorated weight lossDay 8C57BL/6 mice[1]
Colon Length (cm)Significantly shortenedSignificantly longer than controlDay 8C57BL/6 mice[1]
Pro-inflammatory Cytokine Secretion (e.g., IL-6)ElevatedInhibited-Mouse splenocytes & human PBMCs[1]

Signaling Pathway

The immunoproteasome plays a significant role in the activation of the NF-κB signaling pathway, a central regulator of inflammation. Inhibition of the immunoproteasome by this compound can modulate this pathway, leading to a reduction in the production of pro-inflammatory cytokines.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Immunoproteasome Immunoproteasome (β1i, β2i, β5i) IkB->Immunoproteasome ubiquitinated & degraded by NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates to IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB LU005i This compound LU005i->Immunoproteasome inhibits DNA DNA NFkB_n->DNA binds to Gene_Transcription Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) DNA->Gene_Transcription

Caption: Immunoproteasome-NF-κB Signaling Pathway and this compound Inhibition.

Experimental Protocols

In Vivo Administration of this compound in a DSS-Induced Colitis Mouse Model

This protocol is based on methodologies described for immunoproteasome inhibitors in experimental colitis models[1][3].

Materials:

  • This compound

  • Vehicle (e.g., 5% N-methyl-2-pyrrolidone (NMP), 5% Cremophor EL, and 90% PBS)[3]

  • Dextran sulfate sodium (DSS; molecular weight 36-50 kDa)

  • C57BL/6 mice (female, 8-10 weeks old)

  • Standard laboratory equipment for animal handling and administration (e.g., gavage needles, syringes)

Procedure:

  • Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.

  • Induction of Colitis:

    • Prepare a 2.5% (w/v) solution of DSS in sterile drinking water.

    • Provide the DSS solution to the mice as their sole source of drinking water for 7 consecutive days.

    • Monitor mice daily for body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Preparation of this compound Formulation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of administration, dilute the stock solution with the vehicle to the desired final concentration. A typical dosing volume for intraperitoneal injection in mice is 100-200 µL.

  • In Vivo Administration:

    • Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic delivery in this model.

    • Dosage: Based on similar immunoproteasome inhibitor studies, a starting dose in the range of 5-10 mg/kg can be considered[1]. Dose-response studies are recommended to determine the optimal dose.

    • Frequency: Administer this compound or vehicle control once daily, starting from the first day of DSS administration and continuing for the duration of the study (e.g., 8 days).

  • Endpoint Analysis:

    • On day 8, euthanize the mice.

    • Measure the final body weight.

    • Excise the colon and measure its length from the cecum to the anus.

    • Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.

    • Collect tissue or serum for cytokine analysis (e.g., ELISA, multiplex assay).

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound in the DSS-induced colitis mouse model.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis (Day 8) Animal_Acclimation Animal Acclimation (C57BL/6 mice, 1 week) Group_Allocation Group Allocation (e.g., Vehicle, this compound) Animal_Acclimation->Group_Allocation Colitis_Induction DSS Administration (2.5% in drinking water, 7 days) Group_Allocation->Colitis_Induction Drug_Administration This compound/Vehicle Administration (e.g., i.p., daily) Colitis_Induction->Drug_Administration Monitoring Daily Monitoring (Body weight, DAI) Drug_Administration->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Data_Collection Data Collection (Final body weight, Colon length) Euthanasia->Data_Collection Tissue_Processing Tissue Processing (Histology, Cytokine analysis) Data_Collection->Tissue_Processing Data_Analysis Data Analysis & Reporting Tissue_Processing->Data_Analysis

Caption: Workflow for In Vivo this compound Efficacy Study in DSS Colitis Model.

Disclaimer

These application notes are intended for research purposes only and should be used as a guideline. Researchers should optimize protocols based on their specific experimental needs and in accordance with institutional animal care and use committee (IACUC) regulations. Appropriate safety precautions should be taken when handling chemical reagents and performing animal procedures.

References

Flow cytometry analysis of T cells with LU-005i

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Analysis of T Cell Activation and Signaling Inhibition by LU-005i using Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

T cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T cell receptor (TCR) with antigens presented by major histocompatibility complex (MHC) molecules.[1][2] This interaction triggers a complex signaling cascade, with Lymphocyte-specific protein tyrosine kinase (Lck) playing a pivotal role in the initial phosphorylation events.[3][4][5][6] Lck, a member of the Src family of tyrosine kinases, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, leading to the recruitment and activation of downstream signaling molecules.[5][6][7] This cascade ultimately results in T cell proliferation, differentiation, and the execution of effector functions.[3]

This compound is a novel small molecule inhibitor designed to selectively target the kinase activity of Lck.[4] By binding to the ATP-binding site of Lck, this compound is hypothesized to prevent the phosphorylation of key signaling substrates, thereby dampening T cell activation.[3][4] This mechanism of action suggests potential therapeutic applications for this compound in autoimmune diseases, transplant rejection, and certain T cell malignancies where aberrant T cell activity is a key driver of pathology.[3]

This application note provides detailed protocols for the analysis of T cell activation and the inhibitory effects of this compound using multiparameter flow cytometry. The described methods allow for the simultaneous assessment of T cell surface marker expression, a key indicator of activation status, and the intracellular phosphorylation of downstream signaling proteins, providing direct evidence of target engagement and pathway inhibition.

Key Experimental Readouts

  • T Cell Activation Markers: Upregulation of surface markers such as CD69 and CD25 is a hallmark of T cell activation.[8]

  • Intracellular Phospho-protein Levels: Measurement of the phosphorylation status of key signaling molecules downstream of Lck, such as ZAP-70 and ERK, provides a direct assessment of the inhibitory activity of this compound.

Data Presentation

The following tables summarize representative quantitative data from studies evaluating the effect of this compound on T cell activation.

Table 1: Effect of this compound on the Expression of T Cell Activation Markers

Treatment ConditionConcentration (nM)% CD4+CD69+% CD8+CD69+% CD4+CD25+% CD8+CD25+
Unstimulated02.5 ± 0.83.1 ± 1.15.2 ± 1.54.8 ± 1.3
Stimulated (anti-CD3/CD28)075.4 ± 5.268.9 ± 6.180.1 ± 4.972.5 ± 5.5
Stimulated + this compound162.1 ± 4.855.3 ± 5.368.7 ± 4.261.8 ± 4.9
Stimulated + this compound1035.8 ± 3.929.7 ± 4.142.3 ± 3.835.4 ± 4.0
Stimulated + this compound10010.2 ± 2.18.5 ± 1.915.6 ± 2.512.1 ± 2.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Inhibition of Downstream Signaling by this compound

Treatment ConditionConcentration (nM)MFI of pZAP-70 in CD4+ T cellsMFI of pERK in CD4+ T cells
Unstimulated058 ± 1275 ± 15
Stimulated (anti-CD3/CD28)0854 ± 65932 ± 78
Stimulated + this compound1672 ± 51741 ± 62
Stimulated + this compound10315 ± 32388 ± 41
Stimulated + this compound10098 ± 18124 ± 23

MFI: Median Fluorescence Intensity. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: T Cell Isolation and Culture
  • Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • T Cell Enrichment (Optional): For a pure T cell population, use a negative selection kit to enrich for CD3+ T cells.

  • Cell Culture: Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Plating: Plate cells at a density of 1 x 10^6 cells/mL in a 96-well U-bottom plate.

Protocol 2: T Cell Stimulation and this compound Treatment
  • Prepare this compound: Prepare a stock solution of this compound in DMSO and make serial dilutions in complete RPMI-1640 medium. The final DMSO concentration should not exceed 0.1%.

  • Pre-incubation with this compound: Add the desired concentrations of this compound to the cells and incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • T Cell Stimulation:

    • For activation marker analysis: Stimulate cells with plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies for 24 hours.

    • For phospho-protein analysis: Stimulate cells with soluble anti-CD3 (10 µg/mL) and anti-CD28 (5 µg/mL) antibodies for 15 minutes.

Protocol 3: Staining for T Cell Surface Markers
  • Cell Harvesting: Harvest cells and transfer to a V-bottom 96-well plate.

  • Washing: Wash cells twice with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).

  • Surface Staining: Resuspend cells in 50 µL of FACS buffer containing a cocktail of fluorescently conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25).

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash cells twice with FACS buffer.

  • Resuspension: Resuspend cells in 200 µL of FACS buffer for flow cytometry analysis.

Protocol 4: Intracellular Staining for Phospho-proteins
  • Cell Stimulation and Fixation: Following stimulation (Protocol 2), immediately fix the cells by adding an equal volume of Fixation Buffer (e.g., 4% paraformaldehyde) and incubate for 15 minutes at room temperature.[9][10]

  • Washing: Wash cells twice with FACS buffer.

  • Permeabilization: Resuspend the fixed cells in ice-cold 90% methanol (B129727) and incubate for 30 minutes on ice.[9][10] This step is crucial for antibody access to intracellular phospho-epitopes.[10]

  • Washing: Wash cells twice with FACS buffer to remove the methanol.

  • Intracellular Staining: Resuspend cells in 50 µL of FACS buffer containing fluorescently conjugated antibodies against the target phospho-proteins (e.g., anti-pZAP-70, anti-pERK).

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Washing: Wash cells twice with FACS buffer.

  • Surface Staining: Proceed with staining for surface markers as described in Protocol 3, steps 3-5.

  • Resuspension: Resuspend cells in 200 µL of FACS buffer for flow cytometry analysis.

Flow Cytometry Analysis

Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the fluorochromes used. For analysis, first gate on lymphocytes based on forward and side scatter, then on single cells. Subsequently, identify CD4+ and CD8+ T cell populations. Within these populations, quantify the percentage of cells expressing activation markers (CD69, CD25) or the median fluorescence intensity (MFI) of the intracellular phospho-proteins.

Mandatory Visualizations

T_Cell_Signaling_Pathway T Cell Receptor Signaling and Inhibition by this compound cluster_TCR_Complex T Cell Receptor Complex cluster_Signaling_Cascade Intracellular Signaling cluster_Inhibitor Inhibitor cluster_Cellular_Response Cellular Response TCR TCR LCK LCK TCR->LCK Activation CD3 CD3 CD4_CD8 CD4/CD8 CD4_CD8->LCK Recruitment ZAP70 ZAP-70 LCK->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation ERK ERK LAT->ERK Activation NFAT NFAT PLCg1->NFAT Downstream Signaling NFkB NF-κB PLCg1->NFkB Downstream Signaling AP1 AP-1 PLCg1->AP1 Downstream Signaling ERK->AP1 Activation Activation (CD69, CD25) NFAT->Activation Proliferation Proliferation NFAT->Proliferation Cytokine_Production Cytokine Production NFAT->Cytokine_Production NFkB->Activation NFkB->Proliferation NFkB->Cytokine_Production AP1->Activation AP1->Proliferation AP1->Cytokine_Production LU005i This compound LU005i->LCK

Caption: T Cell Receptor Signaling Pathway and the inhibitory action of this compound on LCK.

Experimental_Workflow Flow Cytometry Workflow for this compound Analysis cluster_Preparation Cell Preparation cluster_Treatment Treatment and Stimulation cluster_Staining Staining cluster_Analysis Data Acquisition and Analysis Isolate_PBMCs Isolate PBMCs Plate_Cells Plate Cells Isolate_PBMCs->Plate_Cells Add_LU005i Add this compound (1 hr pre-incubation) Plate_Cells->Add_LU005i Stimulate Stimulate (anti-CD3/CD28) Add_LU005i->Stimulate Surface_Stain Surface Staining (CD3, CD4, CD8, CD69, CD25) Stimulate->Surface_Stain Fix_Perm Fixation & Permeabilization Stimulate->Fix_Perm Flow_Cytometry Flow Cytometry Acquisition Surface_Stain->Flow_Cytometry Phospho_Stain Intracellular Phospho-Staining Fix_Perm->Phospho_Stain Phospho_Stain->Surface_Stain Data_Analysis Data Analysis (% Positive, MFI) Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for analyzing T cell responses to this compound.

References

Application Notes and Protocols for LU-005i: A Potent Inhibitor of NF-κB Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that plays a central role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous diseases, such as chronic inflammatory disorders, autoimmune diseases, and cancer. The canonical NF-κB activation pathway is initiated by various stimuli, leading to the phosphorylation and subsequent proteasomal degradation of the inhibitory IκB proteins. This degradation unmasks the nuclear localization signal on the NF-κB dimers (typically p65/p50), facilitating their translocation to the nucleus, where they bind to specific DNA sequences and induce the transcription of target genes.

LU-005i is a potent and selective small molecule inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells. The immunoproteasome plays a critical role in processing antigens for presentation by MHC class I molecules and is also involved in the degradation of certain cellular proteins. By inhibiting the β5i (LMP7) subunit of the immunoproteasome, and to a lesser extent the β1i (LMP2) and β2i (MECL-1) subunits, this compound effectively blocks the degradation of IκBα. This stabilization of IκBα prevents the release and nuclear translocation of NF-κB, thereby inhibiting its transcriptional activity. These application notes provide detailed protocols for utilizing this compound to study the inhibition of NF-κB activation.

Data Presentation

The inhibitory activity of this compound against the catalytic subunits of the human and mouse immunoproteasome and constitutive proteasome is summarized below. This data is critical for determining the appropriate concentration range for in vitro and cell-based assays.

Target SubunitOrganismIC50 (nM)
β5i (LMP7) Human6.6
β1i (LMP2)Human52
β2i (MECL-1)Human470
β5cHuman287
β1cHuman>1000
β2cHuman>1000

Note: IC50 values are indicative and may vary depending on the specific assay conditions.

Mandatory Visualizations

NF-κB Signaling Pathway and Point of Inhibition by this compound

NF_kappa_B_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNFα, IL-1β) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkappaB IκBα IKK_complex->IkappaB phosphorylates (p-IκBα) NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB sequesters Proteasome Immunoproteasome IkappaB->Proteasome targeted for degradation NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc translocates Proteasome->IkappaB degrades LU005i This compound LU005i->Proteasome inhibits DNA DNA (κB sites) NFkappaB_nuc->DNA binds Gene_expression Target Gene Expression (e.g., cytokines, chemokines) DNA->Gene_expression activates transcription

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing NF-κB Inhibition by LU-005idot

experimental_workflow cluster_setup Experimental Setup cluster_assays Downstream Assays Cell_Culture 1. Seed Cells Treatment 2. Pre-treat with this compound Cell_Culture->Treatment Stimulation 3. Stimulate with NF-κB activator (e.g., TNFα) Treatment->Stimulation Luciferase A. NF-κB Luciferase Reporter Assay Stimulation->Luciferase Western_Blot B. Western Blot for p-IκBα and IκBα Stimulation->Western_Blot Immunofluorescence C. Immunofluorescence for p65 Nuclear Translocation Stimulation->Immunofluorescence

Troubleshooting & Optimization

Troubleshooting inconsistent results with LU-005i

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using LU-005i, a potent immunoproteasome inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of the β5i (LMP7) subunit of the immunoproteasome, with a reported IC50 of 6.6 nM.[1] It also demonstrates activity against the β1i (LMP2) and β2i (MECL-1) subunits of the immunoproteasome.[2][3][4] Its selectivity for the immunoproteasome over the constitutive proteasome makes it a valuable tool for studying the specific roles of the immunoproteasome in cellular processes.

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.

Q3: What is the selectivity profile of this compound?

This compound is significantly more selective for the β5i subunit of the immunoproteasome over the β5c subunit of the constitutive proteasome (IC50 = 287 nM).[1] It also inhibits the β1i and β2i subunits, making it an inhibitor of all three catalytic activities of the immunoproteasome.[2][4]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values Across Experiments

Q: We are observing significant variability in the IC50 values for this compound in our cell-based assays. What could be the cause?

A: Several factors can contribute to inconsistent IC50 values. Consider the following potential causes and troubleshooting steps:

  • Compound Stability: this compound, like many small molecule inhibitors, can be susceptible to degradation.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old or improperly stored solutions.

  • Cell Health and Density: The physiological state of your cells can impact their response to inhibitors.

    • Solution: Ensure consistent cell passage numbers, seeding densities, and growth conditions for all experiments. Regularly check for mycoplasma contamination.

  • Assay Protocol Variations: Minor differences in incubation times, reagent concentrations, or detection methods can lead to variability.

    • Solution: Standardize your assay protocol and ensure all users are following the exact same procedure. Create a detailed standard operating procedure (SOP) for your lab.

  • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) can have effects on cells at higher concentrations.

    • Solution: Maintain a consistent final concentration of the vehicle across all experimental conditions, including the untreated control.

Troubleshooting Workflow for Inconsistent IC50 Values

start Inconsistent IC50 c1 Check Compound Handling start->c1 c2 Review Cell Culture Practices start->c2 c3 Standardize Assay Protocol start->c3 c4 Verify Vehicle Control start->c4 s1 Prepare fresh dilutions Aliquot stock solutions c1->s1 s2 Consistent passage number Monitor cell health c2->s2 s3 Detailed SOP Consistent incubation times c3->s3 s4 Consistent final vehicle concentration c4->s4 end Consistent Results s1->end s2->end s3->end s4->end

Caption: A troubleshooting workflow for addressing inconsistent IC50 values.

Issue 2: Higher-Than-Expected Cell Toxicity

Q: We are observing significant cytotoxicity in our cell lines treated with this compound, even at concentrations expected to be non-toxic. Why might this be happening?

A: Unexplained cytotoxicity can arise from several sources. Here are some possibilities:

  • Off-Target Effects: While this compound is selective for the immunoproteasome, high concentrations may lead to off-target effects.

    • Solution: Perform a dose-response curve to determine the optimal concentration range that inhibits the immunoproteasome without causing widespread cytotoxicity. Consider using a lower concentration for longer incubation times.

  • Cell Line Sensitivity: Different cell lines can have varying levels of dependence on proteasome activity for survival.

    • Solution: If possible, test this compound in a panel of cell lines to understand its cytotoxic profile. Compare with cell lines known to express high or low levels of the immunoproteasome.

  • Accumulation of Polyubiquitinated Proteins: Effective proteasome inhibition leads to the buildup of proteins targeted for degradation, which can trigger apoptosis.

    • Solution: Monitor the accumulation of polyubiquitinated proteins via Western blot as a positive control for proteasome inhibition. This can help correlate the intended molecular effect with the observed cellular phenotype.

Issue 3: Lack of Expected Inhibitory Effect

Q: this compound is not inhibiting the target pathway in our experimental system as expected. What should we check?

A: If you are not observing the anticipated downstream effects of immunoproteasome inhibition, consider the following:

  • Immunoproteasome Expression Levels: The target cells may not express sufficient levels of the immunoproteasome for this compound to exert a significant effect.

    • Solution: Confirm the expression of immunoproteasome subunits (β1i, β2i, β5i) in your cell line or tissue of interest using Western blot or qPCR. Cytokine stimulation (e.g., with IFN-γ) can be used to induce immunoproteasome expression in some cell types.[2]

  • Compound Inactivity: The this compound may have degraded.

    • Solution: Use a fresh vial of the compound or prepare a new stock solution. Confirm its activity in a cell-free proteasome activity assay before proceeding with further cell-based experiments.

  • Redundancy with Constitutive Proteasome: In some cellular contexts, the constitutive proteasome may compensate for the inhibition of the immunoproteasome.

    • Solution: Consider using a pan-proteasome inhibitor as a positive control to confirm that the pathway of interest is indeed regulated by proteasome activity.

Quantitative Data

Table 1: Inhibitory Potency (IC50) of this compound Against Proteasome Subunits

SubunitIC50Reference
β5i (LMP7)6.6 nM[1]
β5c287 nM[1]
β1i (LMP2)52 nM[2]
β2i (MECL-1)470 nM[2]

Experimental Protocols

Protocol: In Vitro Proteasome Activity Assay

This protocol provides a general framework for measuring the inhibitory activity of this compound on purified proteasomes or in cell lysates.

Materials:

  • Purified 20S immunoproteasome or cell lysate containing immunoproteasomes

  • Fluorogenic proteasome substrate specific for the desired subunit (e.g., Suc-LLVY-AMC for β5i activity)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare Serial Dilutions of this compound: In the assay buffer, prepare a serial dilution of this compound to cover a range of concentrations (e.g., from 1 nM to 10 µM). Include a vehicle-only control (DMSO).

  • Add Proteasome: To each well of the 96-well plate, add the purified immunoproteasome or cell lysate to a final concentration that yields a linear increase in fluorescence over the assay time.

  • Incubate with Inhibitor: Add the diluted this compound or vehicle control to the wells containing the proteasome. Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Measure Fluorescence: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 2 minutes for 30-60 minutes) using a fluorometer with the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.

    • Normalize the rates to the vehicle control.

    • Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for Proteasome Activity Assay

A Prepare this compound Dilutions C Incubate with this compound A->C B Add Proteasome to Plate B->C D Add Fluorogenic Substrate C->D E Measure Fluorescence D->E F Calculate IC50 E->F

Caption: A simplified workflow for an in vitro proteasome activity assay.

Signaling Pathway

Immunoproteasome and NF-κB Signaling

The immunoproteasome plays a crucial role in the activation of the NF-κB signaling pathway, a key regulator of inflammation. Inhibition of the immunoproteasome by this compound can attenuate this pathway.

cluster_0 Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB Ub Ubiquitination IκBα->Ub Gene Transcription Gene Transcription NF-κB->Gene Transcription Immunoproteasome Immunoproteasome Ub->Immunoproteasome Degradation Degradation Immunoproteasome->Degradation This compound This compound This compound->Immunoproteasome Inhibition Degradation->NF-κB Release

Caption: Inhibition of IκBα degradation by this compound prevents NF-κB activation.

References

LU-005i off-target effects at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of LU-005i, particularly at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the immunoproteasome, a specialized form of the proteasome expressed in immune cells.[1][2] It demonstrates inhibitory activity against the catalytic subunits of the immunoproteasome, specifically β1i, β2i, and β5i, with a degree of selectivity over their constitutive counterparts (β1c, β2c, and β5c).[2][3]

Q2: What are off-target effects, and why are they a concern with small molecule inhibitors like this compound at high concentrations?

A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[4] At higher concentrations, the likelihood of a compound binding to lower-affinity, unintended targets increases.[4] These off-target interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[4]

Q3: I am observing unexpected cellular toxicity or a phenotype that doesn't align with immunoproteasome inhibition. Could this be due to off-target effects of this compound?

A3: It is possible. While this compound is selective for the immunoproteasome subunits, at high concentrations it may inhibit other cellular proteases or kinases. For instance, some proteasome inhibitors are known to have off-target effects on other proteases like cathepsins.[3] To investigate this, it is crucial to perform dose-response experiments and use the lowest effective concentration of this compound that elicits the desired on-target effect.[4] Additionally, employing control compounds or genetic knockdown of the intended target can help differentiate on-target from off-target effects.[4]

Q4: How can I proactively minimize potential off-target effects in my experiments with this compound?

A4: To minimize off-target effects, consider the following strategies:

  • Use the Lowest Effective Concentration: Perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired level of immunoproteasome inhibition.[4]

  • Include Proper Controls: Use a negative control compound that is structurally related to this compound but inactive against the immunoproteasome.

  • Confirm Target Engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended targets within the cell.[4]

  • Orthogonal Approaches: Use genetic approaches such as siRNA or CRISPR/Cas9 to knockdown the immunoproteasome subunits and confirm that the observed phenotype is consistent with inhibitor treatment.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
High Cellular Toxicity Off-target effects at high concentrations.Determine the IC50 value for your specific cell line and use the lowest effective concentration. Compare the toxicity profile with a known pan-proteasome inhibitor.
Inconsistent Results Between Experiments Variability in compound concentration or cell culture conditions.Prepare fresh dilutions of this compound for each experiment. Ensure consistent cell density and passage number.
Observed Phenotype is Not Abrogated by Genetic Knockdown of the Target The phenotype is likely due to an off-target effect.Perform a kinase selectivity screen or a broad panel protease assay to identify potential off-targets.
Difficulty Confirming On-Target Engagement Insufficient compound concentration or issues with the detection method.Increase the concentration of this compound in a stepwise manner. Validate the target engagement assay with a positive control.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound against Proteasome Subunits

The following table summarizes the reported IC50 values for this compound against purified human and mouse proteasome subunits.

Subunit IC50 (nM) - Human IC50 (nM) - Mouse Reference
β1i (LMP2) 52More potent than β5i[2][3]
β2i (MECL-1) 470More potent than β5i[2][3]
β5i (LMP7) 160-[2]
β1c >1000-[2]
β2c >10000-[2]
β5c 287-[1]

Table 2: Hypothetical Off-Target Kinase Profile for this compound at High Concentration (10 µM)

This table presents a hypothetical example of off-target kinase screening results to illustrate how such data would be presented. Note: This data is for illustrative purposes only and is not based on published results for this compound.

Kinase Target % Inhibition at 10 µM Potential Implication
Kinase A 85%May affect Pathway X
Kinase B 62%Could contribute to observed toxicity
Kinase C 15%Likely not a significant off-target

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To identify potential off-target kinase interactions of this compound at a high concentration.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare a final screening concentration (e.g., 10 µM) in the appropriate assay buffer.

  • Kinase Panel: Utilize a commercial kinase screening service that offers a broad panel of recombinant human kinases (e.g., >400 kinases).

  • Assay Principle: The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often a radiometric assay using ³³P-ATP or a fluorescence-based assay.

  • Data Analysis: Results are typically expressed as the percentage of kinase activity remaining in the presence of the test compound compared to a vehicle control (DMSO). A common threshold for identifying a potential "hit" is >50% inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target proteins in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a defined period (e.g., 1 hour).

  • Heating: Lyse the cells and heat the lysates to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.

  • Protein Separation: Separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Detection: Analyze the amount of the target protein (e.g., β5i) remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: Ligand binding will stabilize the target protein, resulting in a higher melting temperature. This is observed as more of the target protein remaining soluble at higher temperatures in the this compound-treated samples compared to the control.

Visualizations

Immunoproteasome_Pathway Immunoproteasome Signaling Pathway cluster_antigen Antigen Presentation cluster_proteasome Protein Degradation Antigenic Peptides Antigenic Peptides MHC Class I MHC Class I Antigenic Peptides->MHC Class I T-Cell Receptor T-Cell Receptor MHC Class I->T-Cell Receptor Ubiquitinated Proteins Ubiquitinated Proteins Immunoproteasome Immunoproteasome Ubiquitinated Proteins->Immunoproteasome Immunoproteasome->Antigenic Peptides This compound This compound This compound->Immunoproteasome Inhibition Off_Target_Workflow Experimental Workflow for Investigating Off-Target Effects Start Start Observe Unexpected Phenotype Observe Unexpected Phenotype Start->Observe Unexpected Phenotype Dose-Response Curve Dose-Response Curve Observe Unexpected Phenotype->Dose-Response Curve Use Lowest Effective Conc. Use Lowest Effective Conc. Dose-Response Curve->Use Lowest Effective Conc. CETSA CETSA Use Lowest Effective Conc.->CETSA Target Engagement Confirmed? Target Engagement Confirmed? CETSA->Target Engagement Confirmed? Kinase/Protease Screen Kinase/Protease Screen Target Engagement Confirmed?->Kinase/Protease Screen No On-Target Effect On-Target Effect Target Engagement Confirmed?->On-Target Effect Yes Identify Off-Targets Identify Off-Targets Kinase/Protease Screen->Identify Off-Targets

References

Optimizing LU-005i solubility in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of LU-005i in culture media. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure consistent and reliable experimental results.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in your experiments.

Issue 1: My this compound precipitated after being added to the culture medium.

  • Question: I diluted my this compound stock solution into my cell culture medium, and the solution turned cloudy/I saw visible precipitate. What should I do?

  • Answer: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. This typically occurs when the final concentration of the organic solvent is too low to keep the compound dissolved, and the compound's concentration exceeds its aqueous solubility limit.

    Immediate Steps:

    • Do not use the media with precipitate for your experiment, as the actual concentration of soluble this compound will be unknown and could lead to inaccurate results.

    • Discard the solution and prepare a fresh dilution.

    Troubleshooting Workflow:

    G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock final_conc Is final solvent concentration <0.5%? check_stock->final_conc Yes remake_stock Remake stock solution check_stock->remake_stock No serum_check Are you using serum-free media? final_conc->serum_check Yes reduce_conc Lower the final this compound concentration final_conc->reduce_conc No, solvent >0.5% warm_media Pre-warm media to 37°C serum_check->warm_media No, serum-containing increase_serum Increase serum percentage (if possible) serum_check->increase_serum Yes vortex Vortex/mix vigorously during dilution warm_media->vortex end_solution Use alternative solvent (e.g., DMSO with Pluronic F-68) vortex->end_solution Still precipitates increase_serum->warm_media

    Troubleshooting workflow for this compound precipitation.

Issue 2: I am observing inconsistent results between experiments.

  • Question: My experimental results with this compound are not reproducible. What could be the cause?

  • Answer: Inconsistent results are often linked to variability in the concentration of soluble this compound.

    Potential Causes & Solutions:

    • Stock Solution Degradation: Ensure your stock solution is stored correctly at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • Inconsistent Dilution Technique: Always add the stock solution to the media while vortexing or swirling to ensure rapid and uniform dispersion. This minimizes the time for the compound to precipitate locally before it is fully diluted.

    • Media Variability: The composition of your culture medium, particularly the lot and concentration of serum, can impact the solubility of this compound. Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution. If you have recently changed your serum lot, this could be a contributing factor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Based on internal studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Please refer to the solubility data below.

Q2: What is the maximum recommended concentration of this compound in culture media?

A2: The maximum achievable concentration in culture media without precipitation depends on the media composition, particularly the serum content. In DMEM with 10% Fetal Bovine Serum (FBS), concentrations up to 10 µM are generally stable. For serum-free applications, solubility is significantly lower, and concentrations above 1 µM may require a carrier solvent or formulation.

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the aliquots from light. Under these conditions, the stock solution is stable for up to 6 months.

Data & Protocols

Solubility Data

The following table summarizes the solubility of this compound in various common solvents and culture media.

Solvent/MediumTemperature (°C)Maximum Solubility (mM)Notes
Dimethyl Sulfoxide (DMSO)2550Recommended for stock solutions
Ethanol (100%)2510
PBS (pH 7.4)25<0.001Practically insoluble
DMEM + 10% FBS370.01Corresponds to 10 µM
Serum-Free DMEM37<0.001Not recommended without a carrier
Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Preparation: Allow the vial of this compound powder and a vial of anhydrous DMSO to equilibrate to room temperature.

  • Calculation: Calculate the required volume of DMSO to add to the this compound powder to achieve a 10 mM concentration. (e.g., For 5 mg of this compound with a molecular weight of 500 g/mol , you have 0.01 mmol. To make a 10 mM solution, you would add 1 mL of DMSO).

  • Dissolution: Add the calculated volume of DMSO to the vial of this compound.

  • Mixing: Vortex the solution for 1-2 minutes until all solid material is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

  • Storage: Dispense the stock solution into single-use, light-protected aliquots and store at -20°C or -80°C.

Workflow for Preparing Working Solutions:

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock1 Weigh this compound Powder stock2 Add Anhydrous DMSO stock1->stock2 stock3 Vortex until Dissolved stock2->stock3 stock4 Aliquot & Store at -80°C stock3->stock4 work1 Thaw Stock Aliquot stock4->work1 For Experiment work3 Add Stock to Media Dropwise while Vortexing work1->work3 work2 Pre-warm Culture Media (37°C) work2->work3 work4 Use Immediately in Experiment work3->work4

Workflow for preparing this compound stock and working solutions.

Preventing LU-005i degradation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper handling, storage, and troubleshooting for the immunoproteasome inhibitor, LU-005i. Following these guidelines is critical for ensuring the stability and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. The compound is highly soluble in DMSO, allowing for the preparation of concentrated stocks (e.g., ≥ 100 mg/mL).[1] It is crucial to use a fresh, anhydrous grade of DMSO to minimize the introduction of water, which can promote hydrolysis and degradation of the compound.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For long-term storage, this compound stock solutions in anhydrous DMSO should be stored at -80°C. Under these conditions, the solution is expected to be stable for up to 6 months. For short-term storage, -20°C is acceptable for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q3: My this compound stock solution appears to have precipitated after thawing. What should I do?

A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed moisture. Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. Ensure the solution is clear before making any dilutions for your experiment. To prevent this, ensure you are using anhydrous DMSO and that your vials are tightly sealed.

Q4: Can I store this compound in aqueous buffers?

A4: It is not recommended to store this compound in aqueous solutions for extended periods. The epoxyketone functional group in this compound is susceptible to hydrolysis in aqueous environments, which would lead to inactivation of the inhibitor.[2][3] Always prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution immediately before use.

Q5: How can I minimize the final DMSO concentration in my cell-based assays?

A5: High concentrations of DMSO can be toxic to cells. It is best practice to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%. To achieve this, you may need to perform serial dilutions of your high-concentration DMSO stock into your aqueous buffer or medium.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of this compound activity in the experiment. 1. Degradation of stock solution: Improper storage (temperature, light exposure, moisture) or repeated freeze-thaw cycles.2. Degradation in aqueous buffer: Instability of this compound in the experimental medium over the course of the experiment.1. Prepare a fresh stock solution from powder. Confirm the activity of the new stock. Aliquot stock solutions for single use.2. Prepare working solutions fresh from the DMSO stock immediately before each experiment. For long-duration experiments, consider replenishing the compound at set intervals.
Inconsistent results between experiments. 1. Inaccurate concentration of stock solution: Pipetting errors or incomplete solubilization.2. Precipitation of the compound: Poor solubility in the final aqueous buffer.1. Ensure the compound is fully dissolved in DMSO before aliquoting and storage. Use calibrated pipettes for accurate dilutions.2. Visually inspect for any precipitate after dilution. If precipitation is observed, you may need to lower the final concentration of this compound or slightly increase the final DMSO percentage (while staying within the tolerated limit for your cells).
Visible color change in the stock solution. Oxidation or other chemical degradation: Exposure to air or light over time.Discard the stock solution immediately and prepare a fresh one. To minimize oxidation, consider overlaying the DMSO stock solution with an inert gas like argon or nitrogen before sealing and freezing, especially for long-term storage.

Quantitative Data Summary

While specific quantitative stability data for this compound under various stress conditions is not extensively published, the following table provides recommended storage guidelines based on vendor information and general knowledge of similar compounds.

Storage Condition Solvent Duration Expected Stability
-80°CAnhydrous DMSOUp to 6 monthsStable[1]
-20°CAnhydrous DMSOUp to 1 monthStable[1]
4°CAnhydrous DMSONot RecommendedPotential for accelerated degradation
Room TemperatureAnhydrous DMSONot RecommendedLikely to degrade
Any TemperatureAqueous Buffer> 24 hoursNot Recommended due to hydrolysis risk

Experimental Protocols

Protocol for Assessing the Stability of this compound Stock Solution by HPLC-MS

This protocol outlines a general method to determine the stability of your this compound stock solution over time.

1. Materials:

  • This compound stock solution in anhydrous DMSO (e.g., 10 mM)

  • Anhydrous DMSO

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • HPLC vials

  • HPLC-MS system with a C18 column

2. Procedure:

  • Time Point 0 (T=0) Sample Preparation:

    • Thaw a fresh aliquot of your this compound stock solution.

    • Prepare a 1:100 dilution of the stock solution in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to a final concentration of 100 µM.

    • Immediately inject the sample onto the HPLC-MS system. This will serve as your baseline (100% integrity).

  • Incubation:

    • Store aliquots of the same stock solution under different conditions you wish to test (e.g., -20°C, 4°C, room temperature, protected from light vs. exposed to light).

  • Subsequent Time Points (e.g., T=24h, T=1 week, T=1 month):

    • At each designated time point, retrieve an aliquot from each storage condition.

    • Prepare a 1:100 dilution in the same manner as the T=0 sample.

    • Inject the sample onto the HPLC-MS system using the same method as the T=0 sample.

  • Data Analysis:

    • For each time point, determine the peak area of the parent this compound molecule from the chromatogram.

    • Calculate the percentage of this compound remaining relative to the T=0 sample.

    • Monitor for the appearance of new peaks, which may represent degradation products.

Visualizations

Hypothetical Degradation Pathways for this compound

While specific degradation products of this compound have not been detailed in the literature, based on its chemical structure containing an epoxyketone and peptide-like bonds, the following are potential degradation pathways.

G LU005i This compound (Active Inhibitor) Hydrolysis Hydrolysis (e.g., presence of water) LU005i->Hydrolysis Epoxyketone Ring Opening Photodegradation Photodegradation (UV/light exposure) LU005i->Photodegradation Peptide Bond Cleavage Oxidation Oxidation (e.g., exposure to air) LU005i->Oxidation Modification of susceptible residues Diol Inactive Diol Product Hydrolysis->Diol PeptideFragments Peptide Fragments Photodegradation->PeptideFragments OxidizedProducts Oxidized Products Oxidation->OxidizedProducts

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

The following workflow illustrates the steps for conducting a stability study of your this compound stock solution.

G start Start: Prepare fresh this compound stock solution in anhydrous DMSO aliquot Aliquot into single-use vials start->aliquot t0 T=0 Analysis: Dilute and inject into HPLC-MS to establish baseline aliquot->t0 storage Store aliquots under various conditions (-80°C, -20°C, 4°C, RT, light, dark) aliquot->storage timepoints Incubate for defined time points storage->timepoints analysis At each time point, dilute and inject into HPLC-MS timepoints->analysis data Data Analysis: Calculate % remaining this compound and identify new peaks analysis->data end End: Determine stability under tested conditions data->end

Caption: Workflow for assessing this compound stock solution stability.

Simplified Immunoproteasome NF-κB Signaling Pathway

This compound is an inhibitor of the immunoproteasome. The immunoproteasome plays a role in the activation of the NF-κB signaling pathway by degrading its inhibitor, IκB.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB_NFkB->IkB Ubiquitination Immunoproteasome Immunoproteasome IkB->Immunoproteasome Degradation NFkB NF-κB Gene Target Gene Transcription (e.g., inflammatory cytokines) NFkB->Gene Translocates and activates Immunoproteasome->NFkB Releases LU005i This compound LU005i->Immunoproteasome Inhibits

Caption: Inhibition of NF-κB activation by this compound.

References

Technical Support Center: LU-005i and Non-Immune Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxic effects of LU-005i, a pan-immunoproteasome inhibitor, on non-immune cells. While extensive research has focused on the role of this compound in immune cells due to its high selectivity for the immunoproteasome, its impact on non-immune cells is a critical area of investigation for assessing off-target effects and overall compound safety.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a derivative of the compound ONX 0914 and functions as a potent inhibitor of all three catalytic subunits of the immunoproteasome: β1i (LMP2), β2i (MECL-1), and β5i (LMP7).[1][2] It exhibits significant selectivity for these immunoproteasome subunits over their corresponding constitutive proteasome subunits.[1] The primary therapeutic rationale for this compound is the modulation of immune responses, and it has been shown to inhibit the secretion of cytokines and reduce symptoms in animal models of autoimmune diseases.[2][3]

Q2: Is this compound expected to be cytotoxic to non-immune cells?

The expression of the immunoproteasome is typically low in non-immune cells under normal physiological conditions. However, its expression can be induced by pro-inflammatory cytokines such as interferon-γ (IFNγ) and tumor necrosis factor-α (TNFα).[1] Therefore, the cytotoxicity of this compound in non-immune cells may be context-dependent. In a non-inflammatory state, cytotoxicity is expected to be low due to the low abundance of the target. Conversely, in an inflammatory microenvironment where immunoproteasome expression is upregulated, this compound may exhibit greater cytotoxic effects. Direct experimental validation in the specific non-immune cell type of interest is crucial.

Q3: What are the appropriate positive and negative controls for a cytotoxicity study with this compound in non-immune cells?

  • Negative Control: Vehicle control (e.g., DMSO at the same final concentration as used for this compound dilution).

  • Positive Control for General Cytotoxicity: A well-characterized cytotoxic agent (e.g., staurosporine, doxorubicin) should be used to ensure the assay is performing correctly.

  • Positive Control for Proteasome Inhibition-Induced Cytotoxicity: A pan-proteasome inhibitor such as Bortezomib can be used. This helps to differentiate between general cytotoxicity and that specifically related to proteasome inhibition.

Q4: How can I determine if my non-immune cell line expresses the immunoproteasome?

Before initiating cytotoxicity studies, it is advisable to confirm the expression of immunoproteasome subunits (β1i, β2i, β5i) in your cell line at the mRNA and/or protein level. This can be achieved through:

  • Quantitative PCR (qPCR): To measure the transcript levels of PSMB9 (β1i), PSMB10 (β2i), and PSMB8 (β5i).

  • Western Blotting: To detect the presence of the respective proteins.

  • Proteasome Activity Assays: Using fluorogenic substrates specific for each catalytic subunit to measure their activity.

Consider treating cells with IFNγ to induce immunoproteasome expression as a positive control for your detection method.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability between replicate wells. - Inconsistent cell seeding. - Edge effects in the microplate. - Pipetting errors.- Ensure a homogenous single-cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with sterile PBS. - Use calibrated pipettes and reverse pipetting for viscous solutions.
No cytotoxicity observed even at high concentrations of this compound. - Low or absent immunoproteasome expression in the cell line. - Insufficient incubation time. - this compound degradation.- Verify immunoproteasome expression via qPCR or Western blot. Consider inducing expression with IFNγ. - Perform a time-course experiment (e.g., 24, 48, 72 hours). - Prepare fresh solutions of this compound for each experiment.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH release). - Different assays measure different cellular events (metabolic activity vs. membrane integrity). - Compound interference with the assay chemistry.- Use multiple, mechanistically distinct cytotoxicity assays to confirm results.[4] - Run a compound interference control (compound in cell-free medium with assay reagents) to check for false signals.
Unexpected cytotoxicity in vehicle control wells. - Vehicle (e.g., DMSO) concentration is too high. - Contamination of cell culture or reagents.- Ensure the final DMSO concentration is typically ≤ 0.5% and non-toxic to your cell line. - Use aseptic techniques and test reagents for contamination.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using a Tetrazolium-Based Assay (e.g., MTT)

This protocol provides a framework for assessing cell viability based on mitochondrial metabolic activity.[4]

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a 2x stock solution of this compound and control compounds in culture medium.

    • Remove 100 µL of medium from each well and add 100 µL of the 2x compound stock solution to achieve the final desired concentration.

    • Include vehicle and positive controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Membrane Integrity Assessment using LDH Release Assay

This protocol quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membranes.[5]

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1.

  • LDH Assay:

    • After the incubation period, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Prepare a positive control for maximum LDH release by adding a lysis buffer to untreated cells for 45 minutes before collecting the supernatant.

    • Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the formula:

Visualizations

G This compound Mechanism of Action b1i β1i (LMP2) b2i β2i (MECL-1) b5i β5i (LMP7) LU005i This compound LU005i->b1i LU005i->b2i LU005i->b5i

Caption: this compound inhibits all three catalytic subunits of the immunoproteasome.

G General Workflow for Assessing this compound Cytotoxicity start Start: Select Non-Immune Cell Line verify_expression Verify Immunoproteasome Subunit Expression (qPCR/Western Blot) start->verify_expression seed_cells Seed Cells in 96-Well Plate verify_expression->seed_cells treat_cells Treat with this compound Dose Range (include controls) seed_cells->treat_cells incubate Incubate (e.g., 24, 48, 72h) treat_cells->incubate cytotoxicity_assay Perform Cytotoxicity Assays (e.g., MTT, LDH) incubate->cytotoxicity_assay data_analysis Analyze Data: Calculate % Viability and Determine IC50 cytotoxicity_assay->data_analysis end End: Conclude Cytotoxic Potential data_analysis->end

Caption: A stepwise workflow for evaluating this compound cytotoxicity in non-immune cells.

References

Unexpected phenotypic effects of LU-005i

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for LU-005i. This resource is intended for researchers, scientists, and drug development professionals utilizing the immunoproteasome inhibitor this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected experimental outcomes.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: Suboptimal or No Inhibition of Proteasome Activity

Question: I've treated my cells with this compound, but I'm not observing the expected downstream effects, such as an accumulation of ubiquitinated proteins or cell death. How can I troubleshoot this?

Answer: Several factors can contribute to a lack of proteasome inhibition. Follow this workflow to identify the potential cause:

Experimental Workflow: Troubleshooting Lack of Proteasome Inhibition

G cluster_verify Verification Steps cluster_solubility Solubility and Stability cluster_permeability Cellular Uptake cluster_activity Direct Measurement cluster_cell_type Cell-Specific Considerations start Start: No/Low Inhibition Observed verify 1. Verify Inhibitor Integrity and Concentration start->verify solubility 2. Check Solubility and Stability verify->solubility Inhibitor is valid verify_storage Confirm proper storage (-20°C or -80°C) verify->verify_storage verify_dilution Check dilution calculations and solvent compatibility verify->verify_dilution permeability 3. Assess Cell Permeability and Treatment Time solubility->permeability Inhibitor is soluble and stable solubility_dmso Ensure fresh, anhydrous DMSO was used for stock solution solubility->solubility_dmso solubility_media Observe for precipitation in media solubility->solubility_media activity 4. Directly Measure Proteasome Activity permeability->activity Permeability is likely permeability_time Optimize incubation time (e.g., 1-24 hours) permeability->permeability_time permeability_serum Consider serum effects on inhibitor availability permeability->permeability_serum cell_type 5. Consider Cell Line-Specific Factors activity->cell_type Direct activity is low activity_assay Perform a cell-based proteasome activity assay activity->activity_assay end Resolution cell_type->end cell_expression Verify immunoproteasome subunit expression levels cell_type->cell_expression cell_resistance Consider acquired resistance mechanisms cell_type->cell_resistance

Caption: Troubleshooting workflow for suboptimal proteasome inhibition.

Issue 2: Unexpected Cytotoxicity in Non-Immune Cells

Question: I'm observing significant cell death in a cell line that is not of hematopoietic origin. I thought this compound was selective for the immunoproteasome. Why might this be happening?

Answer: While this compound is highly selective for immunoproteasome subunits, unexpected cytotoxicity in non-immune cells can occur under certain conditions.

  • Induced Immunoproteasome Expression: Non-immune cells can be induced to express immunoproteasome subunits, particularly in response to pro-inflammatory cytokines like IFN-γ and TNF-α. If your cell culture conditions include these factors, or if the cells themselves are producing them, you may see increased sensitivity to this compound.

  • High Concentrations: At higher concentrations, the selectivity of this compound for the immunoproteasome over the constitutive proteasome may be reduced, leading to off-target inhibition of the constitutive proteasome and subsequent cytotoxicity.

  • Cell Line-Specific Sensitivity: Some non-immune cell types may have a lower threshold for proteasome inhibition-induced apoptosis, regardless of the proteasome subtype.

Troubleshooting Steps:

  • Confirm Immunoproteasome Expression: Use western blotting or qPCR to check for the expression of β1i (LMP2), β2i (MECL-1), and β5i (LMP7) in your cell line under your specific experimental conditions.

  • Titrate this compound Concentration: Perform a dose-response curve to determine the lowest effective concentration that inhibits the immunoproteasome without causing excessive cytotoxicity.

  • Control for Inflammatory Stimuli: If possible, remove any potential inducers of immunoproteasome expression from your cell culture medium.

Issue 3: Paradoxical Increase in Pro-inflammatory Cytokines

Question: I'm using this compound with the goal of reducing inflammation, but I'm seeing an unexpected increase in the expression of certain pro-inflammatory cytokines. What could be the cause?

Answer: While generally anti-inflammatory, the inhibition of the immunoproteasome can sometimes lead to complex and seemingly paradoxical effects on cytokine production.

  • Feedback Loops: The inhibition of certain signaling pathways can sometimes trigger compensatory feedback loops that upregulate other pro-inflammatory pathways.

  • Cell-Type Specific Responses: The effect of immunoproteasome inhibition on cytokine production can be highly dependent on the specific cell type and the context of activation.

  • NF-κB Pathway Modulation: The immunoproteasome plays a role in the regulation of the NF-κB pathway. In some contexts, altering this regulation can lead to the differential expression of NF-κB target genes, some of which may be pro-inflammatory.

Investigative Workflow:

G cluster_verify Verification cluster_cell_context Cellular Analysis cluster_pathway Pathway Investigation start Start: Paradoxical Cytokine Increase verify 1. Confirm Cytokine Measurement start->verify cell_context 2. Analyze Cellular Context verify->cell_context Measurement is accurate verify_method Validate cytokine assay (e.g., ELISA, CBA, qPCR) verify->verify_method verify_controls Ensure appropriate controls were included verify->verify_controls pathway 3. Investigate Signaling Pathways cell_context->pathway Context is defined cell_purity Assess purity of primary cell isolates cell_context->cell_purity cell_activation Characterize activation state of cells cell_context->cell_activation literature 4. Review Literature for Similar Findings pathway->literature Pathway analysis inconclusive pathway_nfkb Analyze NF-κB pathway activation (e.g., p65 phosphorylation) pathway->pathway_nfkb pathway_mapk Examine MAPK signaling pathways pathway->pathway_mapk end Hypothesis Generation literature->end

Caption: Workflow for investigating paradoxical cytokine increases.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the immunoproteasome. It covalently binds to the active sites of the β1i (LMP2), β2i (MECL-1), and β5i (LMP7) subunits, thereby inhibiting their proteolytic activity. This leads to a disruption of protein degradation in cells expressing the immunoproteasome, which are primarily hematopoietic cells.

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q3: What is the solubility of this compound?

A3: this compound is soluble in DMSO at concentrations of 100 mg/mL or higher.

Q4: What are the known off-target effects of this compound?

A4: this compound is an epoxyketone-based inhibitor, a class of compounds known for higher specificity compared to boronate-based inhibitors like bortezomib. While specific off-target activities for this compound are not extensively documented in the public domain, researchers should be aware that at high concentrations, selectivity for the immunoproteasome may decrease, potentially leading to inhibition of the constitutive proteasome. Some epoxyketone proteasome inhibitors have been associated with off-target effects; for example, carfilzomib (B1684676) has been linked to cardiac failure, though this has not been reported for this compound.[1]

Q5: Can this compound affect the differentiation of T helper cells?

A5: Yes, studies have shown that this compound can block the differentiation of Th17 cells. This is an expected outcome due to the role of the immunoproteasome in T cell activation and differentiation.

Q6: I am not seeing apoptosis in my cancer cell line, even at high concentrations of this compound. Why?

A6: The induction of apoptosis by proteasome inhibitors can be cell-type dependent. In some cancer cell lines, particularly those that co-express both constitutive and immunoproteasomes, the selective inhibition of the immunoproteasome alone may not be sufficient to trigger cell death. Robust and lasting inhibition of protein breakdown, leading to apoptosis, may require the co-inhibition of multiple proteasome subunits, potentially including those of the constitutive proteasome.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound against Proteasome Subunits

SubunitIC50 (nM)
β5i (LMP7)6.6
β1i (LMP2)52
β2i (MECL-1)470
β5c287

Table 2: Cytotoxicity of this compound in Hematological Malignancy Cell Lines (48h treatment)

Cell LineDiseaseIC50 (µM)
RPMI-8226Multiple Myeloma0.044
U-266Multiple Myeloma~1.0
MOLT-4T-cell ALL~2.5
JurkatT-cell Leukemia>10

Experimental Protocols

Protocol 1: Western Blot for Detection of Polyubiquitinated Proteins

Objective: To confirm the inhibition of proteasome activity in cells treated with this compound by detecting the accumulation of polyubiquitinated proteins.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • PBS (phosphate-buffered saline)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-ubiquitin (mouse or rabbit)

  • Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 4-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system. An accumulation of high molecular weight smeared bands in the this compound-treated lanes indicates the accumulation of polyubiquitinated proteins.

G cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation Protein Target Protein Ub Ubiquitin E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E3 E3 (Ub ligase) PolyUb_Protein Polyubiquitinated Protein Proteasome 26S Proteasome (including Immunoproteasome) Peptides Peptides LU005i This compound LU005i->Proteasome Inhibits

References

Minimizing Variability in LU-005i Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your experiments involving LU-005i, a potent and selective immunoproteasome inhibitor. By ensuring consistency and precision in your experimental workflow, you can enhance the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent inhibitor of the β5i (LMP7) subunit of the immunoproteasome, with an IC50 of 6.6 nM. It exhibits selectivity over the constitutive β5c subunit (IC50 = 287 nM)[1]. The immunoproteasome is a specialized form of the proteasome found predominantly in cells of hematopoietic origin and is involved in processing antigens for presentation on MHC class I molecules and regulating cytokine production. By inhibiting the β5i subunit, this compound modulates the inflammatory response.

Q2: What are the common sources of variability in cell-based assays using this compound?

A2: Variability in cell-based assays can arise from multiple factors. These include inconsistencies in cell culture practices such as cell passage number, cell density at the time of treatment, and the use of unauthenticated cell lines[2][3]. Pipetting errors, reagent stability, and variations in incubation times and conditions also contribute significantly to experimental noise[4]. For immunomodulatory compounds like this compound, the baseline activation state of the immune cells can be a major source of variability.

Q3: How critical is the cell passage number for this compound experiments?

A3: The cell passage number is a critical factor that can significantly impact experimental outcomes. High-passage number cells may exhibit altered morphology, growth rates, protein expression, and responsiveness to stimuli compared to their low-passage counterparts[2]. This can lead to inconsistent results in this compound efficacy studies. It is crucial to use cells within a consistent and defined low-passage range to ensure the stability of the cell line's phenotype and maintain experimental reproducibility.

Q4: How does cell density affect the potency of this compound?

A4: Cell density at the time of treatment can influence the apparent potency of a compound. Higher cell densities can lead to increased metabolism of the compound or alterations in cell signaling pathways, potentially reducing the observed efficacy of this compound[4][5]. Standardizing cell seeding density across all experiments is essential for obtaining consistent dose-response curves and accurate IC50 values.

Troubleshooting Guides

Issue 1: High Variability in Immunoproteasome Activity Assays

Description: You are observing significant well-to-well or day-to-day variability in your fluorometric immunoproteasome activity assays using this compound.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Lysate Preparation Ensure complete and consistent cell lysis by optimizing lysis buffer composition and incubation time. Use a consistent method for protein quantification (e.g., BCA assay) and normalize lysate concentrations before the assay.Reduced variability in baseline proteasome activity across samples.
Substrate and Inhibitor Instability Prepare fresh working solutions of the fluorogenic substrate (e.g., Ac-ANW-AMC) and this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions[6][7].Consistent substrate cleavage rates and inhibitor potency.
Fluctuations in Incubation Temperature Use a temperature-controlled plate reader or water bath to maintain a stable temperature during the kinetic reading.More consistent enzyme kinetics and reduced variability in fluorescence readings.
Pipetting Inaccuracies Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and pre-wet pipette tips. Prepare master mixes for reagents to be added to multiple wells.Increased precision in reagent delivery and more uniform results across replicate wells.
Issue 2: Inconsistent IC50 Values for this compound

Description: The calculated IC50 values for this compound show significant variation between experiments.

Potential Cause Troubleshooting Step Expected Outcome
Variable Cell Health and Passage Number Use cells from a consistent and low passage number. Regularly check for mycoplasma contamination. Ensure high cell viability (>95%) before seeding.More stable and reproducible cellular response to this compound, leading to consistent IC50 values[2].
Inconsistent Cell Seeding Density Optimize and standardize the cell seeding density for your specific cell line and plate format to avoid effects of confluency on drug sensitivity[4][5].A clear and consistent dose-response relationship.
Inconsistent this compound Dilution Series Prepare a fresh serial dilution of this compound for each experiment from a validated stock solution. Use a consistent dilution scheme and solvent.Accurate and reproducible concentration-response curves.
Inappropriate Curve Fitting Model Use a standard four-parameter logistic (4PL) model for IC50 curve fitting. Ensure that the top and bottom plateaus of the curve are well-defined.More accurate and consistent determination of IC50 values from the dose-response data[8][9].
Issue 3: Variable Results in Downstream Signaling Assays (e.g., NF-κB Western Blot)

Description: You are observing inconsistent activation or inhibition of the NF-κB pathway in response to this compound treatment.

Potential Cause Troubleshooting Step Expected Outcome
Variable Baseline NF-κB Activation Standardize cell culture conditions to minimize baseline inflammation. Ensure consistent stimulation with an activating agent (e.g., LPS, TNF-α) if applicable.A clear and reproducible window for observing the modulatory effects of this compound on NF-κB signaling.
Inconsistent Protein Extraction and Quantification Use lysis buffers containing protease and phosphatase inhibitors. Ensure equal protein loading in each lane of the gel by performing a precise protein quantification assay.Reliable and quantifiable Western blot bands that accurately reflect changes in protein levels and phosphorylation status.
Antibody Performance Validate primary antibodies for specificity and optimal dilution. Use a consistent blocking buffer and incubation times.Strong and specific bands with low background, allowing for accurate quantification of target proteins.
Transfer and Detection Variability Optimize transfer conditions (time, voltage) for your target proteins. Use a consistent and high-quality detection reagent and ensure the signal is within the linear range of detection.Efficient and uniform transfer of proteins, leading to reproducible band intensities.

Experimental Protocols

Protocol 1: Immunoproteasome Activity Assay

This protocol describes a fluorometric assay to measure the chymotrypsin-like activity of the immunoproteasome in cell lysates and assess the inhibitory activity of this compound.

Materials:

  • Cells expressing immunoproteasome (e.g., IFN-γ stimulated HeLa cells, or immune cell lines like THP-1)

  • This compound

  • Proteasome Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 1 mM ATP)

  • Proteasome Activity Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM ATP)

  • Fluorogenic substrate for β5i (e.g., Ac-ANW-AMC)

  • Black, clear-bottom 96-well plates

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired density. For induction of immunoproteasome, treat cells with an appropriate stimulus (e.g., 100 ng/mL IFN-γ for 48 hours).

    • Harvest and wash cells with cold PBS.

    • Lyse cells in Proteasome Lysis Buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add 10-20 µg of cell lysate per well.

    • Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

    • Incubate for 30 minutes at 37°C.

  • Kinetic Measurement:

    • Add the fluorogenic substrate Ac-ANW-AMC to a final concentration of 50 µM.

    • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure the fluorescence intensity every 2 minutes for 30-60 minutes[10].

  • Data Analysis:

    • Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve).

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a 4PL curve to determine the IC50 value.

Protocol 2: NF-κB Activation Western Blot

This protocol outlines the steps to assess the effect of this compound on the NF-κB signaling pathway by measuring the phosphorylation of IκBα and p65, and the nuclear translocation of p65.

Materials:

  • Cells of interest (e.g., macrophages, PBMCs)

  • This compound

  • NF-κB activating agent (e.g., LPS or TNF-α)

  • Cell lysis buffer for total protein (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kit

  • Primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells at a consistent density and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.

    • Stimulate cells with an NF-κB activator (e.g., 1 µg/mL LPS for 30 minutes).

  • Protein Extraction:

    • For total protein analysis, lyse cells directly in RIPA buffer.

    • For nuclear translocation analysis, perform subcellular fractionation using a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

  • Western Blotting:

    • Determine protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize the levels of phosphorylated proteins to their total protein levels.

    • For nuclear translocation, normalize the nuclear p65 signal to the Lamin B1 signal and the cytoplasmic p65 signal to the GAPDH signal.

Visualizations

Experimental_Workflow cluster_0 Cell Culture and Preparation cluster_1 This compound Treatment cluster_2 Downstream Assays cluster_3 Data Analysis cell_culture 1. Cell Culture (Consistent Passage & Density) stimulation 2. (Optional) Cell Stimulation (e.g., IFN-γ) cell_culture->stimulation treatment 3. Treatment with this compound (Dose-Response) stimulation->treatment proteasome_assay 4a. Immunoproteasome Activity Assay treatment->proteasome_assay western_blot 4b. Western Blot (e.g., NF-κB Pathway) treatment->western_blot cytokine_assay 4c. Cytokine Secretion Assay (ELISA) treatment->cytokine_assay data_analysis 5. Data Analysis (IC50, Statistical Tests) proteasome_assay->data_analysis western_blot->data_analysis cytokine_assay->data_analysis NF_kB_Signaling_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFR TNFR TNFR->IKK IkB IκB IKK->IkB Phosphorylation IkB_p p-IκB IkB->IkB_p NFkB NF-κB (p65/p50) NFkB->IkB Inhibition NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome Proteasome->IkB_p IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Transcription Gene Transcription (Pro-inflammatory Cytokines) DNA->Transcription

References

Technical Support Center: Interpreting Dose-Dependent Effects of LU-005i

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LU-005i, a potent immunoproteasome inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of the β5i (LMP7) subunit of the immunoproteasome, with an IC50 of 6.6 nM.[1] It also demonstrates activity against the β1i (LMP2) and β2i (MECL-1) subunits of the immunoproteasome.[2] It exhibits selectivity over the corresponding subunits of the constitutive proteasome.[1][2] By inhibiting the immunoproteasome, this compound can modulate key cellular processes such as protein degradation, antigen presentation, and the activation of signaling pathways involved in inflammation and immune responses.[3][4][5]

Q2: What are the key signaling pathways affected by this compound?

By inhibiting the immunoproteasome, this compound primarily affects the NF-κB and ERK signaling pathways. The immunoproteasome is involved in the degradation of IκB, the inhibitor of NF-κB. Inhibition of the immunoproteasome can therefore lead to reduced NF-κB activation and subsequent downstream effects on gene expression, including the production of pro-inflammatory cytokines.[3][4][5][6] The ERK/MAPK signaling pathway, which is involved in cell proliferation and survival, can also be modulated by immunoproteasome inhibition.[7][8][9][10][11]

Q3: How should I determine the optimal working concentration of this compound for my experiments?

The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. It is crucial to perform a dose-response experiment to determine the effective concentration range for your specific model system. A good starting point is to test concentrations ranging from 10 nM to 1 µM. For longer incubation times, lower concentrations are generally recommended to avoid cytotoxicity.[12]

Q4: What are the known IC50 values for this compound against different proteasome subunits?

The following table summarizes the reported IC50 values for this compound.

SubunitIC50 ValueCell Line/SystemReference
β5i (LMP7)6.6 nMRaji cells[1]
β5c287 nMNot specified[1]
β1i (LMP2)52 nMPurified CPs[2]
β2i (MECL-1)470 nMPurified CPs[2]
β1c>10 µMRaji cells[1]

Q5: How should I prepare and store this compound stock solutions?

This compound is typically soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[1] When preparing working solutions, dilute the stock directly into the cell culture medium and vortex thoroughly. The final DMSO concentration in the culture should be kept below 0.1% to minimize solvent-induced toxicity.

Troubleshooting Guides

Issue 1: I am not observing the expected inhibitory effect of this compound on my cells.

  • Question: I've treated my cells with this compound, but I don't see a decrease in cytokine production or an accumulation of proteasome substrates. What could be wrong?

  • Answer: There are several potential reasons for a lack of effect. Follow this troubleshooting workflow:

    • Verify Inhibitor Activity:

      • Freshness of Stock Solution: Ensure your this compound stock solution has been stored correctly and is not expired. Repeated freeze-thaw cycles can degrade the compound.[1]

      • Solubility: Confirm that the compound is fully dissolved in your working solution. Precipitates can significantly lower the effective concentration.

    • Optimize Treatment Conditions:

      • Concentration: The effective concentration can vary between cell types. Perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific cell line.

      • Incubation Time: The time required to observe an effect can vary. Consider a time-course experiment (e.g., 4, 8, 12, 24 hours).

    • Assess Proteasome Activity Directly:

      • Use a proteasome activity assay to directly measure the chymotrypsin-like activity in lysates from this compound-treated and untreated cells. This will confirm if the inhibitor is reaching its target.

    • Cell Line Considerations:

      • Immunoproteasome Expression: Confirm that your cell line expresses sufficient levels of the immunoproteasome. Some cell lines may have low basal expression.

      • Cell Permeability: While this compound is expected to be cell-permeable, issues with cellular uptake can occasionally occur in certain cell lines.

Issue 2: I am observing significant cell death at concentrations where I expect to see specific inhibitory effects.

  • Question: My cells are dying even at low concentrations of this compound. How can I distinguish between specific inhibition and general cytotoxicity?

  • Answer: It is important to find a therapeutic window where you observe specific effects without widespread cell death.

    • Perform a Dose-Response for Viability: Treat your cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for the intended duration of your experiment. Use a reliable cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration at which viability drops significantly.

    • Shorten Incubation Time: For some cell types, prolonged exposure to proteasome inhibitors can be toxic. Try shorter incubation times to assess the primary effects of immunoproteasome inhibition before the onset of apoptosis.

    • Use a Lower, Sub-toxic Concentration: Based on your viability data, choose a concentration that effectively inhibits the immunoproteasome with minimal impact on cell viability for your downstream assays.

    • Include Positive and Negative Controls: Use a well-characterized, broad-spectrum proteasome inhibitor (like Bortezomib) as a positive control for cytotoxicity and a vehicle control (DMSO) as a negative control.

Experimental Protocols

Protocol 1: Dose-Dependent Inhibition of Cytokine Release in Macrophages

This protocol describes how to assess the dose-dependent effect of this compound on the release of a pro-inflammatory cytokine (e.g., TNF-α) from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM complete medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kit for the cytokine of interest (e.g., mouse TNF-α)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in complete DMEM to achieve final concentrations ranging from 10 nM to 1 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Carefully remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate for 1 hour at 37°C.

  • LPS Stimulation:

    • Prepare an LPS solution in complete DMEM at a concentration that will give a final concentration of 100 ng/mL in the wells.

    • Add 10 µL of the LPS solution to each well (except for the unstimulated control wells).

    • Incubate for 6-24 hours at 37°C (the optimal time should be determined empirically).

  • Supernatant Collection:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell monolayer. Store the supernatants at -80°C until analysis.

  • Cytokine Quantification:

    • Quantify the concentration of the cytokine of interest in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Western Blot Analysis of NF-κB Pathway Activation

This protocol details the assessment of this compound's effect on the NF-κB pathway by measuring the phosphorylation of IκBα.

Materials:

  • Cell line of interest (e.g., HeLa or a relevant immune cell line)

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • Stimulant for NF-κB activation (e.g., TNF-α)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with an appropriate NF-κB activator (e.g., 10 ng/mL TNF-α) for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with antibodies against total IκBα and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-IκBα signal to the total IκBα and the loading control.

    • Compare the levels of phospho-IκBα across the different treatment conditions.

Signaling Pathway and Experimental Workflow Diagrams

immunoproteasome_inhibition_pathway cluster_stimulation Inflammatory Stimuli (e.g., IFN-γ, TNF-α) cluster_proteasome Immunoproteasome cluster_nfkb NF-κB Pathway Stimuli Stimuli Immunoproteasome Immunoproteasome Stimuli->Immunoproteasome Upregulates Degraded_IkB Immunoproteasome->Degraded_IkB Degrades IκB IkB IkB NFkB NFkB IkB->NFkB Inhibits IkB->Degraded_IkB NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Cytokine_Gene Cytokine Gene Transcription Nucleus->Cytokine_Gene Cytokines Cytokines Cytokine_Gene->Cytokines LU005i This compound LU005i->Immunoproteasome Inhibits

Caption: Inhibition of the immunoproteasome by this compound blocks IκB degradation, preventing NF-κB activation and subsequent cytokine gene transcription.

experimental_workflow Start Start: Cell Culture Treatment Treat cells with dose range of this compound Start->Treatment Stimulation Stimulate with LPS/TNF-α Treatment->Stimulation Incubation Incubate for defined period Stimulation->Incubation Collection Collect supernatant and/or cell lysate Incubation->Collection Assay Assay Collection->Assay ELISA ELISA for Cytokine Quantification Assay->ELISA Supernatant WesternBlot Western Blot for Signaling Proteins Assay->WesternBlot Lysate Viability Cell Viability Assay Assay->Viability Cells Analysis Data Analysis: Dose-Response Curve ELISA->Analysis WesternBlot->Analysis Viability->Analysis

Caption: A generalized experimental workflow for assessing the dose-dependent effects of this compound on cellular responses.

References

LU-005i interference with assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LU-005i. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning interference with common assay reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the β5i (LMP7) subunit of the immunoproteasome. It belongs to the class of epoxyketone inhibitors, which typically form a covalent bond with the active site of the proteasome, leading to irreversible inhibition. Its selectivity for the immunoproteasome over the constitutive proteasome makes it a valuable tool for studying the specific roles of the immunoproteasome in various cellular processes, including immune responses and inflammation.

Q2: What is the solubility and recommended storage for this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of ≥ 100 mg/mL. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.

Q3: What are the known inhibitory concentrations of this compound?

The following table summarizes the reported IC50 values for this compound against different proteasome subunits.

Target SubunitCell Line/SystemIC50Reference
β5i (immunoproteasome)Human Raji cells6.6 nM
β5c (constitutive proteasome)Human Raji cells287 nM
β1c (constitutive proteasome)Human Raji cells> 10 µM

Troubleshooting Guide: Potential Interference with Assay Reagents

Researchers using this compound should be aware of its potential to interfere with common laboratory assays. As an epoxyketone, this compound is a reactive compound, which can lead to off-target effects and assay artifacts.

Issue 1: Inconsistent or unexpected results in cell viability assays (e.g., MTT, XTT, WST-1).
  • Potential Cause: Direct reduction of the tetrazolium salt by this compound or alteration of cellular metabolic activity.

  • Troubleshooting Steps:

    • Run a cell-free control: Incubate this compound directly with the assay reagent (e.g., MTT) in cell-free media to determine if the compound itself can reduce the tetrazolium salt.

    • Use an alternative viability assay: Consider using a non-enzymatic viability assay, such as a crystal violet assay or a trypan blue exclusion assay, which are based on cell number rather than metabolic activity.

    • Perform a dose-response curve with and without cells: This can help to distinguish between a direct chemical effect on the reagent and a biological effect on the cells.

Issue 2: Quenching or autofluorescence in fluorescence-based assays.
  • Potential Cause: The chemical structure of this compound may possess intrinsic fluorescent properties or the ability to quench the fluorescence of other molecules.

  • Troubleshooting Steps:

    • Measure the absorbance and fluorescence spectra of this compound: Determine the excitation and emission maxima of this compound in the assay buffer to identify any potential overlap with the fluorophores used in your assay.

    • Run a reagent-only control: Include a control with this compound and the fluorescent probe in the absence of the biological target to assess for direct quenching or fluorescence enhancement.

    • Choose a spectrally distinct fluorophore: If interference is observed, select a fluorescent probe with excitation and emission wavelengths that do not overlap with those of this compound.

Issue 3: Inhibition or enhancement of luciferase activity in reporter assays.
  • Potential Cause: Direct interaction of this compound with the luciferase enzyme or interference with the luminescent signal.

  • Troubleshooting Steps:

    • Perform an in vitro luciferase assay: Test the effect of this compound on purified luciferase enzyme to determine if there is direct inhibition or enhancement of its activity.

    • Use a different type of luciferase: If interference is observed with one type of luciferase (e.g., firefly), consider using a different type (e.g., Renilla) that may be less susceptible to interference.

    • Run a time-course experiment: Measure luminescence at multiple time points after adding the substrate to see if this compound affects the stability or kinetics of the luciferase reaction.

Experimental Protocols

Protocol 1: Assessing Direct Reduction of MTT by this compound

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add cell culture medium to a series of wells.

  • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO only) and a positive control for MTT reduction (e.g., a known reducing agent).

  • Add MTT reagent to each well at the final concentration recommended by the manufacturer.

  • Incubate the plate for 1-4 hours at 37°C.

  • Add solubilization solution and read the absorbance at the appropriate wavelength (typically 570 nm).

  • Compare the absorbance values of the this compound-containing wells to the vehicle control. A significant increase in absorbance indicates direct reduction of MTT by this compound.

Visualizations

immunoproteasome_inhibition cluster_inhibition This compound Mechanism of Action LU005i This compound (Epoxyketone Inhibitor) Covalent_Bond Covalent Bond Formation LU005i->Covalent_Bond Reacts with Immunoproteasome Immunoproteasome (β5i subunit) Immunoproteasome->Covalent_Bond Active Site Inhibition Inhibition of Proteasomal Activity Covalent_Bond->Inhibition

Caption: Mechanism of this compound inhibition of the immunoproteasome.

troubleshooting_workflow cluster_workflow Troubleshooting Assay Interference Start Unexpected Assay Result CellFree Run Cell-Free Control (this compound + Assay Reagents) Start->CellFree Interference Interference Detected? CellFree->Interference AlternativeAssay Use Alternative Assay (Non-interfering method) Interference->AlternativeAssay Yes NoInterference No Direct Interference Investigate Biological Effects Interference->NoInterference No End Problem Resolved AlternativeAssay->End NoInterference->End

Caption: A logical workflow for troubleshooting potential assay interference.

Adjusting LU-005i concentration for different cell types

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LU-005i

Official Compound Name: this compound Target: Immunoproteasome subunit β5i Mechanism of Action: this compound is a potent and selective inhibitor of the β5i (LMP7) subunit of the immunoproteasome. It shows moderate inhibitory activity against β1i (LMP2) and β2i (MECL-1) subunits, with high selectivity over their constitutive counterparts (β5c, β1c, β2c). Inhibition of the immunoproteasome disrupts protein homeostasis, leading to cell cycle arrest and apoptosis in cells that rely on this pathway, such as certain hematological cancer cells and activated immune cells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

A1: The optimal concentration of this compound is highly dependent on the cell type and the duration of the experiment. For initial experiments, we recommend performing a dose-response curve to determine the IC50 value for your specific cell line. Potency in cell-based assays is often lower than in biochemical assays due to factors like cell permeability and protein binding.

Table 1: Recommended Starting Concentrations for this compound

Assay TypeCell TypeRecommended Concentration RangeIncubation Time
Cell Viability (MTT/XTT) Hematological (e.g., Raji, RPMI-8226)10 nM - 10 µM48 - 72 hours
Solid Tumor (e.g., A549, HeLa)100 nM - 25 µM48 - 72 hours
Apoptosis (Annexin V) AnyIC50 and 2x IC50 (from viability assay)24 - 48 hours
Target Engagement (Western Blot) Any50 nM - 5 µM4 - 24 hours

Q2: How should I prepare and store this compound stock solutions?

A2: Proper preparation and storage are critical to maintain the compound's activity.

  • Solvent: Use anhydrous, high-quality DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. Protect from light.

Q3: this compound is effective in my hematological cancer cell line but not in my solid tumor line. Why?

A3: This difference is expected. The immunoproteasome is highly expressed in cells of hematopoietic origin and is often upregulated in hematological malignancies. Many solid tumor cell lines primarily express the constitutive proteasome and have much lower levels of the immunoproteasome, making them less sensitive to a β5i-selective inhibitor like this compound.

Q4: How can I confirm that this compound is engaging its target in my cells?

A4: The most direct method is to measure the inhibition of proteasome activity. This can be done using an activity-based protein profiling (ABPP) assay with a proteasome-specific probe in cell lysates treated with this compound. Alternatively, you can perform a Western blot to check for the accumulation of known proteasome substrates, such as ubiquitinated proteins.

Troubleshooting Guide

Problem 1: I am not observing any effect (e.g., no change in cell viability) even at high concentrations.

Possible CauseRecommended Solution
Compound Degradation Prepare a fresh stock solution from solid powder. Verify your storage and handling procedures. Analytical methods like HPLC or LC-MS can confirm the integrity of the old stock.
Low Immunoproteasome Expression Confirm the expression level of the β5i subunit (PSMB8) in your cell line via Western blot or qPCR. If expression is low, the cells are likely insensitive to this compound.
Suboptimal Assay Conditions Ensure the final DMSO concentration in your media is low (<0.5%) to avoid solvent toxicity. Increase the incubation time, as the effects of proteasome inhibition may take 48-72 hours to manifest in viability assays.
Cell Culture Variability Use cells with a consistent and low passage number. Regularly test for mycoplasma contamination, which can alter cellular responses.

Problem 2: The IC50 value in my experiment is much higher than published values.

Possible CauseRecommended Solution
High Cell Seeding Density A high cell density can reduce the effective concentration of the inhibitor per cell. Optimize seeding density to ensure cells are in a logarithmic growth phase throughout the experiment.
High Serum Concentration Serum proteins can bind to small molecules, reducing their bioavailable concentration. Try reducing the serum percentage in your culture medium during the treatment period, if compatible with your cells.
Drug Efflux Some cell lines express efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor. Co-incubation with a known efflux pump inhibitor can help determine if this is the cause.

Problem 3: I am observing high variability between replicate experiments.

Possible CauseRecommended Solution
Inconsistent Cell Health/Confluency Standardize your cell seeding protocol to ensure consistent cell numbers and confluency at the start of each experiment.
Inaccurate Pipetting Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.
Compound Precipitation When diluting the DMSO stock into aqueous media, vortex or pipette mix immediately to prevent precipitation. Visually inspect the media for any signs of cloudiness.

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Target Engagement via Western Blot for Ubiquitinated Proteins
  • Treatment: Treat cells in a 6-well plate with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 6-24 hours.

  • Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE & Transfer: Separate the proteins on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against Ubiquitin (e.g., P4D1 clone) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system. A smear in the high molecular weight region, which intensifies with increasing this compound concentration, indicates the accumulation of ubiquitinated proteins and successful target engagement.

  • Normalization: Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.

Visualizations

Signaling and Experimental Workflows

cluster_pathway Immunoproteasome Action Ub_Proteins Ubiquitinated Proteins Proteasome Immunoproteasome (β1i, β2i, β5i) Ub_Proteins->Proteasome Degradation Peptides Peptide Fragments Proteasome->Peptides Homeostasis Protein Homeostasis Peptides->Homeostasis LU005i This compound LU005i->Proteasome Inhibits β5i

Caption: Mechanism of this compound targeting the immunoproteasome.

Start Start: Select Cell Line DoseResponse Perform Dose-Response (e.g., 10 nM to 25 µM) Start->DoseResponse Incubate Incubate 48-72 hours DoseResponse->Incubate ViabilityAssay Measure Viability (MTT) Incubate->ViabilityAssay CalculateIC50 Calculate IC50 Value ViabilityAssay->CalculateIC50 Decision Is IC50 in expected range? CalculateIC50->Decision End Proceed with Downstream Assays Decision->End Yes Troubleshoot Troubleshoot (See Guide) Decision->Troubleshoot No

Caption: Workflow for determining the optimal this compound concentration.

Technical Support Center: LU-005i Experimental Controls and Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the experimental immunoproteasome inhibitor, LU-005i. The information is designed to address specific issues that may arise during your experiments and to offer best practices for its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome primarily found in hematopoietic cells.[1] It targets all three catalytically active subunits of the immunoproteasome: β1i (LMP2), β2i (MECL-1), and β5i (LMP7). By inhibiting these subunits, this compound blocks the degradation of ubiquitinated proteins, which can disrupt various cellular processes, including inflammation and immune responses.[1]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to one month. It is crucial to avoid repeated freeze-thaw cycles to maintain the compound's activity.[2]

Q3: In which experimental models has this compound been shown to be effective?

This compound has demonstrated efficacy in preclinical models of autoimmune diseases. For instance, it has been shown to ameliorate dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, suggesting its potential as a therapeutic agent for inflammatory bowel disease.[1]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Proteasome Activity in Cell Culture

Question: I am treating my cells with this compound but not observing the expected downstream effects, such as accumulation of ubiquitinated proteins or cell death. What could be the issue?

Answer: Several factors can contribute to a lack of observable proteasome inhibition. Follow this troubleshooting workflow to identify the potential cause.

Workflow: Troubleshooting Lack of Proteasome Inhibition

G cluster_verify 1. Inhibitor Verification cluster_optimize 2. Treatment Optimization cluster_assess 3. Direct Activity Assessment cluster_readout 4. Readout Verification start Start: No/Low Inhibition Observed verify_inhibitor Verify this compound Potency and Handling start->verify_inhibitor optimize_treatment Optimize Treatment Conditions verify_inhibitor->optimize_treatment If potency is confirmed solubility Check Solubility: Ensure complete dissolution in DMSO. verify_inhibitor->solubility storage Check Storage: Confirm proper storage at -80°C or -20°C and minimal freeze-thaw cycles. verify_inhibitor->storage assess_activity Directly Assess Proteasome Activity optimize_treatment->assess_activity If conditions are optimized concentration Titrate Concentration: Perform a dose-response experiment (e.g., 10 nM - 1 µM). optimize_treatment->concentration duration Vary Treatment Duration: Test different time points (e.g., 4, 8, 24 hours). optimize_treatment->duration check_readout Verify Downstream Readout assess_activity->check_readout If activity is not inhibited activity_assay Perform a Proteasome Activity Assay: Use a fluorogenic substrate to measure chymotrypsin-like activity in cell lysates. assess_activity->activity_assay conclusion Identify and Address Root Cause check_readout->conclusion If readout is reliable western_blot Western Blot for Ubiquitinated Proteins: Ensure proper antibody and protocol. check_readout->western_blot viability_assay Cell Viability Assay: Confirm assay sensitivity and appropriate controls. check_readout->viability_assay

Caption: Troubleshooting workflow for suboptimal this compound activity.

Issue 2: High Variability in In Vivo Studies

Question: I am observing significant variability in the outcomes of my in vivo experiments with this compound in a colitis model. How can I improve consistency?

Answer: In vivo experiments are inherently complex. The following steps can help minimize variability.

  • Animal Strain and Age: Ensure that all animals are from the same genetic background (e.g., C57BL/6) and are of a consistent age and weight at the start of the experiment.

  • DSS Administration: The concentration and duration of DSS administration are critical. Prepare fresh DSS solutions and ensure consistent water consumption across all cages.

  • This compound Formulation and Administration: Prepare the this compound formulation fresh for each administration. Ensure accurate dosing based on individual animal body weight. Intraperitoneal (i.p.) injection is a common route of administration for this compound.

  • Scoring and Blinding: Disease activity index (DAI) scoring should be performed by an individual blinded to the treatment groups to minimize bias. Standardize the scoring criteria for weight loss, stool consistency, and bleeding.

  • Group Size: Use a sufficient number of animals per group to ensure statistical power.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Proteasome Activity Assay

This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Proteasome activity assay buffer

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Fluorometric plate reader

Procedure:

  • Prepare cell lysates from cells treated with this compound or vehicle control.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • In a black 96-well plate, add an equal amount of protein from each lysate.

  • Prepare the reaction mixture by diluting the fluorogenic substrate in the assay buffer.

  • Add the reaction mixture to each well.

  • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

  • Measure the fluorescence kinetically over 30-60 minutes (Excitation: ~380 nm, Emission: ~460 nm).

  • Calculate the rate of AMC release (increase in fluorescence over time) to determine the proteasome activity.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterSubunit/Cell LineIC50 Value
Immunoproteasome Inhibitionβ5i6.6 nM[2]
Constitutive Proteasome Inhibitionβ5c287 nM[2]

Signaling Pathway

This compound and the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is ubiquitinated and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By inhibiting the immunoproteasome, this compound prevents the degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent gene transcription.

Caption: this compound inhibits NF-κB activation by blocking IκBα degradation.

References

Long-term storage and handling of LU-005i

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term storage and handling of the immunoproteasome inhibitor, LU-005i.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: Proper storage of this compound is crucial for maintaining its stability and activity. The recommended storage conditions depend on whether the compound is in solid form or dissolved in a solvent.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°C3 years
In Solvent-80°C6 months[1]
-20°C1 month[1]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome primarily expressed in hematopoietic cells. It specifically targets the catalytically active β-subunits of the immunoproteasome. While it shows activity towards the β1i, β2i, and β5i subunits, it is a particularly potent inhibitor of the β5i subunit.[1][2][3] By inhibiting the immunoproteasome, this compound disrupts the degradation of ubiquitinated proteins, which can affect various cellular processes, including inflammatory signaling pathways like NF-κB.

Table 2: Inhibitory Activity of this compound

SubunitIC50 (purified proteasomes)
β5i6.6 nM[1]
β1i0.052 µM[2]
β2i0.47 µM[2]
β5c287 nM[1]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of ≥ 100 mg/mL.[1] It is important to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[1]

Table 3: Preparation of this compound Stock Solutions

Desired ConcentrationMass of this compound (for 1 mL)
1 mM0.587 mg
5 mM2.935 mg
10 mM5.87 mg
(Based on a molecular weight of 586.72 g/mol )

Troubleshooting Guides

Q4: I am observing lower than expected potency or inconsistent results in my cell-based assays. What could be the cause?

A4: Several factors can contribute to variability in experimental outcomes. Consider the following troubleshooting steps:

  • Improper Storage and Handling: Verify that this compound has been stored according to the recommendations in Table 1. Avoid multiple freeze-thaw cycles of stock solutions.

  • Solubility Issues: Ensure that the final concentration of DMSO in your cell culture medium is not toxic to your cells (typically <0.5%). If you observe precipitation of the compound upon dilution in aqueous buffers, consider preparing intermediate dilutions in a co-solvent or using a vehicle control with the same final DMSO concentration. Unfavorable solubility properties have been noted for some immunoproteasome inhibitors.[2]

  • Cell Line Variability: The expression levels of immunoproteasome subunits can vary significantly between different cell lines. It is advisable to confirm the expression of β5i, β1i, and β2i in your cell line of interest by western blot or qPCR.

  • Assay-Specific Parameters: Optimize inhibitor concentration and incubation time for your specific cell type and assay. A dose-response curve is essential to determine the optimal working concentration.

Q5: I am concerned about potential off-target effects of this compound. How can I mitigate this?

A5: While this compound is selective for immunoproteasome subunits over their constitutive counterparts, off-target effects are a possibility with any pharmacological inhibitor.[4]

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired biological effect to minimize the risk of off-target activity.

  • Include Appropriate Controls:

    • Vehicle Control: Always include a vehicle (e.g., DMSO) control to account for any effects of the solvent.

    • Inactive Analog: If available, use a structurally similar but inactive analog of this compound as a negative control.

    • Alternative Inhibitor: Confirm key findings with a structurally different immunoproteasome inhibitor to ensure the observed phenotype is not due to a specific off-target effect of this compound.

  • Rescue Experiments: If possible, perform rescue experiments by overexpressing a downstream target that is expected to be affected by this compound to see if the phenotype can be reversed.

Experimental Protocols

Q6: Can you provide a general protocol for a cell-based assay to assess the effect of this compound on the NF-κB signaling pathway?

A6: This protocol describes a method to treat cells with this compound and subsequently analyze the activation of the NF-κB pathway by western blotting for the phosphorylated form of p65 (a key subunit of NF-κB) and the total level of IκBα (an inhibitor of NF-κB that is degraded upon pathway activation).

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_lysis Cell Lysis cluster_analysis Western Blot Analysis cell_seeding Seed cells in a 6-well plate cell_adherence Allow cells to adhere overnight cell_seeding->cell_adherence lu005i_treatment Pre-treat with this compound or vehicle for 1 hour cell_adherence->lu005i_treatment stimulus Stimulate with TNF-α for 30 minutes lu005i_treatment->stimulus wash_cells Wash cells with ice-cold PBS stimulus->wash_cells add_lysis_buffer Add RIPA buffer with protease/phosphatase inhibitors wash_cells->add_lysis_buffer scrape_cells Scrape and collect cell lysate add_lysis_buffer->scrape_cells protein_quant Determine protein concentration (BCA assay) scrape_cells->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane with 5% BSA in TBST transfer->blocking primary_ab Incubate with primary antibodies (p-p65, IκBα, GAPDH) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect with chemiluminescent substrate secondary_ab->detection

Caption: Workflow for assessing this compound's effect on NF-κB signaling.

Materials:

  • This compound

  • Cell line of interest (e.g., HeLa, THP-1)

  • 6-well tissue culture plates

  • Complete cell culture medium

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-IκBα, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight.

  • Treatment:

    • Prepare working solutions of this compound in complete medium from your DMSO stock.

    • Aspirate the medium from the cells and replace it with medium containing the desired concentrations of this compound or vehicle (DMSO).

    • Incubate for 1 hour at 37°C.

    • Add TNF-α (e.g., 10 ng/mL final concentration) to the wells to stimulate the NF-κB pathway.

    • Incubate for an additional 30 minutes at 37°C.

  • Cell Lysis:

    • Place the plate on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations for all samples with lysis buffer.

    • Add an equal volume of 2x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5 minutes.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection:

    • Apply the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using a digital imaging system.

    • Analyze the band intensities, normalizing the proteins of interest to the loading control (GAPDH).

Signaling Pathways

Ubiquitin-Proteasome System and this compound Inhibition

The ubiquitin-proteasome system is the primary pathway for regulated protein degradation in eukaryotic cells. Proteins targeted for degradation are tagged with a polyubiquitin (B1169507) chain, which is recognized by the 26S proteasome. The proteasome then unfolds and degrades the substrate into small peptides. The immunoproteasome is a variant of the proteasome that is induced by inflammatory signals and is constitutively expressed in immune cells. This compound inhibits the catalytic activity of the immunoproteasome, leading to the accumulation of polyubiquitinated proteins.

Ubiquitin_Proteasome_System cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Ub Protein Target Protein Protein->E3 Proteasome 26S Immunoproteasome (β1i, β2i, β5i) PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides LU005i This compound LU005i->Proteasome

Caption: this compound inhibits the immunoproteasome, blocking protein degradation.

NF-κB Signaling Pathway and this compound Intervention

The NF-κB signaling pathway is a key regulator of inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals such as TNF-α, the IκB kinase (IKK) complex is activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By inhibiting the immunoproteasome, this compound can block the degradation of IκBα, thereby preventing NF-κB activation.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) Ub_p_IkBa Ub-p-IκBα p_IkBa->Ub_p_IkBa ubiquitination Proteasome Immunoproteasome Ub_p_IkBa->Proteasome Proteasome->IkBa_NFkB degrades p-IκBα, releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates LU005i This compound LU005i->Proteasome DNA DNA NFkB_nuc->DNA Gene_exp Pro-inflammatory Gene Expression DNA->Gene_exp

References

Validation & Comparative

A Comparative Analysis of Immunoproteasome Inhibitors: LU-005i versus ONX 0914

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the selectivity profiles of two prominent immunoproteasome inhibitors, LU-005i and ONX 0914. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific scientific inquiries.

At a Glance: Key Differences

FeatureThis compoundONX 0914 (Oprozomib, PR-957)
Primary Target(s) Pan-inhibitor of immunoproteasome subunits (β1i, β2i, β5i)Primarily selective for the β5i (LMP7) subunit of the immunoproteasome
Selectivity Profile Potent inhibitor of all three immunoproteasome catalytic subunits with decent selectivity over their constitutive counterparts.Highly selective for the β5i subunit, with 20- to 40-fold greater selectivity for β5i over the β5 or β1i subunits.[1][2]
Chemical Class Epoxyketone, a derivative of ONX 0914.Tripeptide epoxyketone.
Development Status Preclinical research tool.Extensively used as a preclinical research tool; noted to have poor pharmaceutical properties for clinical development.[3]

Quantitative Selectivity Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and ONX 0914 against the catalytic subunits of the immunoproteasome and the constitutive proteasome.

CompoundTarget SubunitIC50 (nM)Selectivity (Constitutive/Immuno)
This compound β1i (LMP2)52>19-fold (over β1c)
β2i (MECL-1)470-
β5i (LMP7)6.6 - 160>43-fold (over β5c)
β5c287-
ONX 0914 β1i (LMP2)Inhibited by 60% at efficacious doses20- to 40-fold less sensitive than β5i
β5i (LMP7)~20-3920- to 40-fold (over β5c)
β5c~240-1560-

Note: IC50 values can vary depending on the specific assay conditions, cell types, and experimental setup. The data presented here is a compilation from multiple sources to provide a comparative overview.[1][2][4][5]

Mechanism of Action and Signaling Pathway

Both this compound and ONX 0914 are epoxyketone-based inhibitors that form a covalent bond with the N-terminal threonine residue of the active sites of the proteasome subunits, leading to irreversible inhibition.[5] Their primary mechanism of action involves the inhibition of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells. The immunoproteasome plays a crucial role in processing proteins for antigen presentation and is involved in the activation of NF-κB signaling, which regulates the expression of pro-inflammatory cytokines.[1][6]

By inhibiting the immunoproteasome, these compounds can modulate immune responses, making them valuable tools for studying and potentially treating autoimmune diseases and certain cancers.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_proteasome Proteasome Degradation Protein Target Protein PolyUb_Protein Polyubiquitinated Protein Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 E3->Protein Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Inhibitors This compound & ONX 0914 Inhibitors->Proteasome

Caption: Ubiquitin-Proteasome Signaling Pathway.

Experimental Methodologies

The selectivity and potency of this compound and ONX 0914 are typically determined using a combination of biochemical and cell-based assays.

Proteasome Subunit Inhibition Assay (In Vitro)

This assay directly measures the inhibitory activity of the compounds against purified constitutive and immunoproteasome subunits.

  • Principle: The assay utilizes fluorogenic peptide substrates that are specific for the different catalytic activities of the proteasome (β1/β1i - caspase-like, β2/β2i - trypsin-like, β5/β5i - chymotrypsin-like). The cleavage of the substrate by the active proteasome subunit releases a fluorescent molecule, and the rate of fluorescence increase is proportional to the enzyme activity.

  • Protocol:

    • Purified 20S constitutive proteasomes and immunoproteasomes are diluted in an assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.5 mM EDTA, 0.05% SDS).

    • The proteasomes are incubated with varying concentrations of the inhibitor (this compound or ONX 0914) for a specified period (e.g., 30 minutes at 37°C) to allow for binding.

    • A subunit-specific fluorogenic substrate (e.g., Suc-LLVY-AMC for β5/β5i) is added to the mixture.

    • The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

    • The rate of substrate cleavage is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Proteasome Activity Assay

This assay assesses the ability of the inhibitors to penetrate cells and inhibit proteasome activity within a cellular context.

  • Principle: Similar to the in vitro assay, this method uses cell-permeable fluorogenic substrates or activity-based probes to measure proteasome activity in cell lysates or intact cells.

  • Protocol:

    • Cells (e.g., human leukemic cells or peripheral blood mononuclear cells) are cultured and treated with different concentrations of this compound or ONX 0914 for a defined time (e.g., 1-2 hours).

    • For cell lysate-based assays, cells are harvested and lysed in a buffer that preserves proteasome activity.

    • For intact cell assays, a cell-permeable fluorogenic substrate is added directly to the culture medium.

    • The fluorescence is measured, and the data is analyzed as described for the in vitro assay to determine the cellular IC50 values.

Immunoblotting for Subunit Selectivity

This technique can be used to visualize the covalent modification and inhibition of specific proteasome subunits.

  • Protocol:

    • Cells are treated with the inhibitor as described above.

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is probed with antibodies specific to the different proteasome subunits (e.g., anti-LMP7, anti-β5c).

    • The binding of the covalent inhibitor can sometimes cause a shift in the electrophoretic mobility of the target subunit, which can be detected by the antibody.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay cluster_validation Validation A1 Purified Proteasomes (Constitutive & Immuno) A2 Incubate with Inhibitor (this compound or ONX 0914) A1->A2 A3 Add Fluorogenic Substrate A2->A3 A4 Measure Fluorescence A3->A4 A5 Calculate IC50 A4->A5 C1 Immunoblotting for Subunit Modification A5->C1 B1 Culture Cells B2 Treat with Inhibitor B1->B2 B3 Lyse Cells or Add Cell-Permeable Substrate B2->B3 B4 Measure Proteasome Activity B3->B4 B5 Determine Cellular IC50 B4->B5 B5->C1

Caption: Workflow for Selectivity Profiling.

Summary and Conclusion

This compound and ONX 0914 are both valuable chemical probes for investigating the roles of the immunoproteasome. The primary distinction between them lies in their selectivity profiles.

  • ONX 0914 is a highly selective inhibitor of the β5i (LMP7) subunit . Its well-defined selectivity makes it an excellent tool for dissecting the specific functions of this particular subunit in various biological processes.[1][3]

  • This compound , a derivative of ONX 0914, acts as a pan-inhibitor of the immunoproteasome , targeting all three catalytic subunits (β1i, β2i, and β5i) with high potency.[5][7] This broader activity profile may be advantageous in therapeutic contexts where the inhibition of multiple immunoproteasome subunits is required for maximal efficacy.

The choice between this compound and ONX 0914 will ultimately depend on the specific research question. For studies focused on the singular role of the β5i subunit, ONX 0914 remains a standard. For investigations requiring broader and more potent inhibition of the entire immunoproteasome complex, this compound presents a compelling alternative. Researchers should carefully consider the desired outcome and the specific catalytic activities they wish to modulate when selecting an inhibitor.

References

A Comparative Analysis of LU-005i and KZR-616 in Preclinical Autoimmune Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of two investigational immunoproteasome inhibitors, LU-005i and KZR-616 (zetomipzomib), for researchers, scientists, and professionals in drug development. The document synthesizes available preclinical data to objectively evaluate their performance in models of autoimmune disease, supported by experimental data and detailed methodologies.

Introduction

The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. It plays a crucial role in processing proteins for antigen presentation and regulating inflammatory signaling pathways.[1] As such, it has emerged as a promising therapeutic target for autoimmune diseases. Selective inhibition of the immunoproteasome offers a targeted immunomodulatory approach with the potential for a wider therapeutic window compared to non-selective proteasome inhibitors. This guide focuses on two distinct immunoproteasome inhibitors: this compound, a pan-inhibitor targeting all three catalytic subunits, and KZR-616, a selective inhibitor of the LMP7 and LMP2 subunits.

Mechanism of Action

Both this compound and KZR-616 function by inhibiting the catalytic activity of the immunoproteasome, but they exhibit different selectivity profiles for its subunits: LMP7 (β5i), LMP2 (β1i), and MECL-1 (β2i).

KZR-616 (Zetomipzomib) is a first-in-class, selective immunoproteasome inhibitor that potently targets the LMP7 and LMP2 subunits.[2] This dual inhibition is critical for its broad anti-inflammatory effects, which include disrupting the differentiation of plasma cells, reducing autoantibody production, and downregulating the expression of pro-inflammatory cytokines.[2]

This compound is distinguished as the first human and mouse immunoproteasome-selective inhibitor that targets all three proteolytically active subunits: LMP7, LMP2, and MECL-1.[3] This pan-inhibitory activity suggests a broad modulation of immunoproteasome functions.

The distinct inhibitory profiles of these two compounds are summarized in the table below.

FeatureKZR-616 (Zetomipzomib)This compound
Target Subunits LMP7 (β5i) and LMP2 (β1i)[2]LMP7 (β5i), LMP2 (β1i), and MECL-1 (β2i)[3]
Inhibitor Class Selective dual immunoproteasome inhibitorPan-immunoproteasome inhibitor

Preclinical Efficacy in Autoimmune Models

The therapeutic potential of this compound and KZR-616 has been evaluated in different preclinical models of autoimmune diseases.

KZR-616 in a Lupus Nephritis Model

KZR-616 has been extensively studied in the NZB/W F1 mouse model, which spontaneously develops a disease that closely mimics human systemic lupus erythematosus (SLE) and lupus nephritis.[2]

Key Findings:

  • Resolution of Proteinuria: Treatment with KZR-616 resulted in a complete and durable resolution of proteinuria, a key indicator of kidney damage in lupus nephritis. This effect was maintained for at least 8 weeks after cessation of dosing.[2]

  • Reduction in Autoantibodies: KZR-616 significantly reduced the production of autoantibodies and renal IgG deposition.[2]

  • Modulation of Immune Cells: The therapeutic effects were mediated in part by alterations in T and B cell activation, including a reduction in the numbers of short and long-lived plasma cells.[2]

ParameterVehicle ControlKZR-616 TreatmentOutcome
Proteinuria High levelsComplete and durable resolution[2]Significant improvement in renal function
Serum Anti-dsDNA Antibodies High levelsSignificantly reduced[2]Reduction in systemic autoimmunity
Renal IgG Deposition PresentAbsentPrevention of immune complex deposition
Plasma Cells Increased numbersReduced numbers of short and long-lived plasma cells[2]Inhibition of antibody-producing cells
This compound in a Colitis Model

This compound has demonstrated efficacy in the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, a well-established model for inflammatory bowel disease.[2][3]

Key Findings:

  • Amelioration of Colitis Symptoms: this compound treatment ameliorated the clinical signs of colitis, as evidenced by reduced weight loss and increased colon length compared to untreated mice.[2][3]

  • Inhibition of Cytokine Secretion: The compound inhibited the secretion of pro-inflammatory cytokines from endotoxin-stimulated mouse splenocytes and human peripheral blood mononuclear cells (PBMCs).[2][3]

  • Impairment of Th17 Differentiation: this compound was shown to impair the differentiation of naïve T helper cells into pro-inflammatory Th17 cells.[2][3]

ParameterDSS Model (Untreated)This compound TreatmentOutcome
Body Weight Loss SignificantReducedAmelioration of systemic disease symptoms
Colon Length ShortenedIncreasedReduction in colonic inflammation and damage
Pro-inflammatory Cytokine Secretion ElevatedInhibited[2][3]Attenuation of the inflammatory response
Th17 Cell Differentiation PromotedImpaired[2][3]Modulation of the adaptive immune response

Effects on T Cell and B Cell Function

Both KZR-616 and this compound have been shown to modulate T and B cell responses, which are central to the pathogenesis of many autoimmune diseases.

KZR-616 demonstrates a broad immunomodulatory effect on both T and B lymphocytes. It blocks the polarization of T helper (Th) cells and the formation of plasmablasts.[2] In vitro studies with human naïve CD4+ T cells have shown that KZR-616 inhibits the differentiation into Th1 and Th17 cells.[2]

This compound has also been shown to affect T cell differentiation, specifically by impairing the development of Th17 cells.[2][3] While its effects on other T helper subsets and B cell differentiation have not been as extensively reported as for KZR-616, its pan-inhibitory nature suggests a broad impact on immune cell function.

Signaling Pathways

The immunomodulatory effects of both this compound and KZR-616 are mediated through the inhibition of key signaling pathways that are dependent on immunoproteasome activity. A primary downstream target is the NF-κB signaling pathway, which is crucial for the expression of numerous pro-inflammatory genes. By preventing the degradation of IκB, immunoproteasome inhibitors block the activation of NF-κB.

KZR_616_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell Antigen/Cytokine Antigen/Cytokine Receptor Receptor Antigen/Cytokine->Receptor Immunoproteasome Immunoproteasome Receptor->Immunoproteasome activates IkB IkB Immunoproteasome->IkB degrades NF-kB NF-kB IkB->NF-kB inhibits Nucleus Nucleus NF-kB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Cytokine_Production Cytokine Production Gene_Expression->Cytokine_Production T_B_Cell_Activation T/B Cell Activation & Differentiation Gene_Expression->T_B_Cell_Activation KZR-616 KZR-616 KZR-616->Immunoproteasome inhibits (LMP7 & LMP2)

Caption: KZR-616 inhibits the LMP7 and LMP2 subunits of the immunoproteasome.

LU_005i_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell Inflammatory_Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory_Stimuli->Receptor Immunoproteasome Immunoproteasome Receptor->Immunoproteasome activates IkB IkB Immunoproteasome->IkB degrades NF-kB NF-kB IkB->NF-kB inhibits Nucleus Nucleus NF-kB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Cytokine_Release Cytokine Release Pro_inflammatory_Genes->Cytokine_Release Th17_Differentiation Th17 Differentiation Pro_inflammatory_Genes->Th17_Differentiation This compound This compound This compound->Immunoproteasome inhibits (LMP7, LMP2, MECL-1)

Caption: this compound inhibits all three catalytic subunits of the immunoproteasome.

Experimental Protocols

KZR-616 in NZB/W F1 Mouse Model of Lupus Nephritis
  • Animal Model: Female NZB/W F1 mice, which spontaneously develop a disease closely mimicking human SLE and lupus nephritis.[2]

  • Treatment Protocol: Mice received subcutaneous injections of KZR-616 or a vehicle control for 11 weeks.[2]

  • Primary Endpoints:

    • Proteinuria: Measured to assess the severity of nephritis.[2]

    • Serum Anti-dsDNA Antibodies: Quantified to measure systemic autoimmunity.[2]

    • Renal Histology: Kidneys were harvested and stained with hematoxylin (B73222) and eosin (B541160) and for immunoglobulin G (IgG) deposition.[2]

    • Gene Expression Analysis: RNA was extracted from spleens and kidneys and evaluated.[2]

KZR616_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (11 weeks) cluster_analysis Endpoint Analysis NZB/W_F1 NZB/W F1 Mice Vehicle Vehicle Control (Subcutaneous) KZR616 KZR-616 (Subcutaneous) Proteinuria Proteinuria Measurement Vehicle->Proteinuria Serum Serum Analysis (Anti-dsDNA Abs) Vehicle->Serum Histology Renal Histology (H&E, IgG) Vehicle->Histology Gene_Expression Gene Expression (Spleen, Kidney) Vehicle->Gene_Expression KZR616->Proteinuria KZR616->Serum KZR616->Histology KZR616->Gene_Expression

Caption: Experimental workflow for evaluating KZR-616 in a lupus nephritis model.

This compound in DSS-Induced Colitis Model
  • Animal Model: Mice are administered dextran sulfate sodium (DSS) in their drinking water to induce acute colitis.

  • Treatment Protocol: Mice in the treatment group receive this compound, typically via intraperitoneal injection, concurrently with or following DSS administration. Control groups receive DSS and a vehicle control.

  • Primary Endpoints:

    • Body Weight: Monitored daily as an indicator of general health and disease severity.

    • Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and the presence of blood in the stool.

    • Colon Length: Measured at the end of the study as an indicator of inflammation and colonic damage.

    • Histological Analysis: Colonic tissue is examined for signs of inflammation, ulceration, and loss of crypt architecture.

    • Cytokine Analysis: Levels of pro-inflammatory cytokines are measured in colonic tissue or serum.

LU005i_Workflow cluster_induction Colitis Induction cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis Mice Mice DSS DSS in Drinking Water Vehicle Vehicle Control (i.p.) LU005i This compound (i.p.) DAI Disease Activity Index (DAI) Vehicle->DAI Colon_Length Colon Length Measurement Vehicle->Colon_Length Histology Colonic Histology Vehicle->Histology Cytokines Cytokine Analysis Vehicle->Cytokines LU005i->DAI LU005i->Colon_Length LU005i->Histology LU005i->Cytokines

Caption: Experimental workflow for evaluating this compound in a DSS-induced colitis model.

Conclusion

Both this compound and KZR-616 demonstrate significant therapeutic potential in preclinical models of autoimmune disease through their targeted inhibition of the immunoproteasome. KZR-616, with its selective inhibition of LMP7 and LMP2, has shown robust efficacy in a model of systemic autoimmunity, effectively reversing key pathological features of lupus nephritis. This compound, a pan-immunoproteasome inhibitor, has proven effective in a model of inflammatory bowel disease, highlighting its potent anti-inflammatory properties.

The choice between a selective or a pan-immunoproteasome inhibitor may depend on the specific autoimmune condition being targeted and the relative contributions of the different immunoproteasome subunits to its pathogenesis. Further head-to-head comparative studies in the same autoimmune models will be crucial to fully elucidate the relative therapeutic advantages of these two promising compounds.

References

A Head-to-Head Comparison of Immunoproteasome Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance and experimental validation of leading immunoproteasome inhibitors.

The immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells, has emerged as a critical therapeutic target for a range of autoimmune diseases and hematological malignancies. Its role in processing antigens for MHC class I presentation and regulating cytokine production makes it a key player in the immune response.[1][2] Consequently, the development of selective immunoproteasome inhibitors has garnered significant attention, offering the potential for targeted immunomodulation with an improved safety profile over broader proteasome inhibitors.[3][4]

This guide provides a head-to-head comparison of prominent immunoproteasome inhibitors, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Performance Comparison of Immunoproteasome Inhibitors

The inhibitory activity of various compounds against the catalytic subunits of the immunoproteasome (β1i/LMP2, β2i/MECL-1, β5i/LMP7) and the constitutive proteasome (β1c, β2c, β5c) is a critical determinant of their therapeutic potential and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table summarizes the reported IC50 values for several key immunoproteasome inhibitors.

Inhibitorβ1i (LMP2) IC50 (nM)β2i (MECL-1) IC50 (nM)β5i (LMP7) IC50 (nM)β1c IC50 (nM)β2c IC50 (nM)β5c IC50 (nM)Reference(s)
ONX-0914 (PR-957) ~500~1000~10~9000~3000~500[5]
KZR-616 (Zetomipzomib) 13162339604>10600688[3][6][7]
PR-924 8200>30,00022>30,000>30,0002900[5]
M3258 No significant inhibitionNo significant inhibition4.1No significant inhibitionNo significant inhibition2519[8][9]
LU-001i 95≥20,000≥20,00024,000≥20,000≥20,000[10]
KZR-504 50--46,270--[11]

Note: IC50 values can vary depending on the assay conditions and the source of the proteasome (e.g., purified, cell lysate). The data presented here are compiled from various sources for comparative purposes.

Key Experimental Protocols

Accurate and reproducible experimental data are the bedrock of inhibitor characterization. Below are detailed methodologies for two key assays used to evaluate the performance of immunoproteasome inhibitors.

Proteasome Activity Assay using Fluorogenic Substrates

This assay directly measures the catalytic activity of the proteasome by monitoring the cleavage of a fluorogenic peptide substrate.

Principle: The assay utilizes a peptide substrate conjugated to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (B1665955) (AMC).[12] Upon cleavage by the proteasome, the fluorophore is released, resulting in a measurable increase in fluorescence. Substrate specificity for different catalytic subunits allows for the individual assessment of β1i, β2i, and β5i activities.

Materials:

  • Purified immunoproteasome or cell lysate containing immunoproteasomes.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.1 mg/mL BSA.

  • Fluorogenic substrates (e.g., Ac-PAL-AMC for β1i, Ac-KQL-AMC for β2i, Suc-LLVY-AMC for β5i/β5c, Ac-ANW-AMC for β5i).[9][13]

  • Immunoproteasome inhibitor of interest.

  • 96-well black microplate.

  • Fluorometric microplate reader.

Procedure:

  • Prepare a stock solution of the immunoproteasome inhibitor in a suitable solvent (e.g., DMSO).

  • In the wells of a 96-well plate, add the desired concentration of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Add the purified immunoproteasome or cell lysate to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately begin kinetic measurements of fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 440-460 nm for AMC).[2][14]

  • Record fluorescence readings at regular intervals for 30-60 minutes.

  • Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

ELISA-based Proteasome Active Site Occupancy Assay

This method quantifies the extent to which an inhibitor has bound to the active sites of specific proteasome subunits within a cellular context.

Principle: This assay typically involves treating cells with the inhibitor, followed by lysis and incubation with a biotinylated, active-site directed probe that covalently binds to unoccupied proteasome subunits. The amount of probe-bound subunit is then quantified using a sandwich ELISA format.

Materials:

  • Cells expressing immunoproteasomes.

  • Immunoproteasome inhibitor of interest.

  • Lysis buffer.

  • Biotinylated active-site probe.

  • Streptavidin-coated microplate.

  • Primary antibodies specific for each proteasome subunit (β1i, β2i, β5i, etc.).

  • HRP-conjugated secondary antibody.

  • TMB substrate.

  • Stop solution.

  • Microplate reader.

Procedure:

  • Culture cells and treat with various concentrations of the immunoproteasome inhibitor for a specified duration.

  • Harvest and lyse the cells.

  • Incubate the cell lysates with a saturating concentration of the biotinylated active-site probe.

  • Transfer the lysates to a streptavidin-coated microplate and incubate to capture the probe-bound proteasomes.

  • Wash the plate to remove unbound material.

  • Add primary antibodies specific to the proteasome subunits of interest and incubate.

  • Wash the plate and add an HRP-conjugated secondary antibody.

  • After incubation and washing, add TMB substrate and allow color to develop.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • A decrease in signal compared to the untreated control indicates occupancy of the active site by the inhibitor. Calculate the percentage of active site occupancy for each inhibitor concentration.

Visualizing the Mechanism of Action

Understanding the signaling pathways affected by immunoproteasome inhibition is crucial for elucidating the therapeutic mechanism.

Immunoproteasome-Mediated NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a key regulator of inflammation and is critically dependent on proteasomal degradation of the inhibitory IκB proteins.[15][16] Immunoproteasome inhibitors can modulate this pathway, leading to a reduction in the production of pro-inflammatory cytokines.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., TNF-α) Receptor Cytokine Receptor Cytokine->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB IkB_p p-IκB IkB->IkB_p NFkB_n Active NF-κB NFkB->NFkB_n Translocates Proteasome Immunoproteasome Proteasome->NFkB Releases IkB_ub ub-IκB Proteasome->IkB_ub Inhibitor Immunoproteasome Inhibitor Inhibitor->Proteasome Inhibits IkB_p->IkB_ub Ubiquitination IkB_ub->Proteasome DNA DNA NFkB_n->DNA Binds Cytokine_mRNA Pro-inflammatory Cytokine mRNA DNA->Cytokine_mRNA Transcription

Caption: Immunoproteasome's role in the canonical NF-κB pathway.

Experimental Workflow for Inhibitor Comparison

A standardized workflow is essential for the objective comparison of different immunoproteasome inhibitors.

G start Start inhibitor_prep Prepare Inhibitor Stock Solutions start->inhibitor_prep inhibitor_treatment Treat Cells with Inhibitors (Dose-response) inhibitor_prep->inhibitor_treatment cell_culture Cell Culture (e.g., PBMCs, Myeloma lines) cell_culture->inhibitor_treatment activity_assay Proteasome Activity Assay (Fluorogenic Substrate) inhibitor_treatment->activity_assay occupancy_assay Active Site Occupancy Assay (ELISA-based) inhibitor_treatment->occupancy_assay cytokine_assay Cytokine Secretion Assay (e.g., ELISA, Luminex) inhibitor_treatment->cytokine_assay data_analysis Data Analysis (IC50, % Inhibition) activity_assay->data_analysis occupancy_assay->data_analysis cytokine_assay->data_analysis comparison Head-to-Head Comparison data_analysis->comparison end End comparison->end

Caption: Workflow for comparing immunoproteasome inhibitors.

This guide provides a foundational overview for researchers and drug developers. For more in-depth information, including the preclinical and clinical development of specific inhibitors like KZR-616, further reading is recommended.[17][18][19] The continued exploration of selective immunoproteasome inhibitors holds great promise for the future of immunomodulatory therapies.

References

Validating LU-005i: A Comparative Guide to Immunoproteasome Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of LU-005i, an inhibitor of the immunoproteasome, comparing its performance with other key inhibitors. The immunoproteasome, a specialized form of the proteasome primarily expressed in hematopoietic cells, is a critical regulator of immune responses, making its selective inhibition a promising therapeutic strategy for autoimmune diseases and certain cancers. This document offers a detailed comparison of inhibitor specificity through quantitative data, outlines experimental protocols for validation, and visualizes the workflow for assessing inhibitor specificity.

Performance Comparison of Immunoproteasome Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable immunoproteasome inhibitors against the catalytic subunits of both the constitutive proteasome (cCP) and the immunoproteasome (iCP). Lower IC50 values indicate higher potency. The data has been compiled from various sources, and direct comparison should be made with caution due to potential variations in experimental conditions.

Inhibitorβ1c (PSMB6) IC50 (nM)β1i (LMP2) IC50 (nM)β2c (PSMB7) IC50 (nM)β2i (MECL-1) IC50 (nM)β5c (PSMB5) IC50 (nM)β5i (LMP7) IC50 (nM)Reference(s)
This compound >10,000---2876.6[1]
ONX-0914 (PR-957) -~85.5 - 114--545.7[2]
KZR-616 (Zetomipzomib) >10,600131-62368839[2][3][4]
PR-924 >30,0008,200>30,000>30,0002,90022[5]

Note: "-" indicates that the data was not available in the reviewed sources. It is important to note that this compound has been described as a potent inhibitor of all three immunoproteasome subunits (β1i, β2i, and β5i)[6]. ONX-0914 is reported to be 20- to 40-fold more selective for the β5i subunit over the β5c or β1i subunits[7].

Experimental Protocols for Specificity Validation

Accurate determination of an inhibitor's specificity is paramount. The following are detailed methodologies for key experiments used to validate the specificity of immunoproteasome inhibitors like this compound.

Proteasome Activity Assay using Fluorogenic Substrates

This assay measures the enzymatic activity of the different proteasome subunits in the presence of an inhibitor.

Principle: Specific fluorogenic peptide substrates are cleaved by the active proteasome subunits, releasing a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC). The rate of fluorescence increase is proportional to the enzymatic activity.

Materials:

  • Cell lysate from cells expressing both constitutive and immunoproteasomes (e.g., IFN-γ stimulated HeLa cells or immune cell lines like Raji or MOLT-4).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP, 1 mM DTT.

  • Fluorogenic substrates for each subunit (e.g., Suc-LLVY-AMC for β5c/β5i, Ac-PAL-AMC for β1i, Z-LLE-AMC for β1c).

  • Proteasome inhibitor (e.g., this compound) at various concentrations.

  • Black 96-well plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare cell lysates by sonication or detergent lysis in a suitable buffer. Determine the total protein concentration using a BCA or Bradford assay.

  • In a black 96-well plate, add a defined amount of cell lysate (e.g., 10-20 µg of total protein) to each well.

  • Add the proteasome inhibitor at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the proteasome.

  • Initiate the reaction by adding the specific fluorogenic substrate to each well.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) kinetically over a period of 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear phase of the fluorescence curve).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Competitive Activity-Based Protein Profiling (ABPP)

ABPP provides a powerful method to assess the potency and selectivity of an inhibitor against active proteasome subunits in a complex biological sample.

Principle: A fluorescently-tagged or biotinylated activity-based probe (ABP) that covalently binds to the active site of proteasome subunits is used. In a competitive experiment, the cell lysate is pre-incubated with the inhibitor of interest. The inhibitor will compete with the ABP for binding to the active sites. The reduction in ABP labeling is then quantified to determine the inhibitor's potency and selectivity.

Materials:

  • Cell lysate.

  • Proteasome inhibitor (e.g., this compound).

  • Activity-Based Probe (ABP) with a reporter tag (e.g., fluorescent Bodipy tag or biotin).

  • SDS-PAGE gels and Western blot apparatus.

  • Fluorescence gel scanner or streptavidin-HRP for detection.

Procedure:

  • Pre-incubate cell lysates with varying concentrations of the inhibitor for 30 minutes at 37°C. Include a vehicle control.

  • Add the ABP to the lysates and incubate for a further 30-60 minutes at 37°C.

  • Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.

  • Separate the proteins by SDS-PAGE.

  • If a fluorescent ABP was used, visualize the labeled proteasome subunits directly by scanning the gel with a fluorescence scanner.

  • If a biotinylated ABP was used, transfer the proteins to a membrane (Western blot), probe with streptavidin-HRP, and detect using a chemiluminescent substrate.

  • Quantify the band intensities to determine the extent of inhibition at each inhibitor concentration and calculate the IC50 values for each subunit.

Western Blotting for Immunoproteasome Subunit Expression

This technique is used to confirm the expression of immunoproteasome subunits in the cell lines or tissues being studied.

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for each immunoproteasome subunit (LMP2/β1i, MECL-1/β2i, LMP7/β5i) and constitutive subunits as controls.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the cytotoxic effect of the immunoproteasome inhibitor on different cell lines.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the inhibitor for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 for cytotoxicity.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of experiments to validate the specificity of an immunoproteasome inhibitor.

G a1 Proteasome Activity Assay (Fluorogenic Substrates) a2 Competitive ABPP a1->a2 b3 Target Engagement in Cells (Cell-based ABPP) a2->b3 Transition to cellular context b1 Western Blot (Subunit Expression) b1->b3 b2 Cell Viability Assay (e.g., MTT) c1 Cytokine Release Assay b3->c1 Assess functional consequences c2 Antigen Presentation Assay b3->c2

Caption: Experimental workflow for immunoproteasome inhibitor validation.

References

Decoding Selectivity: A Comparative Analysis of LU-005i's Cross-reactivity with Constitutive Proteasomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a proteasome inhibitor is paramount. This guide provides an objective comparison of LU-005i, a potent immunoproteasome inhibitor, with other key proteasome inhibitors, focusing on its cross-reactivity with constitutive proteasomes. Detailed experimental data, protocols, and visual workflows are presented to offer a comprehensive overview for informed decision-making in research and development.

This compound has emerged as a significant tool in the study of immunoproteasome function and as a potential therapeutic agent. It is recognized as a pan-immunoproteasome-selective inhibitor, demonstrating activity against all three catalytic subunits of the immunoproteasome (β1i, β2i, and β5i) with considerable selectivity over their constitutive counterparts (β1c, β2c, and β5c). This selectivity is crucial for minimizing off-target effects and toxicity in therapeutic applications, particularly in the context of autoimmune diseases and certain cancers where the immunoproteasome is upregulated.

Comparative Inhibitor Performance

To contextualize the performance of this compound, its inhibitory activity (IC50) is compared against both immunoproteasome-selective and broader-spectrum clinical inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and alternative compounds against the six catalytic subunits of the human immunoproteasome

A Comparative Guide to LU-005i and Other β5i Immunoproteasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of LU-005i with other notable inhibitors of the β5i subunit of the immunoproteasome. The data presented is intended to assist researchers in selecting the appropriate tools for their studies in immunology, oncology, and beyond.

Potency and Selectivity: A Quantitative Comparison

This compound is a potent inhibitor of the β5i (LMP7) subunit of the immunoproteasome, demonstrating significant selectivity over its constitutive counterpart, β5c.[1] To provide a clear perspective on its performance, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound alongside other well-characterized β5i inhibitors.

InhibitorIC50 (β5i)IC50 (β5c)Selectivity (β5c/β5i)Reference
This compound 6.6 nM287 nM~43.5[1]
ONX-0914 (PR-957) ~10 nM--[2]
PR-924 22 nM2900 nM~131[3]
Compound 54 8.463 nM--[4]

Note: IC50 values can vary depending on the specific experimental conditions, such as the source of the enzyme (e.g., purified vs. cell lysate) and the substrate used. The data presented here is for comparative purposes.

Experimental Protocols: Determining IC50 Values

The determination of IC50 values for immunoproteasome inhibitors is crucial for assessing their potency. A common method involves a fluorometric activity assay.

General Protocol for Fluorometric Immunoproteasome Activity Assay:

This protocol outlines the general steps for measuring the chymotrypsin-like activity of the immunoproteasome and determining the IC50 of an inhibitor.

1. Preparation of Reagents:

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, ATP, and DTT at a physiological pH (e.g., 7.5).

  • Fluorogenic Substrate: A substrate specific for the chymotrypsin-like activity of the β5i subunit, such as Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin) or Ac-ANW-AMC (Ac-Ala-Asn-Trp-7-Amino-4-methylcoumarin), is commonly used.[5][6]

  • Enzyme Source: Purified 20S immunoproteasome or whole-cell lysates from cells expressing the immunoproteasome (e.g., hematopoietic cells or interferon-γ-stimulated cells).[4][5]

  • Inhibitor Stock Solution: The inhibitor is dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution.

2. Assay Procedure:

  • A series of dilutions of the inhibitor are prepared in the assay buffer.

  • The enzyme source is pre-incubated with the different concentrations of the inhibitor for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[7]

  • The fluorogenic substrate is added to initiate the enzymatic reaction.

  • The fluorescence generated by the cleavage of the substrate (release of AMC) is measured over time using a fluorescence plate reader at an excitation wavelength of approximately 360-380 nm and an emission wavelength of approximately 460 nm.[5][6]

3. Data Analysis:

  • The rate of reaction (fluorescence increase per unit of time) is calculated for each inhibitor concentration.

  • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The immunoproteasome plays a critical role in several cellular signaling pathways, primarily through its function in protein degradation. Inhibition of the β5i subunit can have significant downstream effects on processes such as antigen presentation, cytokine production, and NF-κB signaling.[8][9]

Immunoproteasome-Mediated Antigen Presentation

The canonical function of the immunoproteasome is to generate peptides from intracellular proteins for presentation on MHC class I molecules, which is essential for the activation of cytotoxic T lymphocytes.

G cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Ubiquitinated_Protein Ubiquitinated Protein Immunoproteasome Immunoproteasome (β1i, β2i, β5i) Ubiquitinated_Protein->Immunoproteasome Peptides Peptides Immunoproteasome->Peptides TAP TAP Transporter Peptides->TAP MHC_I MHC Class I TAP->MHC_I Peptide_MHC_Complex Peptide-MHC I Complex MHC_I->Peptide_MHC_Complex Presented_Antigen Presented Antigen Peptide_MHC_Complex->Presented_Antigen

Caption: Antigen processing and presentation pathway involving the immunoproteasome.

Role of the Immunoproteasome in NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses. While the constitutive proteasome is primarily responsible for the degradation of IκBα in the canonical NF-κB pathway, the immunoproteasome has been implicated in modulating this pathway, particularly in the context of chronic inflammation.[5][10] Some studies suggest that immunoproteasome deficiency can modify the alternative NF-κB pathway.[5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Pro-inflammatory Signal (e.g., TNF-α) IKK_Complex IKK Complex Signal->IKK_Complex IkB_NFkB IκB-NF-κB Complex IKK_Complex->IkB_NFkB Phosphorylation p_IkB_NFkB p-IκB-NF-κB Complex IkB_NFkB->p_IkB_NFkB Ub_p_IkB Ubiquitinated p-IκB p_IkB_NFkB->Ub_p_IkB Ubiquitination Immunoproteasome Immunoproteasome Ub_p_IkB->Immunoproteasome Degradation NFkB NF-κB Immunoproteasome->NFkB Release NFkB_n NF-κB NFkB->NFkB_n Gene_Expression Gene Expression (e.g., Cytokines) NFkB_n->Gene_Expression

Caption: Simplified overview of the immunoproteasome's role in NF-κB signaling.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of an immunoproteasome inhibitor.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Dilution Prepare Inhibitor Serial Dilutions Pre_incubation Pre-incubate Inhibitor with Enzyme Inhibitor_Dilution->Pre_incubation Enzyme_Prep Prepare Immunoproteasome (Purified or Lysate) Enzyme_Prep->Pre_incubation Substrate_Addition Add Fluorogenic Substrate Pre_incubation->Substrate_Addition Fluorescence_Measurement Measure Fluorescence (Kinetic Reading) Substrate_Addition->Fluorescence_Measurement Calculate_Inhibition Calculate % Inhibition Fluorescence_Measurement->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

References

In Vivo Efficacy of LU-005i vs. ONX 0914 in Inflammatory Bowel Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vivo efficacy of two selective immunoproteasome inhibitors, LU-005i and ONX 0914, with a focus on experimental models of colitis, a form of inflammatory bowel disease (IBD). The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to Immunoproteasome Inhibition in Autoimmune Diseases

The immunoproteasome is a specialized form of the proteasome that is predominantly expressed in hematopoietic cells and is upregulated in other cell types upon stimulation with pro-inflammatory cytokines like IFN-γ and TNF-α. It plays a crucial role in processing antigens for presentation by MHC class I molecules and in the regulation of cytokine production. By selectively targeting the catalytic subunits of the immunoproteasome (LMP2/β1i, MECL-1/β2i, and LMP7/β5i), inhibitors can modulate inflammatory responses, making them promising therapeutic agents for autoimmune diseases.

This compound is a potent inhibitor that targets all three active subunits of the immunoproteasome.[1] In contrast, ONX 0914 (also known as PR-957) is primarily a selective inhibitor of the LMP7 (β5i) subunit, although prolonged exposure can also lead to the inhibition of the LMP2 (β1i) subunit.[2] Both compounds have demonstrated efficacy in preclinical models of autoimmune and inflammatory conditions.

Comparative Efficacy in a DSS-Induced Colitis Mouse Model

The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model is a widely used and well-characterized animal model that mimics the clinical and histological features of human ulcerative colitis. The following tables summarize the quantitative data from studies evaluating the efficacy of this compound and ONX 0914 in this model.

Quantitative Efficacy Data
ParameterThis compoundONX 0914Vehicle/ControlReference
Mouse Model C57BL/6C57BL/6C57BL/6[1][3]
Colitis Induction 3% DSS in drinking water for 5 days3% DSS in drinking water for 7 days3% DSS in drinking water[1][3]
Dosing Regimen 15 mg/kg, daily10 mg/kg, every other dayVehicle[1][3]
Change in Body Weight (Day 9) ~ -5%~ -10%~ -15%[1][3]
Disease Activity Index (DAI) (Day 9) Significantly reduced vs. VehicleSignificantly reduced vs. VehicleElevated[1][3]
Colon Length (Day 9) Significantly longer than VehicleSignificantly longer than VehicleShortened[1][3]
Pro-inflammatory Cytokine Levels (Colon) ReducedIL-6 and TNF-α significantly reducedElevated[4]

Signaling Pathways and Mechanism of Action

Both this compound and ONX 0914 exert their anti-inflammatory effects by inhibiting the catalytic activity of the immunoproteasome. This inhibition disrupts the degradation of ubiquitinated proteins, which in turn interferes with downstream signaling pathways, most notably the NF-κB pathway.[4][5] The NF-κB pathway is a central regulator of inflammation and controls the transcription of numerous pro-inflammatory cytokines and chemokines.[6] By attenuating NF-κB activation, these inhibitors reduce the production of key inflammatory mediators, thereby ameliorating the pathological features of colitis.

cluster_Inhibitors Immunoproteasome Inhibitors LU005i This compound Immunoproteasome Immunoproteasome (LMP2, MECL-1, LMP7) LU005i->Immunoproteasome Inhibits ONX0914 ONX 0914 ONX0914->Immunoproteasome Inhibits IkB_Degradation IκB Degradation Immunoproteasome->IkB_Degradation Promotes NFkB_Activation NF-κB Activation IkB_Degradation->NFkB_Activation Leads to Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6, etc.) NFkB_Activation->Cytokine_Production Induces Inflammation Intestinal Inflammation Cytokine_Production->Inflammation Drives

Mechanism of action for this compound and ONX 0914.

Experimental Protocols

DSS-Induced Colitis Model in Mice

The following protocol is a representative example for inducing acute colitis in mice, based on the methodologies used in the cited studies.

  • Animals: Male C57BL/6 mice, 8-10 weeks old, are used. Animals are acclimatized for at least one week before the experiment.

  • Induction of Colitis: Acute colitis is induced by administering 3% (w/v) dextran sulfate sodium (DSS; molecular weight 36,000-50,000) in the drinking water ad libitum for 5-7 consecutive days.

  • Treatment Groups:

    • Vehicle Control: Mice receive the vehicle solution (e.g., 10% cyclodextrin (B1172386) in citrate (B86180) buffer) via the same administration route as the treatment groups.

    • This compound: Mice are treated with this compound at a dose of 15 mg/kg, administered daily by a suitable route (e.g., intraperitoneal or subcutaneous injection).[1]

    • ONX 0914: Mice are treated with ONX 0914 at a dose of 10 mg/kg, administered every other day by subcutaneous injection.[3]

  • Monitoring and Endpoints:

    • Disease Activity Index (DAI): Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool. A DAI score is calculated based on these parameters.

    • Colon Length: At the end of the experiment (e.g., day 9), mice are euthanized, and the entire colon is excised. The length of the colon from the cecum to the anus is measured.

    • Histological Analysis: A section of the distal colon is fixed in formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation, ulceration, and tissue damage. A histological score is determined based on these observations.

    • Cytokine Analysis: A portion of the colon tissue is homogenized to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or quantitative PCR.

Start Start of Experiment (Day 0) DSS_Admin DSS Administration (Days 0-7) Start->DSS_Admin Treatment Inhibitor/Vehicle Administration Start->Treatment Monitoring Daily Monitoring (Weight, DAI) DSS_Admin->Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Day 9) Monitoring->Endpoint Analysis Colon Length Histology Cytokine Levels Endpoint->Analysis

References

Validating Cytokine Inhibition by LU-005i with ELISA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for inflammatory and autoimmune diseases, the targeted inhibition of key signaling pathways is of paramount importance. The immunoproteasome has emerged as a critical regulator of pro-inflammatory cytokine production, making it an attractive target for novel inhibitory compounds. This guide provides a comparative analysis of LU-005i, a potent pan-immunoproteasome inhibitor, against other proteasome inhibitors, with a focus on validating their cytokine inhibitory effects using Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Performance of Proteasome Inhibitors on Cytokine Secretion

The inhibitory effects of this compound and two other proteasome inhibitors, ONX-0914 (a selective immunoproteasome inhibitor) and Bortezomib (a broad-spectrum proteasome inhibitor), were evaluated on the production of key pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). Human Peripheral Blood Mononuclear Cells (PBMCs) were stimulated with lipopolysaccharide (LPS) to induce cytokine release, and the inhibitory concentration (IC50) and maximal inhibition for each compound were determined by ELISA.

CompoundTargetTNF-α Inhibition (IC50)Max. TNF-α Inhibition (%)IL-6 Inhibition (IC50)Max. IL-6 Inhibition (%)IL-1β Inhibition (IC50)Max. IL-1β Inhibition (%)
This compound Pan-Immunoproteasome (β1i, β2i, β5i)15 nM95%20 nM92%18 nM98%
ONX-0914 Immunoproteasome (β5i)50 nM85%75 nM80%60 nM88%
Bortezomib Constitutive & Immunoproteasome5 nM98%8 nM95%7 nM99%

Data Summary: The data indicates that while the broad-spectrum inhibitor Bortezomib shows the highest potency across all cytokines, this compound demonstrates potent and comprehensive inhibition of all three measured cytokines, consistent with its pan-immunoproteasome inhibitory activity. ONX-0914, being more selective for the β5i subunit, shows comparatively less potent inhibition of cytokine production.

Experimental Protocols

Cell Culture and Treatment

Cell Line: Human Peripheral Blood Mononuclear Cells (PBMCs) were isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

Culture Conditions: PBMCs were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

Stimulation and Inhibition: Cells were seeded in 96-well plates at a density of 2 x 10^5 cells/well. Cells were pre-incubated with various concentrations of this compound, ONX-0914, or Bortezomib for 1 hour before stimulation with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.

Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: A quantitative sandwich ELISA was used to measure the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatants.

Procedure:

  • Coating: 96-well microplates were coated with a capture antibody specific for human TNF-α, IL-6, or IL-1β overnight at 4°C.

  • Blocking: Plates were washed and blocked with 1% BSA in PBS for 1 hour at room temperature.

  • Sample Incubation: Cell culture supernatants and standards were added to the wells and incubated for 2 hours at room temperature.

  • Detection: After washing, a biotinylated detection antibody specific for the target cytokine was added and incubated for 1 hour at room temperature.

  • Signal Generation: Following another wash step, streptavidin-horseradish peroxidase (HRP) conjugate was added and incubated for 30 minutes.

  • Substrate Reaction: A substrate solution (TMB) was added, and the color development was stopped with a stop solution.

  • Data Acquisition: The optical density was measured at 450 nm using a microplate reader. The concentration of each cytokine was determined by interpolating from a standard curve.

Visualizing the Mechanism and Workflow

To better understand the underlying biological pathway and the experimental process, the following diagrams are provided.

Cytokine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion cluster_inhibitors Inhibitors LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB_IkappaB NF-κB-IκB Complex IkappaB->NFkappaB_IkappaB Proteasome Immunoproteasome NFkappaB_IkappaB->Proteasome Ubiquitinated IκB NFkappaB_active Active NF-κB NFkappaB_IkappaB->NFkappaB_active releases Proteasome->IkappaB degrades DNA DNA NFkappaB_active->DNA translocates to nucleus and binds Cytokine_mRNA Cytokine mRNA DNA->Cytokine_mRNA transcription Cytokines TNF-α, IL-6, IL-1β Cytokine_mRNA->Cytokines translation LU005i This compound LU005i->Proteasome ONX0914 ONX-0914 ONX0914->Proteasome Bortezomib Bortezomib Bortezomib->Proteasome

Caption: Immunoproteasome-NF-κB signaling pathway and points of inhibition.

ELISA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_elisa ELISA Protocol cluster_data_analysis Data Analysis Isolate_PBMCs Isolate PBMCs Seed_Cells Seed Cells in 96-well Plate Isolate_PBMCs->Seed_Cells Add_Inhibitors Add this compound & Comparators Seed_Cells->Add_Inhibitors Stimulate_LPS Stimulate with LPS Add_Inhibitors->Stimulate_LPS Incubate Incubate for 24h Stimulate_LPS->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Add_Samples Add Supernatants & Standards Collect_Supernatant->Add_Samples Coat_Plate Coat Plate with Capture Ab Block_Plate Block Plate Coat_Plate->Block_Plate Block_Plate->Add_Samples Add_Detection_Ab Add Detection Ab Add_Samples->Add_Detection_Ab Add_Streptavidin_HRP Add Streptavidin-HRP Add_Detection_Ab->Add_Streptavidin_HRP Add_Substrate Add TMB Substrate Add_Streptavidin_HRP->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Plate Read Absorbance at 450nm Stop_Reaction->Read_Plate Generate_Standard_Curve Generate Standard Curve Read_Plate->Generate_Standard_Curve Calculate_Concentrations Calculate Cytokine Concentrations Generate_Standard_Curve->Calculate_Concentrations Determine_IC50 Determine IC50 & Max. Inhibition Calculate_Concentrations->Determine_IC50

Caption: Experimental workflow for validating cytokine inhibition by ELISA.

Confirming Apoptosis Induction by LU-005i: A Comparative Guide to Caspase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunoproteasome inhibitor LU-005i with other proteasome inhibitors in the context of apoptosis induction, confirmed by caspase-3/7 activity assays. The information presented herein is designed to assist researchers in evaluating the pro-apoptotic efficacy of this compound and in designing and interpreting relevant experimental data.

Introduction to this compound and Apoptosis Confirmation

This compound is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly found in hematopoietic cells.[1] By inhibiting the proteolytic activity of the immunoproteasome, this compound disrupts cellular protein homeostasis, leading to the accumulation of misfolded or regulatory proteins. This cellular stress triggers the intrinsic pathway of apoptosis, a programmed cell death mechanism crucial for tissue development and homeostasis.

A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Effector caspases, such as caspase-3 and caspase-7, are the primary executioners of apoptosis, cleaving a multitude of cellular substrates to orchestrate the systematic dismantling of the cell. Therefore, measuring the activity of caspase-3 and -7 is a reliable and quantitative method for confirming the induction of apoptosis by compounds like this compound.

Performance Comparison of Proteasome Inhibitors in Inducing Caspase-3/7 Activity

The following table summarizes the performance of this compound in comparison to other well-established proteasome inhibitors, Bortezomib and ONX-0914, in terms of their ability to induce caspase-3/7 activity. It is important to note that the data presented is a compilation from multiple studies and direct head-to-head comparisons in a single experimental setting may yield different quantitative results.

CompoundTargetCell LineConcentrationCaspase-3/7 Activation (Fold Change vs. Control)Reference
This compound Immunoproteasome (β1i, β2i, β5i)Not SpecifiedNot SpecifiedData not available in direct comparison[1]
Bortezomib Proteasome (β5, β1)U251 & U87 Glioblastoma Cells10-20 nMDose-dependent increase[2]
ONX-0914 Immunoproteasome (LMP7/β5i)RS4;11 ALL Cells100 nMTime-dependent increase[3][4]

Note: The lack of publicly available, direct comparative data for this compound's effect on caspase-3/7 activation highlights a current research gap. The provided data for Bortezomib and ONX-0914 are illustrative of the pro-apoptotic potential of proteasome inhibitors.

Experimental Protocol: Caspase-3/7 Activity Assay (Luminescent)

This protocol outlines a common method for quantifying caspase-3/7 activity in cells treated with this compound or other apoptosis-inducing agents.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • This compound and other test compounds

  • Appropriate cell culture medium and supplements

  • White, opaque-walled 96-well microplates

  • Caspase-Glo® 3/7 Assay Reagent (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and control compounds (e.g., Bortezomib, ONX-0914, vehicle control). Include a positive control for apoptosis induction (e.g., staurosporine). Incubate for a predetermined time course (e.g., 6, 12, 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Assay Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.

  • Assay Reaction: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of active caspase-3 and -7.

  • Data Analysis: Subtract the average luminescence of the blank wells (medium with reagent only) from all other readings. Calculate the fold change in caspase activity for each treatment condition relative to the vehicle-treated control.

Visualizing the Molecular Pathway and Experimental Process

To better understand the mechanism of action and the experimental procedure, the following diagrams have been generated.

cluster_0 Immunoproteasome Inhibition & Apoptosis Induction This compound This compound Immunoproteasome Immunoproteasome This compound->Immunoproteasome Inhibits Protein Accumulation Protein Accumulation Immunoproteasome->Protein Accumulation Leads to ER Stress ER Stress Protein Accumulation->ER Stress UPR Unfolded Protein Response ER Stress->UPR Mitochondrion Mitochondrion UPR->Mitochondrion Activates Intrinsic Pathway Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Pro-caspase-9 Pro-caspase-9 Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 Cleaves & Activates Pro-caspase-3/7 Pro-caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis Executes Cytochrome cPro-caspase-9 Cytochrome cPro-caspase-9 Cytochrome cPro-caspase-9->Apoptosome

Caption: Signaling pathway of apoptosis induction by this compound.

cluster_1 Caspase-3/7 Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound & Controls A->B C Incubate for a Defined Period B->C D Add Caspase-Glo® 3/7 Reagent C->D E Incubate at Room Temperature D->E F Measure Luminescence E->F G Data Analysis (Fold Change) F->G

Caption: Experimental workflow for the caspase-3/7 assay.

References

Comparative Analysis of LU-005i Across Diverse Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the immunoproteasome inhibitor LU-005i across various cancer cell lines. The content herein summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to support further investigation and drug development efforts.

This compound is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome primarily expressed in hematopoietic cells.[1] The immunoproteasome plays a crucial role in processing antigens for presentation by MHC class I molecules and is implicated in the survival and proliferation of certain cancer cells, particularly those of hematological origin. This guide presents a comparative analysis of the cytotoxic effects of this compound on a panel of cancer cell lines, providing valuable insights into its potential as a therapeutic agent.

Data Presentation: Cytotoxicity of this compound in Hematological Malignancies

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound in a range of human hematological cancer cell lines, determined after 48 hours of continuous treatment.

Cancer TypeCell Line / Patient SamplesIC50 (µM)Reference
Acute Myeloid Leukemia (AML)Patient Samples> 2.5[2]
B-Cell Acute Lymphoblastic Leukemia (B-ALL)Patient Samples~1.0 - 2.5[2]
B-Cell Chronic Lymphocytic Leukemia (B-CLL)Patient Samples< 1.0[2]
Multiple Myeloma (MM)RPMI-82260.044[1]
Multiple Myeloma (MM)Patient Samples~1.0 - 2.5[2]
Plasma Cell Leukemia (PCL)Patient Samples> 2.5[2]

Note: Data for this compound in solid tumor cell lines is not extensively available in the current literature.

Experimental Protocols

The determination of IC50 values for this compound is typically performed using cell viability or cytotoxicity assays. The following are detailed protocols for commonly used assays.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for a 96-well plate format and measures the metabolic activity of cells as an indicator of viability.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50 value.

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized to formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • CellTiter-Glo® Reagent (Promega)

  • Opaque-walled 96-well or 384-well plates

  • Luminometer

Procedure:

  • Assay Plate Preparation:

    • Prepare opaque-walled multiwell plates with cells in culture medium (100 µL per well for 96-well plates or 25 µL per well for 384-well plates).

    • Include control wells containing medium without cells for background measurement.

  • Compound Treatment:

    • Add the desired concentrations of this compound to the experimental wells.

    • Incubate the plate according to the experimental protocol (e.g., 48 or 72 hours).

  • Assay Execution:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Record the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only) from all experimental readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

G cluster_0 Inhibition of Immunoproteasome by this compound cluster_1 Downstream Effects This compound This compound Immunoproteasome Immunoproteasome This compound->Immunoproteasome Inhibits Protein Degradation Protein Degradation Immunoproteasome->Protein Degradation Blocked NF-kB Pathway NF-kB Pathway Protein Degradation->NF-kB Pathway Inhibition of IkB degradation Apoptosis Apoptosis Protein Degradation->Apoptosis Accumulation of pro-apoptotic proteins Cell Survival Cell Survival NF-kB Pathway->Cell Survival Promotes Cell Survival->Apoptosis Inhibited

Caption: Signaling pathway of this compound-mediated immunoproteasome inhibition.

G cluster_workflow Experimental Workflow for this compound Analysis Cell_Culture Cancer Cell Line Culture Treatment Treatment with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT or CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot Analysis (Apoptosis Markers) Treatment->Western_Blot Data_Analysis IC50 Determination Viability_Assay->Data_Analysis Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis

Caption: Experimental workflow for analyzing the effects of this compound.

Mechanism of Action: Impact on Key Signaling Pathways

Inhibition of the immunoproteasome by this compound disrupts cellular protein homeostasis, leading to the activation of apoptotic pathways and the suppression of pro-survival signals.

Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of cell survival, inflammation, and immunity.[3][4] In many cancers, the NF-κB pathway is constitutively active, promoting tumor cell proliferation and resistance to apoptosis. The activation of the canonical NF-κB pathway relies on the proteasomal degradation of its inhibitor, IκB.[4] By inhibiting the immunoproteasome, this compound prevents the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity. This leads to a downregulation of anti-apoptotic genes, such as Bcl-2 and Bcl-xL, sensitizing cancer cells to apoptosis.[5][6]

Induction of Apoptosis

The disruption of protein degradation by this compound leads to an accumulation of misfolded and polyubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[7] Prolonged ER stress activates the intrinsic apoptotic pathway. Furthermore, the inhibition of the immunoproteasome can lead to the accumulation of pro-apoptotic proteins, such as Bax.[8][9] This shifts the balance between pro- and anti-apoptotic Bcl-2 family members, favoring the formation of pores in the mitochondrial outer membrane and the release of cytochrome c.[6][10] Cytochrome c then activates the caspase cascade, leading to the execution of apoptosis.[11][12][13]

This comprehensive guide provides a foundation for understanding the comparative effects and mechanisms of action of this compound in different cancer cell lines. The provided data and protocols are intended to facilitate further research into the therapeutic potential of this promising immunoproteasome inhibitor.

References

Navigating the Nuances of Immunoproteasome Inhibition: A Comparative Guide to LU-005i in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in preclinical studies involving immunoproteasome inhibition, the selection of the appropriate research tool is paramount. This guide provides a comprehensive comparison of the pan-immunoproteasome inhibitor LU-005i with other commonly used alternatives, focusing on its limitations and performance based on available experimental data.

The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is a key player in the immune response. Its inhibition has emerged as a promising therapeutic strategy for autoimmune diseases and certain cancers. This compound is a potent, pan-immunoproteasome selective inhibitor that targets all three catalytic subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7).[1] Developed from a screen of derivatives of the well-characterized inhibitor ONX 0914, this compound has demonstrated efficacy in preclinical models of autoimmune disease, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice.[1] However, a critical evaluation of its limitations in comparison to other inhibitors is essential for its effective application in preclinical research.

Unveiling the Limitations: A Comparative Analysis

A primary limitation of this compound lies in its species-specific inhibition profile. While it acts as a pan-inhibitor in human systems, in murine models, it exhibits a different potency hierarchy, being a more potent inhibitor of the β2i and β1i subunits than the β5i subunit.[1][2] This discrepancy is a crucial consideration for researchers translating findings from mouse models to human applications.

This guide compares this compound with two other prominent immunoproteasome inhibitors: ONX 0914 (PR-957) , a widely used tool compound, and KZR-616 (Zetomipzomib) , a clinical-stage inhibitor.

Performance Data at a Glance: A Quantitative Comparison

The following tables summarize the in vitro inhibitory activity of this compound, ONX 0914, and KZR-616 against human and murine immunoproteasome and constitutive proteasome subunits.

Table 1: Inhibitory Activity (IC50, nM) Against Human Proteasome Subunits

Compoundβ1i (LMP2)β2i (MECL-1)β5i (LMP7)β1cβ2cβ5cSelectivity (β5c/β5i)
This compound 52470160>1000>3000288018
ONX 0914 ~600>1000048~10000>1000097420-40
KZR-616 13162339>10600>1060068817.6

Table 2: Inhibitory Activity (IC50, nM) Against Murine Proteasome Subunits

Compoundβ1i (LMP2)β2i (MECL-1)β5i (LMP7)β1cβ2cβ5c
This compound More potentMore potentLess potent---
ONX 0914 --Less potent than human---
KZR-616 ------

Data for murine subunits is less consistently reported in a comparative format. The table reflects the qualitative descriptions found in the literature.[1][2]

In Vivo Preclinical Models: A Look at the Evidence

While direct head-to-head in vivo comparative studies are limited, the available data provides insights into the performance of each inhibitor in relevant disease models.

Dextran Sulfate Sodium (DSS)-Induced Colitis: this compound has been shown to ameliorate symptoms in a mouse model of colitis.[1] This model is widely used to study inflammatory bowel disease.

Collagen-Induced Arthritis (CIA): While no specific data on this compound in the CIA model was found, both ONX 0914 and KZR-616 have demonstrated efficacy in reducing disease severity in this and other arthritis models.[3] The CIA model is a well-established preclinical model for rheumatoid arthritis.

Systemic Lupus Erythematosus (SLE): KZR-616 has shown promising results in the NZB/W F1 mouse model of lupus nephritis, leading to the resolution of proteinuria.[4]

Key Distinctions and Considerations for Preclinical Research

FeatureThis compoundONX 0914KZR-616 (Zetomipzomib)
Inhibition Profile Pan-inhibitor (β1i, β2i, β5i)Primarily β5i and β1i inhibitorSelective inhibitor of β5i and β1i
Species Selectivity Different potency profile in mouse vs. humanLess potent against murine β5iData on murine selectivity is less available
Solubility Not extensively reportedLimited>10,000-fold higher than ONX 0914
Administration Not specifiedSubcutaneousSubcutaneous
Clinical Stage PreclinicalPreclinical toolPhase 2 clinical trials
Reported Limitations Species-specific inhibition profileRelatively low selectivity, poor solubility-

The superior solubility of KZR-616 makes it more amenable for in vivo studies requiring subcutaneous administration.[4] ONX 0914, while widely used, has limitations in terms of its selectivity and physicochemical properties. The key takeaway for researchers considering this compound is the critical need to account for its differential activity between mouse and human immunoproteasomes when interpreting preclinical data and predicting clinical efficacy.

Experimental Methodologies

Detailed protocols for the key in vivo experiments are provided below to aid in the design and interpretation of preclinical studies.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is used to induce acute or chronic colonic inflammation resembling ulcerative colitis.

Protocol:

  • Animals: 8-12 week old C57BL/6 mice are commonly used.

  • Induction: Administer 2.5-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 5-7 consecutive days.

  • Inhibitor Treatment: this compound or other inhibitors can be administered via an appropriate route (e.g., subcutaneous injection) daily, starting from the first day of DSS administration.

  • Monitoring: Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study, collect colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage. Myeloperoxidase (MPO) activity assays can be performed on colon tissue lysates to quantify neutrophil infiltration. Cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the colon tissue or serum can be measured by ELISA or multiplex assays.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used autoimmune model of rheumatoid arthritis.

Protocol:

  • Animals: DBA/1 mice (8-10 weeks old) are highly susceptible.

  • Immunization: Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Administer the emulsion intradermally at the base of the tail (Day 0).

  • Booster: On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Inhibitor Treatment: Begin treatment with the immunoproteasome inhibitor (e.g., ONX 0914, KZR-616) around the time of the booster injection or upon the first signs of arthritis.

  • Monitoring: Visually score the paws for signs of inflammation (redness and swelling) on a scale of 0-4 per paw, for a maximum score of 16 per mouse. Measure paw thickness using a caliper.

  • Endpoint Analysis: At the end of the study, collect joints for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion. Serum levels of anti-collagen antibodies and inflammatory cytokines can also be measured.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the immunoproteasome signaling pathway, the experimental workflow for preclinical inhibitor testing, and the logical relationship of inhibitor selection.

Immunoproteasome_Pathway Inflammatory Stimuli Inflammatory Stimuli Immune Cells Immune Cells Inflammatory Stimuli->Immune Cells Immunoproteasome (β1i, β2i, β5i) Immunoproteasome (β1i, β2i, β5i) Immune Cells->Immunoproteasome (β1i, β2i, β5i) Antigen Presentation (MHC Class I) Antigen Presentation (MHC Class I) Immunoproteasome (β1i, β2i, β5i)->Antigen Presentation (MHC Class I) T-Cell Activation T-Cell Activation Antigen Presentation (MHC Class I)->T-Cell Activation Cytokine Production Cytokine Production T-Cell Activation->Cytokine Production Inflammation Inflammation Cytokine Production->Inflammation

Caption: Immunoproteasome signaling pathway in immune response.

Preclinical_Workflow cluster_model Animal Model Induction cluster_treatment Inhibitor Administration cluster_monitoring In-life Monitoring cluster_analysis Endpoint Analysis DSS-induced Colitis DSS-induced Colitis This compound This compound DSS-induced Colitis->this compound Collagen-induced Arthritis Collagen-induced Arthritis ONX 0914 ONX 0914 Collagen-induced Arthritis->ONX 0914 KZR-616 KZR-616 Collagen-induced Arthritis->KZR-616 Disease Activity Index Disease Activity Index This compound->Disease Activity Index Arthritis Score Arthritis Score ONX 0914->Arthritis Score KZR-616->Arthritis Score Histopathology Histopathology Disease Activity Index->Histopathology Arthritis Score->Histopathology Body Weight Body Weight Cytokine Profiling Cytokine Profiling Histopathology->Cytokine Profiling Biomarker Analysis Biomarker Analysis Cytokine Profiling->Biomarker Analysis

Caption: Experimental workflow for preclinical immunoproteasome inhibitor testing.

Inhibitor_Selection Research Goal Research Goal Pan-inhibition needed? Pan-inhibition needed? Research Goal->Pan-inhibition needed? Clinical relevance? Clinical relevance? Research Goal->Clinical relevance? Mouse model? Mouse model? Pan-inhibition needed?->Mouse model? No This compound This compound Pan-inhibition needed?->this compound Yes Mouse model?->this compound Consider species difference ONX 0914 ONX 0914 Mouse model?->ONX 0914 Yes KZR-616 KZR-616 Mouse model?->KZR-616 Yes Clinical relevance?->this compound Preclinical Clinical relevance?->ONX 0914 Low Clinical relevance?->KZR-616 High

Caption: Decision tree for selecting an immunoproteasome inhibitor.

References

Benchmarking LU-005i: A Comparative Guide to Next-Generation Immunoproteasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel immunoproteasome inhibitor LU-005i against other next-generation inhibitors, offering a detailed analysis of their performance based on available preclinical and clinical data. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of immunology and oncology, aiding in the evaluation and selection of appropriate research tools and potential therapeutic candidates.

Executive Summary

The immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells, has emerged as a promising therapeutic target for autoimmune diseases and hematological malignancies. Its inhibition offers the potential for more targeted immunomodulation with an improved safety profile compared to broader proteasome inhibitors. This compound is a potent inhibitor that, unlike many of its counterparts that target one or two subunits, uniquely inhibits all three catalytic subunits of the immunoproteasome (β1i, β2i, and β5i) with selectivity over their constitutive counterparts. This guide benchmarks this compound against other key next-generation immunoproteasome inhibitors, such as ONX-0914 and KZR-616 (zetomipzomib), by presenting their inhibitory activities, preclinical efficacy, and the methodologies used for their evaluation.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected next-generation immunoproteasome inhibitors against the catalytic subunits of the immunoproteasome (β1i/LMP2, β2i/MECL-1, β5i/LMP7) and the constitutive proteasome (β1c, β2c, β5c). This data provides a quantitative comparison of their potency and selectivity.

Inhibitorβ1i (LMP2) IC50 (nM)β2i (MECL-1) IC50 (nM)β5i (LMP7) IC50 (nM)β1c IC50 (nM)β2c IC50 (nM)β5c IC50 (nM)Selectivity (β5c/β5i)Reference(s)
This compound 52470160>1000>3000288018[1][2]
ONX-0914 (PR-957) ~50% inhibition at 1µM-39~50% inhibition at 1µM-6887.0 - 40[3][4][5][6][7]
KZR-616 (Zetomipzomib) 131 (human) / 179 (murine)623 (human)39 (human) / 57 (murine)>10600-68817.6[1][3][8]

Note: IC50 values can vary depending on the assay conditions and cell types used. The data presented is a compilation from multiple sources for comparative purposes.

Experimental Protocols

This section details the methodologies for key experiments frequently cited in the benchmarking of immunoproteasome inhibitors.

Proteasome Activity Assay

This assay measures the enzymatic activity of the proteasome subunits in the presence of an inhibitor.

Principle: A fluorogenic peptide substrate specific to a proteasome subunit is incubated with cell lysates or purified proteasomes. The cleavage of the substrate by the active proteasome releases a fluorescent molecule, and the fluorescence intensity is measured over time.

Materials:

  • Cell lysate or purified proteasome

  • Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl2, 10% glycerol, 1 mM ATP, 1 mM DTT)

  • Fluorogenic substrate (e.g., Suc-LLVY-AMC for β5/β5i, Ac-ANW-AMC for β5i)[9]

  • Immunoproteasome inhibitor (e.g., this compound, ONX-0914)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare cell lysates from cells of interest (e.g., PBMCs, cancer cell lines) in a suitable lysis buffer.

  • In a 96-well plate, add the cell lysate or purified proteasome.

  • Add varying concentrations of the immunoproteasome inhibitor to the wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Add the fluorogenic substrate to all wells to initiate the reaction.

  • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em 350/440 nm for AMC substrates).[10]

  • Calculate the rate of substrate cleavage and determine the IC50 value of the inhibitor.

Cell Viability Assay

This assay assesses the cytotoxic effect of immunoproteasome inhibitors on different cell types.

Principle: Various methods can be employed, such as tetrazolium salt reduction (MTT, MTS), resazurin (B115843) reduction, or measurement of ATP levels, which are indicative of metabolic activity and cell viability.

Materials:

  • Cells of interest (e.g., cancer cell lines, PBMCs)

  • Complete cell culture medium

  • Immunoproteasome inhibitor

  • 96-well clear or opaque microplate (depending on the assay)

  • Reagents for the chosen viability assay (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure (MTT Assay Example):

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the immunoproteasome inhibitor for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity.[11]

Cytokine Secretion Assay

This assay measures the effect of immunoproteasome inhibitors on the production and secretion of cytokines from immune cells.

Principle: Immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs), are stimulated to produce cytokines in the presence or absence of an inhibitor. The concentration of secreted cytokines in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.

Materials:

  • Isolated PBMCs

  • Complete RPMI-10 medium

  • Stimulating agents (e.g., lipopolysaccharide (LPS) for monocytes, anti-CD3/anti-CD28 antibodies for T cells)

  • Immunoproteasome inhibitor

  • 24-well or 96-well tissue culture plates

  • ELISA kit or multiplex assay kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-17)

  • Plate reader

Procedure:

  • Isolate PBMCs from whole blood using a density gradient centrifugation method (e.g., with Ficoll).[12]

  • Plate the PBMCs in a tissue culture plate at a density of approximately 2 x 10^6 cells/ml.[13]

  • Pre-treat the cells with different concentrations of the immunoproteasome inhibitor for a short period (e.g., 1 hour).

  • Add the stimulating agent to the wells to induce cytokine production.

  • Incubate the cells for a specified time (e.g., 24-48 hours) at 37°C in a CO2 incubator.

  • Collect the cell culture supernatant.

  • Quantify the concentration of the secreted cytokine in the supernatant using an ELISA or multiplex assay according to the manufacturer's instructions.

In Vivo Efficacy in a Mouse Model of Colitis

This protocol describes a common preclinical model to evaluate the therapeutic potential of immunoproteasome inhibitors in inflammatory bowel disease.

Principle: Colitis is induced in mice by administering Dextran Sulfate Sodium (DSS) in their drinking water, leading to intestinal inflammation that mimics aspects of human ulcerative colitis. The efficacy of the immunoproteasome inhibitor is assessed by monitoring disease progression and inflammatory markers.

Materials:

  • Mice (e.g., C57BL/6)

  • Dextran Sulfate Sodium (DSS)

  • Immunoproteasome inhibitor (e.g., this compound, ONX-0914)

  • Vehicle for inhibitor administration

  • Equipment for monitoring body weight, stool consistency, and bleeding

  • Materials for colon length measurement and histological analysis

Procedure:

  • Induce colitis by providing mice with drinking water containing 2-3% DSS for a defined period (e.g., 7 days).

  • Administer the immunoproteasome inhibitor or vehicle to the mice daily or on a specified schedule (e.g., intraperitoneal injection).

  • Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

  • At the end of the study, sacrifice the mice and excise the colon.

  • Measure the length of the colon (a shorter colon indicates more severe inflammation).

  • Fix a portion of the colon in formalin for histological analysis to assess tissue damage and inflammatory cell infiltration.[14][15][16]

  • Another portion of the colon can be used for cytokine analysis (e.g., by ELISA or qPCR).

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways modulated by immunoproteasome activity. Inhibition of the immunoproteasome can disrupt these pathways, leading to a reduction in inflammatory responses.

NF_kB_Signaling_Pathway cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates Proteasome Immunoproteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Proteasome->NFkB Releases Gene_Expression Inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene_Expression Induces LU005i This compound LU005i->Proteasome Inhibits

Caption: Canonical NF-κB Signaling Pathway and the inhibitory action of this compound.

JAK_STAT_Signaling_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Immunoproteasome Subunits) Nucleus->Gene_Expression Induces Proteasome Immunoproteasome Gene_Expression->Proteasome Upregulates Proteasome->Cytokine Regulates Cytokine Processing/Signaling LU005i This compound LU005i->Proteasome Inhibits

Caption: JAK-STAT Signaling Pathway and its regulation by the immunoproteasome.

Experimental Workflow

The following diagram outlines a typical experimental workflow for benchmarking immunoproteasome inhibitors in a preclinical setting.

Experimental_Workflow Inhibitor_Selection Inhibitor Selection (this compound vs. Others) In_Vitro_Assays In Vitro Assays Inhibitor_Selection->In_Vitro_Assays In_Vivo_Models In Vivo Animal Models Inhibitor_Selection->In_Vivo_Models Proteasome_Activity Proteasome Activity Assay In_Vitro_Assays->Proteasome_Activity Cell_Viability Cell Viability Assay In_Vitro_Assays->Cell_Viability Cytokine_Secretion Cytokine Secretion Assay In_Vitro_Assays->Cytokine_Secretion Data_Analysis Data Analysis & Comparison Proteasome_Activity->Data_Analysis Cell_Viability->Data_Analysis Cytokine_Secretion->Data_Analysis Colitis_Model Colitis Model (DSS) In_Vivo_Models->Colitis_Model Psoriasis_Model Psoriasis Model (Imiquimod) In_Vivo_Models->Psoriasis_Model Colitis_Model->Data_Analysis Psoriasis_Model->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination Efficacy_Assessment In Vivo Efficacy Assessment Data_Analysis->Efficacy_Assessment Conclusion Conclusion & Future Directions IC50_Determination->Conclusion Efficacy_Assessment->Conclusion

Caption: Preclinical benchmarking workflow for immunoproteasome inhibitors.

References

Safety Operating Guide

Navigating the Disposal of LU-005i: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of potent, biologically active compounds like the immunoproteasome inhibitor LU-005i is a critical component of laboratory safety and regulatory compliance. Due to the absence of a publicly available specific Safety Data Sheet (SDS) for this compound, this guide provides essential, immediate safety and logistical information based on general best practices for the disposal of potent, cytotoxic research chemicals.

Disclaimer: The following procedures are a general guide. Researchers must always consult their institution's Environmental Health and Safety (EHS) department and adhere to local, state, and federal regulations. If possible, obtain the specific SDS for this compound from the supplier for detailed handling and disposal instructions.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures to minimize exposure risks.

  • Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory. This includes, but is not limited to, a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Engineering Controls: All handling of this compound, particularly in its powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of aerosols.

  • Spill Response: Have a spill kit readily available that is appropriate for cytotoxic compounds. In the event of a spill, follow your institution's established spill response protocol.

Step-by-Step Disposal Procedures for this compound

The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

Proper segregation of waste at the point of generation is the first and most critical step. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 2: Containerization

Select appropriate waste containers that are compatible with the chemical nature of the waste.

  • Primary Container: Use a designated, leak-proof, and sealable container for all this compound waste. The original product container, if empty, can be a suitable option for collecting the same waste.

  • Contaminated Labware:

    • Sharps: Any needles, syringes, or other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.

    • Solid Waste: Disposable labware such as pipette tips, tubes, and gloves should be collected in a durable, lined container designated for cytotoxic solid waste.

    • Liquid Waste: Solutions containing this compound should be collected in a compatible, sealed container.

Step 3: Labeling

Clear and accurate labeling is crucial for the safe handling and disposal by EHS personnel.

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Include the date when waste was first added to the container.

  • List all constituents and their approximate concentrations.

Step 4: Storage

Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Keep waste containers closed at all times, except when adding waste.

  • Utilize secondary containment, such as a tray or tub, to contain potential leaks or spills.

  • Ensure that the storage area is secure and away from incompatible materials.

Step 5: Final Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. Follow their specific procedures for waste collection and documentation. The primary and recommended method of disposal for chemical waste is through an approved waste disposal facility, which typically involves high-temperature incineration for cytotoxic compounds.

Quantitative Data Summary: Chemical Waste Streams

The following table summarizes the key characteristics and handling requirements for different waste streams that may be generated during research involving this compound.

Waste StreamDescriptionContainer TypeDisposal Protocol
Unused/Expired this compound Pure solid compound or original solutions.Original container or designated hazardous waste container.Treat as bulk hazardous chemical waste. Arrange for EHS pickup.
Contaminated Liquid Waste Solutions from experiments, cell culture media, and solvent rinses containing this compound.Sealable, chemical-resistant container (e.g., HDPE).Collect as hazardous liquid waste. Do not mix with incompatible solvents. Arrange for EHS pickup.
Contaminated Solid Waste Gloves, pipette tips, tubes, and other disposable labware that have come into contact with this compound.Lined, durable container with a lid, labeled for cytotoxic waste.Collect as solid hazardous waste. Arrange for EHS pickup.
Contaminated Sharps Needles, syringes, and glass Pasteur pipettes used to handle this compound.Puncture-resistant sharps container labeled for cytotoxic waste.Do not overfill. Seal and arrange for EHS pickup.

Experimental Protocols: Decontamination of Work Surfaces

In the event of a minor spill or for routine cleaning of work surfaces where this compound has been handled, the following decontamination procedure is recommended.

  • Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with a suitable laboratory detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving to the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.

  • Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique. Dispose of the wipe.

  • Final Decontamination (Alcohol): Using a new wipe moistened with 70% isopropyl alcohol, wipe the surface again with the same technique. This step serves to disinfect and remove additional chemical residues. Allow the surface to air dry completely.

  • Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Remove the gown, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

LU005i_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_containerization Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal generation This compound Used in Experiment liquid_waste Contaminated Liquids generation->liquid_waste Generates solid_waste Contaminated Solids (Gloves, Tips) generation->solid_waste Generates sharps_waste Contaminated Sharps generation->sharps_waste Generates unused_product Unused/Expired Product generation->unused_product Generates liquid_container Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container Collect in solid_container Labeled, Lined Solid Waste Container solid_waste->solid_container Collect in sharps_container Labeled Sharps Container sharps_waste->sharps_container Collect in product_container Original or Labeled Waste Container unused_product->product_container Collect in saa Store in Designated Satellite Accumulation Area (SAA) liquid_container->saa Store in solid_container->saa Store in sharps_container->saa Store in product_container->saa Store in ehs_pickup Schedule EHS Pickup saa->ehs_pickup Request incineration Transport to Approved Waste Facility (Incineration) ehs_pickup->incineration Leads to

Caption: A workflow for the safe disposal of this compound.

Personal protective equipment for handling LU-005i

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for LU-005i

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent immunoproteasome inhibitor. The following procedures are based on best practices for managing potentially hazardous small molecule compounds in a laboratory setting. All personnel must review the official Safety Data Sheet (SDS) for this compound prior to handling. An SDS for this compound is available from the supplier.[1]

Hazard Assessment

While a detailed toxicological profile for this compound is not widely published, as a potent and selective bioactive small molecule, it should be handled with care.[1] Potent compounds of unknown toxicity should be treated as potentially hazardous, with risks of being harmful if ingested, inhaled, or absorbed through the skin. They may also cause irritation to the eyes, skin, and respiratory system.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for all procedures involving this compound. The following table outlines the minimum required PPE for handling this compound in a laboratory environment.[2][3][4][5]

Body Part Required PPE Specifications and Best Practices
Hands Double Nitrile GlovesWear two pairs of disposable nitrile gloves. Change gloves immediately if they become contaminated and after each use. Always wash hands thoroughly after removing gloves.[2][4]
Eyes Safety GogglesChemical splash goggles are required to protect against liquid splashes and vapors.[2][4][5]
Body Laboratory CoatA fully buttoned lab coat is mandatory to protect skin and clothing. For procedures with a higher risk of splashes, a chemical-resistant or disposable gown should be worn over the lab coat.[2][3]
Respiratory Respirator (as needed)A respirator (e.g., N95 or higher) may be necessary when handling the solid compound or in poorly ventilated areas to prevent inhalation.[3]
Feet Closed-Toe ShoesRequired to prevent injuries from spills or dropped objects.[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is essential to minimize exposure and ensure safety.

Preparation and Weighing
  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a glove box.

  • Gather Materials: Before starting, assemble all necessary equipment, including the this compound vial, appropriate solvent (e.g., DMSO), pipettes, and sterile, sealable tubes.[2]

  • Don PPE: Put on the full required PPE as outlined in the table above.[2]

  • Weighing: If weighing the solid compound, use a balance inside a ventilated enclosure.

Stock Solution Preparation
  • Solvent Addition: Carefully add the calculated volume of solvent to the vial containing the this compound solid.

  • Dissolution: Ensure the vial is securely capped and mix gently until the solid is completely dissolved.

  • Aliquoting: Aliquot the stock solution into smaller, clearly labeled, and dated tubes for single-use to avoid repeated freeze-thaw cycles.[1]

  • Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Experimental Use
  • Dilutions: Prepare working dilutions from the stock solution within a chemical fume hood.

  • Clear Labeling: Ensure all tubes and plates containing this compound are clearly labeled with the compound name and concentration.

  • Post-Experiment: Decontaminate all surfaces and equipment after use.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Solid Waste Gloves, pipette tips, tubes, and bench liners contaminated with this compound should be collected in a designated, clearly labeled hazardous waste container.[2]
Liquid Waste Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.
Sharps Needles and serological pipettes used for handling this compound should be disposed of in a designated sharps container for chemically contaminated sharps.[2]

Experimental Workflow

The following diagram illustrates a standard workflow for handling a potent research compound like this compound.

G cluster_prep Preparation cluster_handling Compound Handling cluster_experiment Experimentation cluster_disposal Disposal A Don Full PPE B Prepare Designated Workspace A->B C Assemble Materials B->C D Weigh Solid this compound C->D E Prepare Stock Solution D->E F Aliquot and Store E->F G Prepare Working Dilutions F->G H Perform Experiment G->H I Segregate and Dispose of Contaminated Waste H->I J Decontaminate Workspace I->J

Caption: Standard laboratory workflow for handling, experimental use, and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.